molecular formula C13H9ClO2 B126739 Benzophenone, 2pr-chloro-2-hydroxy CAS No. 55270-71-8

Benzophenone, 2pr-chloro-2-hydroxy

Cat. No.: B126739
CAS No.: 55270-71-8
M. Wt: 232.66 g/mol
InChI Key: XKIZYRVSJNWVGM-UHFFFAOYSA-N
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Description

Benzophenone, 2pr-chloro-2-hydroxy, also known as Benzophenone, 2pr-chloro-2-hydroxy, is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chlorophenyl)-(2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIZYRVSJNWVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203779
Record name Benzophenone, 2pr-chloro-2-hydroxy
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55270-71-8
Record name Benzophenone, 2pr-chloro-2-hydroxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055270718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 2pr-chloro-2-hydroxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties and Characterization of 2'-Chloro-2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical, photophysical, and synthetic profile of 2'-chloro-2-hydroxybenzophenone . This document is structured for researchers requiring rigorous characterization data and validated experimental protocols.

Technical Whitepaper | Version 1.0

Executive Summary

2'-Chloro-2-hydroxybenzophenone (CAS 70288-96-9) is a substituted benzophenone derivative characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This structural feature facilitates Excited State Intramolecular Proton Transfer (ESIPT) , making the compound of significant interest in photostability studies and UV-absorbing applications. Unlike its planar analogs, the 2'-chloro substituent introduces steric torsion, potentially disrupting planarity and altering the Stokes shift and quantum yield. This guide provides a comprehensive analysis of its properties, synthesis, and analytical protocols.

Chemical Identity & Molecular Architecture[1]

ParameterSpecification
IUPAC Name (2-Chlorophenyl)(2-hydroxyphenyl)methanone
Common Name 2'-Chloro-2-hydroxybenzophenone
CAS Registry Number 70288-96-9
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
SMILES OC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl
Key Functional Groups Phenolic -OH (H-bond donor), Ketone C=O (H-bond acceptor), Aryl Chloride
Structural Analysis

The molecule features two phenyl rings bridged by a carbonyl group. The 2-hydroxy substitution establishes a six-membered chelate ring via intramolecular hydrogen bonding (


). The 2'-chloro  substituent on the opposing ring creates significant steric bulk at the ortho position, forcing the benzophenone core to twist out of planarity. This "pre-twisted" conformation distinguishes it from the planar 2-hydroxybenzophenone, affecting crystal packing and solubility.

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models for the 2'-chloro isomer.

PropertyValue / RangeContext
Physical State Crystalline SolidTypically yellow to off-white needles/powder.
Melting Point 60–80 °C (Range)Lower than 5-chloro isomer (96°C) due to steric disruption of lattice energy.
Boiling Point ~330 °C (Predicted)Decomposition likely prior to boiling at atm pressure.
LogP (Octanol/Water) 3.9 ± 0.2Highly lipophilic; crosses biological membranes easily.
pKa (Phenolic OH) 8.1 ± 0.3Increased acidity vs. phenol due to electron-withdrawing carbonyl and Cl.
Solubility (Water) < 0.1 mg/mLPractically insoluble.
Solubility (Organic) HighSoluble in DCM, Toluene, Acetone, Methanol.
UV

~330–350 nmBathochromic shift due to intramolecular H-bond.

Photophysics: The ESIPT Mechanism

The defining characteristic of 2-hydroxybenzophenones is their ability to dissipate UV energy as heat via a reversible proton transfer cycle.

Mechanism of Action[4][5][6]
  • Ground State (

    
    ) : Exists primarily as the Enol  tautomer, stabilized by the intramolecular H-bond.
    
  • Excitation (

    
    ) : Upon UV absorption, the acidity of the hydroxyl group and basicity of the carbonyl increase, driving the proton transfer to form the Keto  tautomer.
    
  • Relaxation : The excited Keto form decays non-radiatively to the ground state Keto form, releasing energy as heat.

  • Back-Transfer : The ground state Keto form rapidly reverts to the Enol form, restoring the UV absorber.

Steric Effect of 2'-Cl : The 2'-chloro group induces a twist angle (


) between the phenyl rings. While this reduces 

-conjugation (lowering

), it prevents

-stacking aggregation, potentially increasing solubility in polymeric matrices compared to planar analogs.
Diagram: ESIPT Cycle & Tautomerization

ESIPT_Mechanism Enol_S0 Enol Form (S0) Ground State (H-Bonded) Enol_S1 Enol Form (S1) Excited State (Charge Transfer) Enol_S0->Enol_S1 UV Absorption (hν) Keto_S1 Keto Form (S1) Excited Tautomer (Proton Transferred) Enol_S1->Keto_S1 ESIPT (Fast < 100fs) Keto_S0 Keto Form (S0) Ground State (Unstable) Keto_S1->Keto_S0 Relaxation Heat Heat Dissipation (Non-Radiative) Keto_S1->Heat Keto_S0->Enol_S0 Back-Proton Transfer

Figure 1: The ESIPT cycle illustrating the conversion of UV energy into heat, mediated by the phenolic proton.

Synthesis & Purification Protocols

The synthesis of 2'-chloro-2-hydroxybenzophenone typically employs a Friedel-Crafts acylation or a Fries rearrangement. The following protocol describes the Fries Rearrangement route, which offers higher regioselectivity.

Experimental Workflow
  • Esterification : React 2-chlorobenzoyl chloride with phenol to form phenyl 2-chlorobenzoate.

  • Rearrangement : Treat the ester with Lewis acid (

    
    ) to migrate the acyl group to the ortho position.
    
Detailed Protocol (Fries Rearrangement)
  • Reagents : Phenyl 2-chlorobenzoate (1.0 eq), Aluminum Chloride (

    
    , 1.2 eq), Chlorobenzene (Solvent).
    
  • Setup : Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Procedure :

    • Dissolve ester in chlorobenzene.

    • Add

      
       portion-wise at room temperature (exothermic).
      
    • Heat to 120°C for 4–6 hours. Monitoring by TLC (Hexane/EtOAc 9:1) is critical; the para isomer (4-hydroxy) may form as a byproduct.

    • Quench : Pour mixture onto ice/HCl slurry to decompose the aluminum complex.

  • Workup : Extract with DCM (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification : Recrystallization from Methanol/Water or Flash Chromatography (Silica gel, 0-5% EtOAc in Hexanes). The 2-hydroxy isomer elutes first due to intramolecular H-bonding (lower polarity).

Synthesis_Workflow Start Start: Phenol + 2-Chlorobenzoyl Chloride Intermediate Intermediate: Phenyl 2-chlorobenzoate Start->Intermediate Esterification Reaction Fries Rearrangement (AlCl3, 120°C) Intermediate->Reaction Lewis Acid Catalysis Quench Acid Quench (Ice/HCl) Reaction->Quench Separation Separation of Isomers Quench->Separation Product Target: 2'-Chloro-2-hydroxybenzophenone (Ortho-isomer) Separation->Product Lower Polarity (Fast Eluting) Byproduct Byproduct: 4-Hydroxy isomer Separation->Byproduct Higher Polarity

Figure 2: Synthetic pathway via Fries Rearrangement highlighting isomer separation.

Analytical Characterization

To validate the identity of 2'-chloro-2-hydroxybenzophenone, specific spectral signatures must be confirmed.

High-Performance Liquid Chromatography (HPLC)
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic Acetonitrile:Water (80:20) + 0.1% Formic Acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 254 nm and 330 nm.

  • Retention Time : Expect elution after unsubstituted benzophenone due to the chloro-group lipophilicity.

Nuclear Magnetic Resonance (NMR)[6][7]
  • 
    H NMR (CDCl
    
    
    
    )
    : Look for the chelated hydroxyl proton .
    • 
       ppm (Singlet, broad). This downfield shift confirms the intramolecular H-bond.
      
    • Aromatic region: Complex multiplet 7.0–7.8 ppm. The 2'-Cl ring protons will show distinct splitting patterns compared to the phenol ring.

Mass Spectrometry (GC-MS / LC-MS)
  • Parent Ion :

    
     232 (M+) and 234 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).
    
  • Fragmentation : Loss of Cl (

    
    ) and CO (
    
    
    
    ).

References

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library: 2-Hydroxy-5-chlorobenzophenone (Analog Reference). Available at: [Link]

  • PubChem . Compound Summary: (2-Chlorophenyl)(2-hydroxyphenyl)methanone (CAS 70288-96-9). Available at: [Link]

Molecular structure and isomerism of chloro-hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Isomerism of Chloro-hydroxybenzophenones

Abstract

Chloro-hydroxybenzophenones represent a class of diaryl ketones with significant relevance in medicinal chemistry, polymer science, and as intermediates in industrial organic synthesis. Their bifunctional nature, featuring both an electron-donating hydroxyl group and an electron-withdrawing chloro group on a benzophenone scaffold, gives rise to a rich and complex landscape of isomerism. The precise spatial arrangement of these substituents profoundly influences the molecule's physicochemical properties, conformational preferences, and biological activity. This guide provides a comprehensive exploration of the molecular structure and isomerism of chloro-hydroxybenzophenones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of constitutional and rotational isomerism, methodologies for synthesis and differentiation, and the critical impact of isomeric purity on structure-activity relationships (SAR).

The Benzophenone Core: A Foundation of Complexity

The fundamental structure of a chloro-hydroxybenzophenone is built upon a benzophenone backbone, which consists of two phenyl rings linked by a central carbonyl group (C=O). This non-planar arrangement is the starting point for its structural diversity. The phenyl rings are not coplanar with the carbonyl group; instead, they are twisted out of the plane to minimize steric hindrance. This dihedral angle, or "ring twist," is a critical conformational parameter that is heavily influenced by the nature and position of substituents.[1]

The introduction of a chlorine atom and a hydroxyl group onto this framework dictates the molecule's identity and function. The hydroxyl group (-OH) acts as a strong electron-donating group through resonance, increasing the electron density of the attached phenyl ring.[2] Conversely, the chlorine atom (-Cl) and the carbonyl group are electron-withdrawing groups, which decrease electron density.[2] This electronic push-pull dynamic, combined with the numerous possible substitution patterns, is the primary driver of the varied properties observed across different isomers.

Navigating the Isomeric Landscape

Isomerism is the central challenge and opportunity in the study of chloro-hydroxybenzophenones. The specific placement of the chloro and hydroxy groups defines the compound's constitutional isomerism, which is the most prominent form of isomerism in this class.

Constitutional (Positional) Isomerism

Positional isomers arise from the different possible attachment points of the -Cl and -OH groups on the two phenyl rings. Each ring offers three unique positions relative to the carbonyl bridge: ortho (position 2 or 6), meta (position 3 or 5), and para (position 4). This leads to a substantial number of potential isomers.

Key Isomeric Categories:

  • Substituents on Separate Rings: The most commonly studied isomers fall into this category, where one ring bears the chloro group and the other bears the hydroxyl group. Examples include 4-chloro-4'-hydroxybenzophenone and 2-chloro-4'-hydroxybenzophenone. The prime (') notation indicates the second phenyl ring.

  • Substituents on the Same Ring: Both the chloro and hydroxyl groups can be located on the same phenyl ring, leading to isomers like 5-chloro-2-hydroxybenzophenone.

The table below summarizes several key isomers and their fundamental properties.

Isomer Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Melting Point (°C)
4-Chloro-4'-hydroxybenzophenoneC₁₃H₉ClO₂232.6642019-78-3178.0 - 181.0[3]
2-Chloro-4'-hydroxybenzophenoneC₁₃H₉ClO₂232.6655270-65-0Not widely reported
5-Chloro-2-hydroxybenzophenoneC₁₃H₉ClO₂232.6685-19-8~95
4-Chloro-2-hydroxybenzophenoneC₁₃H₉ClO₂232.6651756-31-3Not widely reported
Rotational Isomerism (Rotamerism)

For ortho-substituted benzophenones, a second layer of complexity emerges: rotational isomerism.[4] Steric hindrance from a substituent at the ortho position restricts the free rotation of the phenyl ring around its bond to the carbonyl carbon. This can lead to distinct, stable conformers (rotamers), often designated as syn and anti, which can coexist.[4] These rotamers may possess different energetic profiles and, consequently, distinct spectroscopic and photophysical properties, a crucial consideration in drug design and materials science.[4]

Synthesis and Isomer Differentiation: A Practical Guide

Controlling the synthesis to yield the desired isomer and subsequently verifying its identity and purity are paramount tasks for any researcher in this field.

Core Synthetic Strategies

The synthesis of chloro-hydroxybenzophenones typically relies on electrophilic aromatic substitution reactions. The choice of methodology and the precise control of reaction conditions are critical for directing the regioselectivity and minimizing the formation of unwanted isomers.

  • Friedel-Crafts Acylation: This is a cornerstone reaction for forming the benzophenone scaffold. It involves the acylation of a phenol with a chlorobenzoyl chloride (or vice versa) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The causality behind isomeric control lies in reaction temperature: lower temperatures (e.g., 30-35°C) generally favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer.[2] Higher temperatures can provide the activation energy needed to form the ortho-isomer.[2]

  • Fries Rearrangement: This powerful reaction transforms a phenolic ester into a hydroxy aryl ketone through an acyl group migration catalyzed by a Lewis acid.[6] For example, phenyl p-chlorobenzoate can be rearranged to form 4-chloro-4'-hydroxybenzophenone and 4-chloro-2'-hydroxybenzophenone. Again, temperature is a key determinant of the product ratio, with lower temperatures and polar solvents favoring the para product.[6]

This protocol is a self-validating system where successful synthesis yields a product with a distinct melting point and spectroscopic signature, confirming the reaction's efficacy.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve phenol (1.0 eq) in a suitable solvent such as o-dichlorobenzene.

  • Catalyst Addition: Cool the solution in an ice bath. Slowly and in portions, add anhydrous aluminum chloride (AlCl₃, ~2.5 eq) while stirring. The reaction is exothermic.

  • Acylating Agent Addition: Slowly add p-chlorobenzoyl chloride (1.0 eq), dissolved in o-dichlorobenzene, via the dropping funnel. Maintain the temperature between 30-35°C using the ice bath.[5]

  • Reaction: After the addition is complete, heat the reaction mixture to approximately 80-90°C and maintain for 12 hours.[5] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.[6]

  • Isolation: The solid product will precipitate. Filter the crude product under vacuum and wash thoroughly with cold water to remove residual acid and inorganic salts.

  • Purification: The crude product can be purified by dissolving it in an aqueous sodium hydroxide solution, filtering to remove impurities, and then re-precipitating the product by acidifying the filtrate with HCl.[5] Further purification is achieved by recrystallization from a suitable solvent system (e.g., toluene and acetone) to yield high-purity 4-chloro-4'-hydroxybenzophenone.[5]

Analytical Characterization and Isomer Differentiation

Unambiguous identification of a specific isomer requires a suite of analytical techniques.

  • NMR Spectroscopy: ¹H NMR is invaluable for distinguishing isomers. The hydroxyl proton typically appears as a broad singlet; its chemical shift is highly dependent on solvent and concentration. In ortho-hydroxy isomers, intramolecular hydrogen bonding results in a significantly downfield-shifted -OH proton signal (often >10 ppm). The substitution pattern creates unique splitting patterns and chemical shifts for the aromatic protons, providing a fingerprint for each isomer.[2]

  • IR Spectroscopy: The position of the carbonyl (C=O) stretching frequency is sensitive to the electronic effects of the substituents. For ortho-hydroxy isomers, intramolecular hydrogen bonding between the -OH group and the carbonyl oxygen weakens the C=O bond, causing a shift to a lower wavenumber compared to its meta and para counterparts.[7]

  • Mass Spectrometry (MS): While all constitutional isomers will have the same molecular ion peak, tandem MS (MS²) can reveal different fragmentation patterns that may aid in differentiation.[8]

  • X-ray Crystallography: This is the gold standard for definitively determining the solid-state molecular structure, conformation, and crystal packing of a single, pure isomer.[1]

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization S1 Starting Materials (e.g., Phenol, p-Chlorobenzoyl Chloride) S2 Reaction (e.g., Friedel-Crafts Acylation) S1->S2 Lewis Acid (AlCl₃) S3 Workup & Crude Isolation S2->S3 Quenching S4 Purification (Recrystallization) S3->S4 P Pure Isomer S4->P A1 NMR Spectroscopy (¹H, ¹³C) A2 IR Spectroscopy A3 Mass Spectrometry A4 X-ray Crystallography P->A1 Structural Confirmation P->A2 Structural Confirmation P->A3 Structural Confirmation P->A4 Structural Confirmation SAR cluster_structure Molecular Structure cluster_props Physicochemical Properties cluster_apps Biological Activity & Applications S1 Isomeric Form (e.g., 4-Cl, 4'-OH vs 5-Cl, 2-OH) P1 pKa / Acidity S1->P1 determines P2 Solubility S1->P2 determines P3 Photostability (UV Absorption) S1->P3 determines A1 Antimicrobial Efficacy S1->A1 directly impacts A2 Anticancer Potency S1->A2 directly impacts A3 UV Stabilizer Performance S1->A3 directly impacts S2 Conformation (Ring Twist Angle) S2->P1 determines S2->P2 determines S2->P3 determines S3 Electronic Effects (-Cl, -OH position) S3->P1 determines S3->P2 determines S3->P3 determines P1->A1 influences P1->A2 influences P1->A3 influences P2->A1 influences P2->A2 influences P2->A3 influences P3->A1 influences P3->A2 influences P3->A3 influences

Caption: Relationship between isomeric structure, properties, and functional applications.

Conclusion and Future Outlook

The chloro-hydroxybenzophenones are more than just a collection of related molecules; they are a case study in the profound importance of molecular structure and isomerism. For the researcher, scientist, or drug developer, a thorough understanding of the subtle yet critical differences between isomers is not optional—it is fundamental to success. The ability to selectively synthesize, purify, and characterize the correct isomer is the foundation upon which meaningful structure-activity relationship studies are built.

Future research should continue to focus on developing more regioselective and stereoselective synthetic methods. Furthermore, a deeper investigation into the toxicological profiles of individual isomers is essential for the development of safe and effective pharmaceuticals and industrial products. As analytical techniques become more sensitive, we will undoubtedly uncover even finer details about how the isomeric form governs the function of these versatile and important compounds.

References

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.).
  • 4-chloro-4'-hydroxybenzophenone (C13H9ClO2) - PubChemLite. (n.d.). Retrieved March 4, 2026, from [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - ResearchGate. (2024). Retrieved March 4, 2026, from [Link]

  • Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]

  • The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones - AIP Publishing. (2025). Retrieved March 4, 2026, from [Link]

  • RAMAN AND INFRARED SPECTRA OF 4-CHLORO- BENZOPHENONE - JConsort: Consortium of Research Journals. (n.d.). Retrieved March 4, 2026, from [Link]

  • Revealing the impact of the rotational isomerism onto photoluminescent properties of some ortho derivatives of benzophenone - CORE. (2025). Retrieved March 4, 2026, from [Link]

  • Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry - Frontiers. (2019). Retrieved March 4, 2026, from [Link]

  • CN102093190B - Method for synthesizing hydroxybenzophenone compound - Google Patents. (n.d.).
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under... - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Study of Spectral Characteristics, Kinetics, and Equilibria of Radicals Derived from Hydroxy Benzophenones | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved March 4, 2026, from [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC. (n.d.). Retrieved March 4, 2026, from [Link]

  • The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (n.d.). Retrieved March 4, 2026, from [Link]

  • Molecular conformations of ortho-substituted benzophenones - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads - AIP Publishing. (2023). Retrieved March 4, 2026, from [Link]

  • (PDF) Conformations of substituted benzophenones - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

2'-chloro-2-hydroxybenzophenone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Chloro-2-hydroxybenzophenone, a halogenated derivative of the benzophenone scaffold, represents a molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a hydroxyl group ortho to the carbonyl bridge and a chlorine atom on the adjacent phenyl ring, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its chemical identity, synthesis, and known characteristics, offering a foundational resource for researchers exploring its potential in various scientific domains. Due to the relative scarcity of publicly available data on this specific isomer, this guide will also draw upon established principles of benzophenone chemistry and data from closely related analogs to provide a holistic and practical perspective.

Chemical Identity and Descriptors

Correctly identifying a chemical compound is the cornerstone of scientific research. The following section details the key identifiers for 2'-chloro-2-hydroxybenzophenone.

Nomenclature and CAS Number

The unambiguous identification of 2'-chloro-2-hydroxybenzophenone is crucial due to the existence of numerous positional isomers. The prime (') designation in the name indicates that the chloro group is substituted on the phenyl ring that does not carry the hydroxyl group.

  • Systematic (IUPAC) Name: (2-chlorophenyl)(2-hydroxyphenyl)methanone

  • Common Name: 2'-Chloro-2-hydroxybenzophenone

  • CAS Registry Number: 70288-96-9[1]

It is imperative to use the CAS number in database searches to avoid confusion with other isomers such as 5-chloro-2-hydroxybenzophenone (CAS 85-19-8), a widely studied UV absorber.

Molecular and Structural Information

A summary of the key molecular and structural identifiers is presented in the table below.

IdentifierValueSource
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)O)C(=O)C2=CC=CC=C2Cl
InChI InChI=1S/C13H9ClO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H
InChIKey XKIZYRVSJNWVGM-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueNotes
Physical State Solid (predicted)Based on related benzophenones.
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water (predicted). Soluble in common organic solvents like acetone, ethanol, and dichloromethane.General solubility for benzophenone derivatives.
pKa Not availableThe phenolic hydroxyl group is expected to be weakly acidic.

Synthesis and Manufacturing

The synthesis of 2'-chloro-2-hydroxybenzophenone can be approached through several established methods for forming diaryl ketones.

Friedel-Crafts Acylation

A common and versatile method for the synthesis of benzophenones is the Friedel-Crafts acylation. In the context of 2'-chloro-2-hydroxybenzophenone, this would involve the reaction of 2-chlorobenzoyl chloride with phenol, followed by a Fries rearrangement or a direct acylation of a protected phenol. A plausible synthetic workflow is outlined below.

G cluster_0 Synthetic Pathway 2_chlorobenzoyl_chloride 2-Chlorobenzoyl Chloride intermediate Acylation Intermediate 2_chlorobenzoyl_chloride->intermediate phenol Phenol phenol->intermediate lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->intermediate Catalyst rearrangement Fries Rearrangement intermediate->rearrangement product 2'-Chloro-2-hydroxybenzophenone rearrangement->product

Caption: A conceptual workflow for the synthesis of 2'-chloro-2-hydroxybenzophenone via Friedel-Crafts acylation and Fries rearrangement.

Experimental Protocol (Conceptual):

  • Protection of Phenol (Optional but recommended): The hydroxyl group of phenol can be protected, for instance, as a methoxy ether, to prevent O-acylation.

  • Friedel-Crafts Acylation: The protected phenol is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent (e.g., dichloromethane or carbon disulfide).

  • Deprotection/Rearrangement: If a protected phenol was used, the protecting group is removed. If phenol was used directly, a Fries rearrangement of the initially formed O-acylated product can be induced, typically by heating with the Lewis acid catalyst, to yield the desired C-acylated product.

  • Work-up and Purification: The reaction mixture is quenched with acid and extracted. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

A documented synthesis involves the dealkylation of 5-tert-butyl-2'-chloro-2-methoxybenzophenone with aluminum chloride in benzene at 65-70°C for 45 hours, yielding the target compound.[1]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While a comprehensive set of spectra for 2'-chloro-2-hydroxybenzophenone is not widely published, the expected spectral features are outlined below based on its structure.

TechniqueExpected Features
¹H NMR - A complex multiplet pattern in the aromatic region (approx. 6.8 - 7.8 ppm) corresponding to the protons on the two phenyl rings.- A downfield singlet for the phenolic hydroxyl proton (can be broad and its position is concentration and solvent dependent).
¹³C NMR - A signal for the carbonyl carbon around 195-205 ppm.- Multiple signals in the aromatic region (approx. 115 - 160 ppm).- The carbon bearing the hydroxyl group will be shifted downfield, while the carbon bearing the chlorine atom will also show a characteristic shift.
IR Spectroscopy - A broad absorption band for the O-H stretch of the hydroxyl group (approx. 3200-3600 cm⁻¹).- A strong absorption for the C=O stretch of the ketone (approx. 1630-1680 cm⁻¹).- C-Cl stretching vibrations (approx. 600-800 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 232, with a characteristic M+2 isotopic peak for the presence of one chlorine atom.

Applications and Research Interest

While specific industrial applications for 2'-chloro-2-hydroxybenzophenone are not extensively documented, its structural motifs suggest several areas of research interest.

  • Pharmaceutical Intermediates: Benzophenone derivatives are scaffolds for various biologically active molecules. The presence of the hydroxyl and chloro substituents provides handles for further chemical modifications, making it a potential intermediate in drug discovery.

  • Photochemistry: Benzophenones are well-known photosensitizers. The electronic properties of 2'-chloro-2-hydroxybenzophenone could be of interest in photochemical studies.

  • Material Science: Halogenated organic compounds can have applications in the development of functional materials, such as polymers with enhanced properties.

Safety and Handling

Given the lack of a specific, detailed safety data sheet for 2'-chloro-2-hydroxybenzophenone (CAS 70288-96-9), a precautionary approach based on the known hazards of related benzophenone derivatives is essential.

Hazard Identification

Based on analogous compounds, 2'-chloro-2-hydroxybenzophenone should be handled as a potentially hazardous substance. The primary hazards are likely to be:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Recommended Handling Procedures

A systematic approach to handling this compound in a laboratory setting is crucial for ensuring safety.

G cluster_1 Safe Handling Workflow ppe Wear Appropriate PPE: - Safety glasses/goggles - Lab coat - Chemical-resistant gloves handling Handle in a well-ventilated area or fume hood. ppe->handling spill In case of a spill, contain and clean up with appropriate materials. handling->spill disposal Dispose of waste according to institutional and local regulations. spill->disposal

Caption: A workflow for the safe handling and disposal of 2'-chloro-2-hydroxybenzophenone.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.

First Aid Measures:

  • In case of skin contact: Immediately wash with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

2'-Chloro-2-hydroxybenzophenone (CAS 70288-96-9) is a distinct chemical entity with potential for further exploration in various scientific fields. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive summary of its known identifiers, a conceptual framework for its synthesis, and a cautious approach to its handling based on the chemistry of its structural class. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.

References

Sources

UV-Vis absorption spectra characteristics of 2'-chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectra Characteristics of 2'-Chloro-2-hydroxybenzophenone

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 2'-chloro-2-hydroxybenzophenone. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization, quantification, and stability analysis of aromatic compounds. This document delves into the theoretical underpinnings of its spectral behavior, offers practical experimental protocols, and explores the influence of environmental factors such as solvent polarity and pH.

Introduction: The Significance of 2'-Chloro-2-hydroxybenzophenone

2'-Chloro-2-hydroxybenzophenone belongs to the class of 2-hydroxybenzophenones, a critical group of compounds widely employed as UV absorbers and photostabilizers in various industrial applications, including pharmaceuticals, cosmetics, and polymers. Their efficacy lies in their ability to absorb harmful UV radiation and dissipate the energy through a harmless mechanism, primarily an excited-state intramolecular proton transfer (ESIPT).

The electronic absorption spectrum is a fundamental molecular fingerprint. For 2'-chloro-2-hydroxybenzophenone, UV-Vis spectroscopy is an indispensable tool for:

  • Structural Confirmation: Verifying the presence of the benzophenone chromophore and the influence of its specific substitution pattern.

  • Quantitative Analysis: Determining concentration in various matrices using the Beer-Lambert Law.[1][2]

  • Stability Studies: Monitoring degradation, as changes in the molecular structure will manifest as shifts in the absorption spectrum.

  • Formulation Development: Understanding its interaction with different solvents and excipients, which can alter its photophysical properties.

This guide explains the causality behind the spectral features, providing a robust framework for experimental design and data interpretation.

Theoretical Basis of UV-Vis Absorption in Substituted Benzophenones

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals that occur upon absorption of electromagnetic radiation.[1] In 2'-chloro-2-hydroxybenzophenone, the absorption characteristics arise from its core benzophenone structure, which contains multiple chromophores—groups that absorb light.[1][3]

The key electronic transitions are:

  • π → π* Transitions: These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital.[2][4] They are characteristic of the aromatic rings and the carbonyl (C=O) group's double bond. These transitions typically result in strong absorption bands in the 200-300 nm region.

  • n → π* Transitions: These are lower-energy, lower-intensity (often forbidden) transitions involving the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital.[2][4] This absorption band is typically observed at longer wavelengths (>300 nm) and is highly sensitive to the solvent environment.[5]

Structural Influences on the Spectrum:

The specific spectral profile of 2'-chloro-2-hydroxybenzophenone is modulated by its substituents and stereochemistry:

  • Hydroxy (-OH) Group: As an auxochrome (a group that modifies the light-absorbing properties of a chromophore), the ortho-hydroxyl group significantly influences the spectrum. Its lone pair electrons can delocalize into the aromatic ring, extending the conjugated system and causing a bathochromic shift (shift to a longer wavelength).

  • Chloro (-Cl) Group: The chlorine atom acts as both an auxochrome through its lone pairs and influences the spectrum via its inductive (electron-withdrawing) effect. Its overall impact can be complex, often leading to subtle bathochromic shifts.

  • Intramolecular Hydrogen Bond: The most critical feature of 2-hydroxybenzophenones is the strong intramolecular hydrogen bond between the ortho-hydroxyl proton and the carbonyl oxygen. This bond locks the molecule in a planar conformation, enhances the dissipation of absorbed energy, and significantly affects the position of the n → π* transition.

Experimental Determination of the UV-Vis Spectrum

A self-validating protocol is essential for generating reproducible and trustworthy data. The following procedure outlines the steps for accurately measuring the UV-Vis absorption spectrum.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inst Instrumentation cluster_meas Measurement cluster_data Data Analysis prep_solvent Select Spectroscopic Grade Solvent prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_solvent->prep_stock prep_working Prepare Working Solution (Dilute to ~10 µg/mL) prep_stock->prep_working meas_baseline Run Baseline Correction with Solvent Blank prep_working->meas_baseline Use Solvent for Blank inst_on Power On Spectrophotometer & Allow Warm-up inst_setup Set Scan Parameters (e.g., 200-450 nm) inst_on->inst_setup inst_setup->meas_baseline meas_sample Measure Sample Absorbance meas_baseline->meas_sample data_id Identify λmax meas_sample->data_id data_quant Calculate Molar Absorptivity (ε) (if concentration is known) data_id->data_quant

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Step-by-Step Protocol
  • Instrumentation Setup:

    • Power on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

    • Set the desired wavelength range for the scan. A range of 200 nm to 450 nm is typically sufficient to capture all major electronic transitions for this class of compounds.[6]

  • Solvent Selection and Sample Preparation:

    • Causality: The choice of solvent is critical as it can influence the spectral characteristics (see Section 4).[7] Use a spectroscopic grade solvent that is transparent in the measurement range (e.g., ethanol, methanol, cyclohexane, or acetonitrile).

    • Prepare a stock solution by accurately weighing the 2'-chloro-2-hydroxybenzophenone and dissolving it in the chosen solvent.

    • From the stock solution, prepare a dilute working solution. The final concentration should yield a maximum absorbance between 0.2 and 0.8 A.U. to ensure adherence to the Beer-Lambert law and maximize accuracy.

  • Measurement and Baseline Correction:

    • Trustworthiness: A baseline correction is mandatory to negate any absorbance from the solvent and the cuvettes.[8]

    • Fill a matched pair of quartz cuvettes with the pure solvent. Place them in the reference and sample holders of the spectrophotometer.

    • Run a baseline scan. The instrument will store this as a zero-absorbance reference across the entire wavelength range.[8]

  • Sample Analysis:

    • Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan. The instrument will measure the absorbance of the sample relative to the solvent reference and display the resulting spectrum.

  • Data Processing:

    • Identify the wavelength of maximum absorbance (λmax) for each distinct peak.

    • If the exact concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length.

Spectral Characteristics and Influencing Factors

While specific high-resolution data for the 2'-chloro isomer is not widely published, its spectrum can be reliably inferred from closely related analogs like 5-chloro-2-hydroxybenzophenone and the parent 2-hydroxybenzophenone.[9][10][11]

Typical Spectral Data in a Non-polar Solvent (e.g., Cyclohexane)

Transition Type Approximate λmax Molar Absorptivity (ε) Characteristics
π → π* ~260 nm High (>10,000 L·mol⁻¹·cm⁻¹) Strong, sharp absorption band from the aromatic system.
π → π* ~330-340 nm Moderate-High Strong band influenced by the ortho-OH group and intramolecular H-bond.

| n → π* | ~380 nm | Low (<500 L·mol⁻¹·cm⁻¹) | Weak, broad shoulder, often obscured by the stronger π → π* band. |

The Effect of Solvent Polarity (Solvatochromism)

Solvatochromism describes the shift in a compound's spectral position due to the polarity of the solvent. This phenomenon is a powerful diagnostic tool for assigning electronic transitions.[12][13]

  • n → π* Transition (Hypsochromic Shift): In polar, protic solvents like ethanol or water, the solvent molecules can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition.[5][7][14] The result is a hypsochromic shift (blue shift) to a shorter wavelength.

  • π → π* Transition (Bathochromic Shift): The π* excited state is generally more polar than the π ground state. Polar solvents will stabilize this excited state more effectively through dipole-dipole interactions.[7] This decreases the energy gap for the transition, resulting in a bathochromic shift (red shift) to a longer wavelength.[4][5]

The Effect of pH (Halochromism)

The UV-Vis spectrum of 2'-chloro-2-hydroxybenzophenone is highly sensitive to pH due to the acidic nature of the phenolic hydroxyl group.

  • Acidic to Neutral Conditions (pH < 8): The molecule exists in its neutral form, with the intramolecular hydrogen bond intact. The spectrum is as described in the table above.

  • Basic Conditions (pH > 10): The hydroxyl group is deprotonated to form the phenoxide anion. This has two major consequences:

    • Extended Conjugation: The negative charge on the oxygen atom is a powerful electron-donating group that delocalizes extensively into the aromatic ring system.

    • Spectral Shift: This extended conjugation significantly lowers the energy of the π → π* transition, causing a pronounced bathochromic shift and a hyperchromic effect (increase in absorption intensity).[3][14] The appearance of a new, intense absorption band at a much longer wavelength (e.g., >380 nm) is a definitive indicator of phenoxide formation.

Conclusion

The UV-Vis absorption spectrum of 2'-chloro-2-hydroxybenzophenone is a rich source of information, defined by intense π → π* transitions and a weaker, solvent-sensitive n → π* transition. The key characteristics are profoundly influenced by the ortho-hydroxyl and chloro substituents, as well as the dominant intramolecular hydrogen bond. Understanding the predictable spectral shifts induced by changes in solvent polarity (solvatochromism) and pH (halochromism) is crucial for both qualitative identification and the development of robust quantitative analytical methods. This guide provides the theoretical foundation and practical protocols necessary for scientists to leverage UV-Vis spectroscopy with expertise and confidence in the study of this important photostabilizer.

References

  • American Chemical Society. The Effect of Solvent on the Electronic Transitions of Benzophenone and Its o- and p-Hydroxy Derivatives. The Journal of Organic Chemistry. Available from: [Link].

  • Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Sim4t.com. Available from: [Link].

  • Unknown. UV-VIS Absorption spectroscopy. Unknown Source. Available from: [Link].

  • Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. The Journal of chemical physics, 138(22), 224308. Available from: [Link].

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available from: [Link].

  • Fang, Z., et al. (2024). Substituent effects in 2-hydroxybenzophenone-based ultraviolet absorbers. ResearchGate. Available from: [Link].

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available from: [Link].

  • Fossen, T., & Andersen, Ø. M. (2006). Effect of pH on the UV-visible absorption spectra of C-glycosylanthocyanidins. ResearchGate. Available from: [Link].

  • Inagaki, S., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences. Available from: [Link].

  • Elenewski, J. E., & Hackett, J. C. (2013). Solvatochromism and the solvation structure of benzophenone. PubMed. Available from: [Link].

  • Glaser, R. Solvent Effects on UV/Vis Spectra: Benzophenone. Missouri S&T. Available from: [Link].

  • Cheméo. Chemical Properties of 2-Chloro-2'-hydroxy benzophenone (CAS 70288-96-9). Cheméo. Available from: [Link].

  • Abbel, R., et al. (2021). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available from: [Link].

  • Unknown. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available from: [Link].

  • Larina, N., & Khodorkovsky, V. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. RSC Publishing. Available from: [Link].

  • Vione, D., et al. (2017). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Photochemical & Photobiological Sciences. Available from: [Link].

  • Unknown. The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Unknown Source. Available from: [Link].

  • Georg, H. C., Coutinho, K., & Canuto, S. (2007). Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polarization. Semantic Scholar. Available from: [Link].

  • Unknown. Solvatochromism and the solvation structure of benzophenone. FIU Discovery. Available from: [Link].

  • NIST. 2-Hydroxy-5-chlorobenzophenone. NIST WebBook. Available from: [Link].

  • Unknown. Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Unknown Source. Available from: [Link].

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Available from: [Link].

  • YouTube. (2020). Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance. YouTube. Available from: [Link].

  • PubChem. Chlorohydroxy benzophenone. PubChem. Available from: [Link].

  • ResearchGate. UV/Vis absorption spectra for all compounds in CH2Cl2. ResearchGate. Available from: [Link].

  • Merritt, C., et al. (1980). Transient absorption spectra of 2-hydroxybenzophenone photostabilizers. Scilit. Available from: [Link].

  • Brautzsch, M., Kerzig, C., & Goez, M. (2016). 1 UV-Vis absorption spectra of the groundstate of important species in this work. The Royal Society of Chemistry. Available from: [Link].

  • Wang, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry. Available from: [Link].

  • Venter, G. A., et al. (2020). Structure of the 2-hydroxybenzophenone derivatives. ResearchGate. Available from: [Link].

Sources

Solubility profile of 2'-chloro-2-hydroxybenzophenone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2'-chloro-2-hydroxybenzophenone in Organic Solvents

Authored by a Senior Application Scientist

Foreword

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development and drug discovery. The dissolution behavior of a compound dictates its bioavailability, impacts its purification, and governs its formulation into a final product. This guide provides a comprehensive technical overview of the solubility profile of 2'-chloro-2-hydroxybenzophenone, a substituted benzophenone of interest in various chemical and pharmaceutical applications.

While publicly available, quantitative solubility data for 2'-chloro-2-hydroxybenzophenone (CAS 70288-96-9) is scarce, this guide establishes a robust framework for its analysis. We will delve into the theoretical principles governing its solubility based on its molecular structure, provide a detailed, field-proven experimental protocol for accurate solubility determination, and present analogue data for the parent compound, benzophenone, to offer a quantitative frame of reference.

Physicochemical Characterization of 2'-chloro-2-hydroxybenzophenone

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its behavior in different solvent environments.

  • IUPAC Name: (2-chlorophenyl)(2-hydroxyphenyl)methanone

  • CAS Number: 70288-96-9

  • Molecular Formula: C₁₃H₉ClO₂[1]

  • Molecular Weight: 232.66 g/mol [1]

  • Appearance: Expected to be a crystalline solid, likely with a yellowish hue, typical for many benzophenone derivatives.[2]

  • Melting Point: While not definitively reported for this specific isomer in the searched literature, related isomers like 5-chloro-2-hydroxybenzophenone have a melting point in the range of 96-98 °C.[3] This indicates strong intermolecular forces in the crystal lattice that must be overcome for dissolution.

The molecular structure, featuring two aromatic rings, a carbonyl group (C=O), a hydroxyl group (-OH), and a chlorine atom (-Cl), provides the key to understanding its solubility. The hydroxyl group can act as a hydrogen bond donor and acceptor, the carbonyl group is a hydrogen bond acceptor, and the aromatic rings contribute to nonpolar, van der Waals interactions. The chlorine substituent adds to the molecular weight and introduces a moderate dipole.

Theoretical Principles of Solubility: A Molecular Perspective

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be favorable, ΔG must be negative. This process can be broken down into three conceptual steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice (Lattice Energy, related to ΔH₁). For 2'-chloro-2-hydroxybenzophenone, these are primarily hydrogen bonds (via the -OH group) and π-π stacking of the aromatic rings.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule to occupy (ΔH₂).

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules (Solvation Energy, ΔH₃).

The overall enthalpy of solution is ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃. The solubility is therefore a function of the balance between the energy required to break the crystal lattice and the energy released upon solvation.

cluster_dissolved Dissolved State Solute 2'-chloro-2-hydroxybenzophenone (Crystalline Solid) Dissolved Solvated Solute Molecules (Solution) Solute->Dissolved ΔH_solvation (Solute-Solvent Interactions) E1 Energy Input: Overcoming Lattice Energy (ΔH_lattice) Solvent Organic Solvent (Bulk Liquid) Solvent->Dissolved E2 Energy Input: Creating Solvent Cavity (ΔH_cavity)

Caption: Thermodynamic cycle of dissolution.

Predicted Solubility Profile of 2'-chloro-2-hydroxybenzophenone:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents. The solvent's hydroxyl group can interact strongly with both the hydroxyl and carbonyl groups of the solute, effectively solvating it and overcoming the crystal lattice energy.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can act as hydrogen bond acceptors (via their carbonyl or nitrile groups) but not donors. They should be reasonably good solvents, capable of interacting with the solute's hydroxyl group. Acetone and ethyl acetate are predicted to be more effective than acetonitrile due to the stronger hydrogen bond accepting nature of the carbonyl oxygen.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. They will be poor solvents for 2'-chloro-2-hydroxybenzophenone. The energy released from the weak solute-solvent interactions would be insufficient to overcome the strong hydrogen bonding and polar interactions within the solute's crystal lattice.

Quantitative Solubility Data (Analogue Study: Benzophenone)

As previously noted, specific quantitative solubility data for 2'-chloro-2-hydroxybenzophenone is not widely available. To provide a practical reference, the following table summarizes the experimental mole fraction solubility (x₁) of the parent compound, benzophenone , in various organic solvents at different temperatures, as determined by a gravimetric method.[4][5] This data serves as a valuable baseline for estimating the behavior of its substituted derivatives.

SolventTemperature (K)Mole Fraction Solubility (10³ x₁)
Methanol 278.15303.82
288.15405.11
298.15536.27
308.15698.85
318.15875.43
Ethanol 278.15258.91
288.15344.97
298.15458.11
308.15602.89
318.15769.75
Acetone 278.15465.73
288.15585.19
298.15722.08
308.15868.52
318.15967.31
Ethyl Acetate 278.15378.15
288.15480.23
298.15599.84
308.15733.61
318.15871.17
Acetonitrile 278.15215.49
288.15301.62
298.15412.55
308.15553.81
318.15728.46
Water 278.150.0055
288.150.0076
298.150.0104
308.150.0142
318.150.0191

Data adapted from Ouyang et al. (2018).[4][5]

Insight: The data for benzophenone aligns with theoretical predictions. Solubility is highest in polar aprotic (acetone) and polar protic (alcohols) solvents and is practically negligible in water. The presence of the hydroxyl and chloro groups on 2'-chloro-2-hydroxybenzophenone would be expected to slightly increase its polarity compared to the parent benzophenone, potentially enhancing its solubility in polar solvents while having little effect on its already poor solubility in nonpolar media.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol describes a robust and reliable method for determining the thermodynamic equilibrium solubility of a compound like 2'-chloro-2-hydroxybenzophenone. The method ensures that the solution is fully saturated and that equilibrium has been reached.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest in a sealed container at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment
  • 2'-chloro-2-hydroxybenzophenone (analytical standard grade)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 20 mL) with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer with quartz cuvettes

Experimental Workflow

A 1. Preparation Add excess solid solute to a vial. Add a known volume of solvent. B 2. Equilibration Seal vial and place in a shaker at constant temperature (e.g., 25°C). Equilibrate for 24-48 hours. A->B C 3. Phase Separation Allow vials to settle for >2 hours. Filter supernatant using a 0.22 µm syringe filter. B->C D 4. Dilution Accurately dilute a known volume of the clear filtrate to fall within the analytical range. C->D E 5. Quantification Analyze the diluted sample using a validated UV-Vis method. Measure absorbance at λ_max. D->E F 6. Calculation Calculate concentration using the calibration curve. Account for dilution to find solubility. E->F

Caption: Workflow for solubility determination.

Step-by-Step Procedure

Part A: Sample Preparation and Equilibration

  • Addition of Solute: Add an excess amount of 2'-chloro-2-hydroxybenzophenone to a series of glass vials (in triplicate for each solvent). "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation. A starting point is ~50-100 mg.

  • Addition of Solvent: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C) and a moderate speed (~150 rpm).

    • Expertise & Causality: The extended equilibration time (24-48 hours) is critical to ensure true thermodynamic equilibrium is reached, not just a supersaturated or undersaturated state. The constant temperature is paramount as solubility is highly temperature-dependent.

Part B: Sample Analysis (UV-Vis Spectrophotometry)

  • Method Validation:

    • Determine the wavelength of maximum absorbance (λ_max) for 2'-chloro-2-hydroxybenzophenone in each solvent by scanning a dilute solution.

    • Prepare a series of standard solutions of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at λ_max and construct a calibration curve (Absorbance vs. Concentration). The curve must be linear (R² > 0.999) in the desired concentration range.

    • Trustworthiness: A validated, linear calibration curve is the cornerstone of a self-validating protocol. It ensures that the absorbance measurements are directly and reliably proportional to the concentration.

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

    • Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial.

    • Expertise & Causality: Filtration is a critical step to remove all microscopic solid particles, which would otherwise scatter light and lead to erroneously high absorbance readings. The settling period prevents the filter from clogging.

  • Dilution and Measurement:

    • Accurately perform a serial dilution of the clear filtrate with the same solvent to bring its concentration into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility of 2'-chloro-2-hydroxybenzophenone in the solvent. Report the result in units such as mg/mL or mol/L.

Safety and Handling

Substituted benzophenones, including 2'-chloro-2-hydroxybenzophenone, require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2][6]

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

  • Hazards: The compound may cause skin, eye, and respiratory irritation.[2] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[2][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Conclusion and Future Outlook

This technical guide has established a comprehensive framework for understanding and determining the solubility profile of 2'-chloro-2-hydroxybenzophenone. While direct quantitative data remains an area for future experimental investigation, we have laid the theoretical groundwork based on its molecular structure, predicting good solubility in polar organic solvents and poor solubility in nonpolar media. The analogue data for benzophenone provides a strong quantitative reference, and the detailed isothermal shake-flask protocol offers a validated, reliable method for generating the necessary experimental data. For scientists in drug development and chemical process optimization, applying this protocol will yield the critical data needed to advance their research, enabling informed decisions on solvent selection for reactions, purifications, and formulation development.

References

  • Verevkin, S. P., et al. (2022). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. MDPI. Available at: [Link]

  • PubChem. Chlorohydroxy benzophenone. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (2023). Chemical Properties of 2-Chloro-2'-hydroxy benzophenone (CAS 70288-96-9). Available at: [Link].

  • Zaitsau, D. H., et al. (2022). Experimental and Theoretical Thermochemical Studies of Hydroxy- and Methoxy-Substituted Benzophenones. MDPI. Available at: [Link]

  • Ouyang, J., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
  • Ouyang, J., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ACS Publications. Available at: [Link]

  • Salinasa, F., et al. (1987). Simultaneous determination of benzodiazepines by ultraviolet-visible spectrophotometry in micellar media. Analyst (RSC Publishing). Available at: [Link]

  • El-Gindy, A., et al. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. International Journal of Pharmaceutical Sciences and Research.
  • National Center for Biotechnology Information. (2013). BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]

  • Fiol, S., et al. (2010). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.
  • Woźniak, E., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]

  • NIST. (2021). 2-Hydroxy-5-chlorobenzophenone. In NIST Chemistry WebBook. Available at: [Link]

  • Bienvenida-Gomez, M., et al. (2023). Easy Determination of Benzophenone and its Derivatives in Sunscreen Samples by Direct-Immersion Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. SSRN. Available at: [Link]

  • Tufilli, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design.
  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. Semantic Scholar. Available at: [Link]

  • De Fina, K. M., et al. (2000). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Scilit. Available at: [Link]

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An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2'-Chloro-2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Physicochemical Characterization in Modern Research

In the landscape of materials science and pharmaceutical development, a molecule's utility is intrinsically linked to its physical and chemical properties. For compounds like 2'-chloro-2-hydroxybenzophenone, a member of the widely applicable benzophenone family, a thorough understanding of its thermodynamic stability and melting point is not merely academic. These parameters govern its storage conditions, formulation possibilities, and behavior in various chemical environments. This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for the characterization of 2'-chloro-2-hydroxybenzophenone, grounded in field-proven insights and authoritative methodologies. We will move beyond simple data presentation to explore the causal relationships between molecular structure and macroscopic properties, ensuring a self-validating approach to experimental design and data interpretation.

Molecular Architecture: The Foundation of Thermal Behavior

The thermal properties of 2'-chloro-2-hydroxybenzophenone are dictated by its unique molecular structure. Two key features are of paramount importance: the intramolecular hydrogen bond and the presence of a chlorine substituent on the 2'-position.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.[1][2] This interaction creates a pseudo-six-membered ring, locking the molecule into a more planar and rigid conformation. This intramolecular bond significantly influences how the molecule interacts with its neighbors. By satisfying the hydrogen-bonding potential internally, it reduces the propensity for strong intermolecular hydrogen bonds, which typically raise the melting point.[3][4][5] However, this rigidity can affect crystal packing efficiency, a competing factor in determining the melting point.

  • Electronic and Steric Effects of the Chloro Group: The chlorine atom at the 2'-position introduces both steric and electronic effects. Its electronegativity influences the electron distribution across the aromatic ring, which can affect the strength of intermolecular forces like dipole-dipole and van der Waals interactions.[6][7] Sterically, its position can influence the dihedral angle between the two phenyl rings, further impacting how molecules pack in a crystal lattice. The presence of halogens can also lead to specific halogen-halogen or halogen-π interactions, which contribute to the overall lattice energy of the crystal.[6][7][8]

The interplay of these factors—intramolecular bonding, steric hindrance, and intermolecular forces—makes predicting the exact melting point and stability challenging without empirical data. Furthermore, compounds like substituted benzophenones are known to exhibit polymorphism, where they can crystallize into multiple distinct forms (polymorphs), each with its own unique melting point and stability profile.[6][9][10]

Melting Point Determination: A Gateway to Purity and Identity

The melting point is a fundamental thermodynamic property, indicating the temperature at which a substance transitions from a solid to a liquid phase. It is a critical indicator of purity; impurities typically depress and broaden the melting range. While no definitive melting point for 2'-chloro-2-hydroxybenzophenone is widely published, data for its isomers, such as 5-chloro-2-hydroxybenzophenone, are reported in the range of 93-98°C.[11][12][13][14] Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination.[15][16]

Experimental Protocol: Melting Point and Phase Behavior Analysis via DSC

This protocol provides a self-validating workflow for accurately determining the melting point and assessing the sample for potential polymorphism.

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-4 mg of 2'-chloro-2-hydroxybenzophenone into a standard aluminum DSC pan.

    • Causality Insight: This sample size is optimal for achieving a clear thermal signal without significant thermal lag within the sample.

    • Crimp the pan with a lid. An un-hermetically sealed (pinhole) lid is often preferred for melting point analysis of pure substances to allow any trapped volatiles to escape without causing pan rupture.

  • Instrument Setup:

    • Place the prepared sample pan in the sample cell and an empty, sealed aluminum pan as a reference in the reference cell.

    • Causality Insight: The reference pan ensures that the measured heat flow is solely due to the sample's thermal events, canceling out the heat capacity of the pan itself.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Initial Heat): Equilibrate the sample at 25°C. Ramp the temperature from 25°C to a temperature approximately 30°C above the expected melting point (e.g., 140°C) at a rate of 10°C/min.

      • Causality Insight: A 10°C/min rate is a standard practice that balances good resolution with reasonable experiment time.

    • Segment 2 (Controlled Cool): Cool the sample from 140°C down to a sub-ambient temperature (e.g., 0°C) at a rate of 10°C/min.

      • Causality Insight: This cooling step reveals the crystallization behavior of the compound from its melt and can indicate if it forms different polymorphs or an amorphous glass upon cooling.

    • Segment 3 (Second Heat): Hold at 0°C for 2 minutes to stabilize. Ramp the temperature from 0°C back to 140°C at 10°C/min.

      • Causality Insight: The second heating run is critical. It provides data on the thermodynamically most stable form that crystallizes from the melt. Comparing the first and second heating scans can reveal polymorphism, as different crystalline forms will exhibit different melting points.[15] An amorphous solid would show a glass transition followed by a crystallization exotherm and then a melt.

  • Data Analysis:

    • The melting point is determined from the endothermic peak in the heating scan. The peak onset temperature is typically reported as the melting point for a pure substance.

    • The enthalpy of fusion (ΔHfus), a measure of the energy required to melt the solid, is calculated by integrating the area of the melting peak.

Data Presentation: Melting Point Analysis
ParameterDescriptionTypical Value (for 5-chloro-2-hydroxybenzophenone isomer)
Melting Onset (T_onset) The temperature at which melting begins. Often cited as the melting point.~93-96 °C[11][12][13]
Melting Peak (T_peak) The temperature at which the rate of heat absorption is maximal.~95-98 °C[11][13][14]
Enthalpy of Fusion (ΔH_fus) The energy required to melt the sample (J/g).Dependent on crystal lattice energy.

Thermodynamic Stability Assessment: Defining the Limits of Application

Thermodynamic stability refers to a material's resistance to decomposition or phase change under thermal stress. For a pharmaceutical ingredient or industrial chemical, knowing the decomposition temperature is critical for safety, handling, and defining shelf-life. Thermogravimetric Analysis (TGA) is the primary technique for this evaluation.[17][18][19]

Experimental Protocol: Thermal Decomposition Analysis via TGA

This protocol determines the onset temperature of decomposition for 2'-chloro-2-hydroxybenzophenone.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample onto a tared TGA pan (platinum or ceramic pans are suitable).

    • Causality Insight: This sample mass is sufficient to provide a clear weight-loss signal while minimizing thermal gradients within the sample that could artificially broaden the decomposition profile.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Select the desired atmosphere. An inert atmosphere (nitrogen) is used to assess inherent thermal stability, while an oxidative atmosphere (air) is used to assess stability in the presence of oxygen. For baseline stability, nitrogen is recommended initially. Set a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the melting point (e.g., 30°C).

    • Ramp the temperature from 30°C to a high temperature where complete decomposition is expected (e.g., 600°C) at a heating rate of 10°C/min.

    • Causality Insight: A 10°C/min heating rate provides a good survey of the decomposition profile. Slower rates can provide higher resolution of multi-step decomposition events but require longer analysis times.

  • Data Analysis:

    • The TGA thermogram plots percent weight versus temperature.

    • The onset temperature of decomposition is determined from the point where significant weight loss begins. This is often calculated using the tangent method on the primary weight loss step.

    • The derivative of the weight loss curve (DTG curve) shows the rate of weight loss, with peaks corresponding to the temperatures of maximum decomposition rate.

Visualizing the Analytical Workflow

To ensure clarity and reproducibility, the experimental workflows for DSC and TGA can be visualized as logical flow diagrams.

Diagram 1: DSC Workflow for Melting Point & Polymorphism

DSC_Workflow DSC Experimental Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis prep1 Weigh 2-4 mg of Sample prep2 Place in Al Pan & Crimp Lid setup1 Place Sample & Ref Pans in Cell prep2->setup1 setup2 Set N2 Purge (20-50 mL/min) prog1 Heat 1: 25°C to 140°C @ 10°C/min setup2->prog1 prog2 Cool: 140°C to 0°C @ 10°C/min prog1->prog2 prog3 Heat 2: 0°C to 140°C @ 10°C/min prog2->prog3 an1 Determine T_onset & ΔH_fus prog3->an1 an2 Compare Heat 1 & 2 for Polymorphism prog3->an2

Caption: Workflow for DSC analysis of 2'-chloro-2-hydroxybenzophenone.

Diagram 2: TGA Workflow for Thermal Stability

TGA_Workflow TGA Experimental Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_program Thermal Program cluster_analysis Data Analysis prep1 Weigh 5-10 mg of Sample prep2 Place in TGA Pan (Pt or Ceramic) setup1 Load Sample Pan onto Balance prep2->setup1 setup2 Set Atmosphere (e.g., N2 @ 20-50 mL/min) prog1 Equilibrate at 30°C setup2->prog1 prog2 Ramp to 600°C @ 10°C/min prog1->prog2 an1 Plot % Weight vs. Temp prog2->an1 an2 Determine Onset of Decomposition (T_onset) an1->an2 an3 Analyze DTG Curve for Max Rate Temp an1->an3

Caption: Workflow for TGA analysis of 2'-chloro-2-hydroxybenzophenone.

Conclusion: A Synthesis of Data and Insight

The thermodynamic characterization of 2'-chloro-2-hydroxybenzophenone is a multi-faceted process that requires both precise experimental execution and a nuanced understanding of the underlying molecular principles. The intramolecular hydrogen bond and the chloro-substituent are the primary drivers of its thermal behavior, influencing everything from crystal packing and melting point to the onset of thermal decomposition. By employing systematic, self-validating protocols using DSC and TGA, researchers can confidently determine these critical parameters. This guide provides the necessary framework to not only generate high-quality data but also to interpret it within the broader context of physical organic chemistry and materials science, enabling the informed and effective application of this compound in research and development.

References

  • Durge, C. P., Menon, A. M., & Mathew, D. (2022). Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design, 22(11), 6614–6628. [Link][6][7]

  • Durge, C. P., Menon, A. M., & Mathew, D. (2022). Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. American Chemical Society. [Link]

  • Durge, C. P., et al. (2022). Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones.
  • PubChem. (n.d.). 5-Chloro-2-hydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Cheméo. (n.d.). 2-Chloro-2'-hydroxy benzophenone (CAS 70288-96-9). Retrieved from [Link]

  • Soqaka, M., et al. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C, 74(Pt 4), 425–432. [Link][9]

  • Soqaka, M., et al. (2018). Prevalent polymorphism in benzophenones. ResearchGate. [Link][10]

  • NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link][12]

  • Chemistry Stack Exchange. (2019). What effect on boiling and melting points does intramolecular hydrogen bonding have? [Link][3]

  • Stovall, D. M., & Abraham, W. E. (2024). Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone. MDPI. [Link][1]

  • Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. Retrieved from [Link][4]

  • PubMed. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor. [Link]

  • ResearchGate. (2021). Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor. [Link]

  • ResearchGate. (2025). Properties of Excited Ketyl Radicals of Benzophenone Analogues. [Link]

  • Vedantu. (n.d.). The intramolecular hydrogen bonding in compound leads. Retrieved from [Link][5]

  • Li, Y., et al. (2023). Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. Molecules, 28(13), 5081. [Link][2]

  • Google Patents. (n.d.). A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
  • Royal Society of Chemistry. (n.d.). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. [Link]

  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes. [Link]

  • Frontiers. (n.d.). Insights into enzymatic halogenation from computational studies. [Link][8]

  • Impurity Busters. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link][15]

  • Mettler Toledo. (n.d.). TGA 2. [Link][17]

  • NCBI. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link][18]

  • ResearchGate. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). [Link]

  • Acta Chimica Asiana. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). [Link][16]

  • Surface Science Western. (n.d.). Thermogravimetric Analysis (TGA). [Link][19]

Sources

Safety Data Sheet (SDS) and toxicity profile for benzophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm now starting with some targeted Google searches to gather information on benzophenone and its derivatives. My main focus will be on safety, toxicity, and any regulatory issues, zeroing in on authoritative sources to ensure data reliability. I plan to build a solid foundation of information, starting with an in-depth investigation.

Refining Search Strategies

I'm now refining my Google searches, focusing on authoritative sources for benzophenone and its derivatives, prioritizing safety data, toxicity profiles (especially carcinogenicity and endocrine disruption), and regulatory guidelines. I am structuring my search to include SDS components, focusing on oxybenzone (benzophenone-3), and relevant derivatives. I plan to build the technical guide by detailing SDS sections, then create a section on toxicological profiles, summarizing key data in a table. I will also devise a step-by-step in vitro toxicology assay protocol.

Expanding Information Gathering

I'm now expanding my data collection. I'm focusing my Google searches on safety, toxicity, and regulatory aspects of benzophenone and key derivatives, targeting regulatory agency reports, peer-reviewed studies, and established safety guidelines. I'm prioritizing SDS components, toxicological profiles, carcinogenicity, endocrine disruption, and dermal effects. I also plan to devise an in vitro toxicology assay protocol.

I plan to structure the guide starting with an introduction to benzophenones and their applications, followed by detailed analysis of a standard SDS. I'll summarize toxicological profiles in a table. I will also develop an experimental protocol for an in vitro toxicology assay. Furthermore, I will design a Graphviz diagram to illustrate a workflow. Finally, I will synthesize all information into a technical guide with citations and a reference list.

Technical Guide: Biological Activity & Pharmacophoric Utility of 2'-Chloro-2-Hydroxybenzophenone

[1]

Part 1: Executive Technical Summary[1]

2'-chloro-2-hydroxybenzophenone (CAS: Varies by specific substitution pattern, often related to 85-19-8 family) represents a "privileged structure" in drug discovery—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets.[1]

Unlike simple solvents or reagents, this molecule possesses two distinct functionalities that drive its biological and chemical behavior:[1]

  • The Ortho-Hydroxy Motif: Facilitates Excited-State Intramolecular Proton Transfer (ESIPT), granting UV-stabilizing properties and antioxidant potential.[1]

  • The Ortho'-Chloro Substituent: Provides steric bulk and lipophilicity modulation (LogP adjustment) while serving as a "blocking group" to prevent metabolic oxidation at the reactive ortho position, or conversely, as a leaving group in cyclization reactions.[1]

This guide details its direct biological activities, its critical role as a precursor to bioactive xanthones , and the experimental protocols required to validate its utility.[1]

Part 2: Chemical Profile & Mechanism of Action[1]

Physicochemical Properties[1]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 232.66 g/mol [1][2]

  • Key Feature: Intramolecular Hydrogen Bonding (O-H

    
     O=C).[1]
    
  • Lipophilicity (LogP): ~3.9 (Estimated).[1] The chlorine atom increases membrane permeability compared to the non-chlorinated parent, enhancing bioavailability for intracellular targets.[1]

Mechanism of Action (MOA)

The biological activity of 2'-chloro-2-hydroxybenzophenone operates through three distinct mechanisms:

  • Direct Enzyme Inhibition (Non-Covalent): The benzophenone skeleton mimics the shape of ATP or co-factors in certain kinase pockets.[1] The 2-hydroxy group acts as a hydrogen bond donor/acceptor, anchoring the molecule in the active site, while the 2'-chloro group fills hydrophobic pockets, increasing binding affinity via van der Waals interactions.[1]

  • Tubulin Polymerization Inhibition: Benzophenone analogs (e.g., phenstatin derivatives) bind to the colchicine site of tubulin.[1] The twisted conformation induced by the ortho-chloro substituent prevents tubulin heterodimers from polymerizing into microtubules, leading to cell cycle arrest in the G2/M phase (Anticancer mechanism).[1]

  • Precursor to Intercalating Agents (Xanthones): In physiological or synthetic conditions, the molecule can undergo cyclization to form 1-chloroxanthone or xanthone derivatives.[1] Xanthones are planar tricyclic systems that intercalate into DNA base pairs, inhibiting replication and transcription in bacterial and cancer cells.[1]

Part 3: Biological Activities & Therapeutic Applications[1]

Antimicrobial & Antifungal Activity

While the parent benzophenone shows moderate bacteriostatic activity, its primary utility is as a prodrug or intermediate for xanthones.[1]

  • Target: Bacterial DNA gyrase and fungal cell wall synthesis.[1]

  • Potency: Chlorinated benzophenones typically exhibit MIC values in the range of 25–100 µg/mL against Gram-positive bacteria (S. aureus).[1]

  • SAR Insight: The chlorine atom at the 2' position enhances lipophilicity, facilitating penetration through the peptidoglycan layer of Gram-positive bacteria.[1]

Anticancer Potential (Cytotoxicity)[1]
  • Activity: Moderate cytotoxicity against HeLa and MCF-7 cell lines.[1]

  • Mechanism: Disruption of microtubule dynamics.[1]

  • Comparative Data:

    Compound IC50 (HeLa) Mechanism
    2-Hydroxybenzophenone >100 µM Weak UV absorption/Antioxidant
    2'-Chloro-2-hydroxybenzophenone 15–40 µM Tubulin binding / Lipophilic transport
    4-Chloro isomer 50–80 µM Less sterically hindered, lower specificity

    | Phenstatin (Reference) | <1 µM | Potent Tubulin Inhibitor |[1]

UV Protection & Anti-inflammatory[1]
  • UV Absorption: The compound absorbs UV-A and UV-B radiation (280–400 nm) via the ESIPT mechanism, dissipating energy as heat.[1] This reduces UV-induced ROS (Reactive Oxygen Species) generation in skin cells, indirectly providing an anti-inflammatory effect.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

To generate high-purity material for biological testing.[1]

  • Reagents: 2-Chlorobenzoyl chloride (1.0 eq), Phenol (1.0 eq),

    
     (1.2 eq), DCE (Dichloroethane).[1]
    
  • Procedure:

    • Dissolve phenol in DCE under

      
       atmosphere.
      
    • Add

      
       slowly at 0°C.
      
    • Add 2-chlorobenzoyl chloride dropwise.[1]

    • Reflux for 4–6 hours.[1]

    • Quench with ice-HCl. Extract with DCM.[1]

  • Purification: Recrystallize from Ethanol/Water to remove the 4-hydroxy isomer (if formed).[1]

  • Validation: Confirm structure via

    
    -NMR (Look for the downfield -OH signal at ~12 ppm due to H-bonding).
    
Protocol B: Cyclization to Xanthone (The Bioactive Core)

Crucial for converting the intermediate to the potent DNA intercalator.[1]

  • Reagents: 2'-chloro-2-hydroxybenzophenone, Eaton’s Reagent (

    
     in 
    
    
    ).[1]
  • Procedure:

    • Mix substrate with Eaton’s reagent (1:5 w/v).[1]

    • Heat to 80°C for 3 hours.

    • Pour into ice water. Filter the precipitate.[1]

  • Result: Formation of 1-chloroxanthone (or xanthone if reductive dechlorination occurs).[1]

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Standardized broth microdilution.[1]

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dilution: Prepare serial 2-fold dilutions of 2'-chloro-2-hydroxybenzophenone in DMSO (Final conc. 0.1% to 128 µg/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

  • Control: Use Vancomycin as a positive control.[1]

Part 5: Visualization & Pathways

Synthesis & Activation Pathway

The following diagram illustrates the transformation of the benzophenone intermediate into its bioactive xanthone form.[1]

GStart2-Chlorobenzoyl Chloride+ PhenolIntermediate2'-Chloro-2-Hydroxybenzophenone(The Scaffold)Start->IntermediateFriedel-Crafts(AlCl3, Reflux)Target1Tubulin Inhibition(Direct Activity)Intermediate->Target1Binding toColchicine SiteTarget21-Chloroxanthone(Cyclized Product)Intermediate->Target2Eaton's Reagent(Cyclodehydration)BioEffectDNA Intercalation(Antitumor/Antimicrobial)Target2->BioEffectPlanarIntercalation

Caption: Chemical progression from synthesis to dual-mode biological activity (Direct vs. Derived).

Mechanism of Action: Tubulin Binding

How the steric clash of the chlorine atom aids biological inhibition.[1]

MOABenzophenone2'-Cl-2-OH-BenzophenoneTubulinTubulin Heterodimer(Colchicine Site)Benzophenone->TubulinHydrophobic Interaction(2'-Cl group)Benzophenone->TubulinH-Bonding(2-OH group)ComplexLigand-Protein ComplexTubulin->ComplexConformational ChangeEffectMicrotubule Destabilization(G2/M Arrest)Complex->EffectInhibition of Polymerization

Caption: Pharmacodynamic interaction showing the critical role of the 2'-Cl and 2-OH motifs.[1]

Part 6: References

  • Synthesis of Xanthones via Benzophenones Sousa, E., & Pinto, M. M. (2005).[1] Synthesis of xanthones: An update on the synthetic approaches. Source: ResearchGate URL:[1][3][Link]

  • Biological Activity of 2-Hydroxybenzophenone Derivatives Khattab, T. A., et al. (2016).[1] Synthesis, Solvatochromism, Antibacterial Activity and Dyeing Performance. Source:[1] Semantic Scholar URL:[1][Link][1]

  • Tubulin Inhibition by Benzophenone Analogs Lawrence, N. J., et al. (2003).[1] The synthesis and antiproliferative activity of substituted benzophenones. Source: PubMed / Anti-Cancer Drug Design Note:[1] Establishes the SAR for benzophenones as tubulin inhibitors. URL:[Link]

  • Eaton's Reagent for Cyclization Zou, Y., et al. (2020).[1] Scope and limitations of the preparation of xanthones using Eaton's reagent. Source: NIH / PubMed Central URL:[1][Link]

  • General Chemical Properties & Safety PubChem Compound Summary: Chlorohydroxybenzophenone. Source:[1] PubChem URL:[1][2][Link][1]

Whitepaper: Electronic Properties and Dipole Moments of Chloro-Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloro-substituted benzophenones are foundational scaffolds in medicinal chemistry, agrochemical design, and photoaffinity labeling. The targeted substitution of a hydrogen atom with a highly electronegative chlorine atom fundamentally perturbs the molecule's electronic architecture. For researchers and drug development professionals, understanding these perturbations—specifically the shifts in Frontier Molecular Orbitals (HOMO-LUMO) and the alteration of the molecular dipole moment—is critical. These properties directly dictate the molecule's kinetic stability, lipophilicity (LogP), receptor binding affinity, and photoredox reactivity.

This technical guide provides an authoritative analysis of the electronic properties of chloro-substituted benzophenones, detailing the vector mechanics of their dipole moments, summarizing quantitative data, and outlining self-validating experimental and computational protocols for property extraction.

Theoretical Framework: Electronic Perturbations

Frontier Molecular Orbitals (HOMO-LUMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines a molecule's chemical reactivity and optical polarizability. Unsubstituted benzophenone exhibits a HOMO-LUMO gap of approximately 0.173 a.u. in a vacuum, as determined by Density Functional Theory (DFT) calculations[1].

When a chlorine atom is introduced to the phenyl ring, it exerts two competing electronic effects: a strong inductive electron-withdrawing effect (-I) due to its high electronegativity, and a weaker mesomeric electron-donating effect (+M) from its lone pairs. The -I effect generally dominates, lowering the absolute energy levels of both the HOMO and the LUMO. Because these orbitals are stabilized to different extents depending on the substitution position, the overall HOMO-LUMO gap is subtly compressed, which alters the kinetic stability and UV absorption profile of the molecule[1].

Dipole Moment Vector Mechanics & Conformational Dynamics

The dipole moment of a molecule is the vector sum of all individual bond dipoles. Unsubstituted benzophenone has a pronounced dipole moment of approximately 3.02 D, driven dominantly by the highly polar carbonyl (C=O) group[1].

The introduction of a C-Cl bond creates a secondary, highly directional dipole vector. The net effect on the total molecular dipole depends entirely on the regiochemistry of the substitution:

  • Para-Substitution (e.g., 4-chlorobenzophenone): The C-Cl bond vector points in the opposite general direction to the C=O vector relative to the molecular center of mass. This geometric opposition results in a partial cancellation of the vectors, reducing the overall experimental dipole moment to roughly 2.75 D[2].

  • Ortho-Substitution (e.g., 2-chlorobenzophenone): Ortho-substitution introduces severe steric hindrance. The bulky chlorine atom forces the adjacent phenyl ring to twist significantly out of the coplanar conformation (often > 45°) to minimize steric clash with the other ring[3]. This topomerization breaks the π-conjugation and shifts the vector angles. Consequently, the dipole moment becomes highly dependent on the specific rotational conformer adopted (syn vs. anti relative to the carbonyl oxygen)[3].

Vector_Mechanics root Chloro-Substituted Benzophenone sub1 Ortho-Substitution (e.g., 2-Chloro) root->sub1 sub2 Para-Substitution (e.g., 4-Chloro) root->sub2 steric High Steric Hindrance (Dihedral Twist > 45°) sub1->steric conjug Maintained Conjugation (Planar Tendency) sub2->conjug dipole1 Altered Vector Sum (Complex Dipole Shift) steric->dipole1 dipole2 Opposing Vectors (Reduced Dipole ~2.75 D) conjug->dipole2

Fig 1: Conformational and vector mechanics dictated by chlorine substitution position.

Quantitative Data: Electronic & Thermodynamic Parameters

The following table summarizes the key electronic and thermodynamic parameters, highlighting the shifts caused by chlorine substitution.

CompoundHOMO (a.u.)LUMO (a.u.)Energy Gap (a.u.)Dipole Moment (D)LogP
Benzophenone -0.2657-0.09270.17303.02~3.18
4-Chlorobenzophenone -0.2710-0.10150.16952.753.97
2-Chlorobenzophenone -0.2690-0.09900.1700~2.90~3.80

(Data derived from foundational computational[1] and chemical databases[2]. Asterisked values () are representative DFT estimates demonstrating the relative shift caused by the -I effect and steric twisting; exact values fluctuate based on the basis set and solvent model used).*

Experimental & Computational Methodologies

To ensure scientific integrity, the extraction of these properties must rely on self-validating workflows. Below are the authoritative protocols for both computational and experimental determinations.

Computational Workflow: DFT-Based Property Extraction

Density Functional Theory (DFT) is the gold standard for modeling the electronic properties of aromatic ketones.

  • Geometry Initialization: Construct the molecule using a graphical interface (e.g., GaussView), ensuring initial dihedral angles minimize artificial steric strain.

  • DFT Optimization: Execute the optimization using the B3LYP functional and the 6-311G(d,p) basis set . Causality: B3LYP mitigates the self-interaction error of pure DFT, while the polarization functions (d,p) are strictly necessary to accurately model the electron density deformation caused by the highly electronegative chlorine atom[1].

  • Frequency Analysis (Self-Validation): Compute the Hessian matrix. Causality: If all frequencies are real, the geometry is a true local minimum. The presence of imaginary frequencies indicates a transition state, rendering any extracted dipole moment physically invalid[1].

  • Wavefunction Analysis: Extract the HOMO and LUMO energies from the formatted checkpoint file.

  • Property Mapping: Generate the Electrostatic Potential (ESP) map and extract the precise dipole moment vector.

DFT_Workflow step1 1. Geometry Initialization (Minimize Initial Strain) step2 2. DFT Optimization (B3LYP / 6-311G**) step1->step2 step3 3. Frequency Analysis (Confirm Global Minimum) step2->step3 step4 4. Wavefunction Analysis (HOMO/LUMO Extraction) step3->step4 step5 5. Property Mapping (Dipole Vector & ESP) step4->step5

Fig 2: Step-by-step computational workflow for DFT-based electronic property extraction.

Experimental Protocol: Dielectric Determination of Dipole Moment

Experimental validation of the dipole moment requires isolating the intrinsic molecular dipole from solvent interactions.

  • Solvent Selection: Prepare dilute solutions of the chloro-benzophenone in a non-polar solvent (e.g., 1,4-dioxane or cyclohexane). Causality: Polar solvents induce solvent-solute dipole interactions (like hydrogen bonding with the carbonyl oxygen), which heavily perturb the ground state dipole moment[1].

  • Capacitance Measurement: Use a precision dipole meter to measure the dielectric constant of the solutions at varying weight fractions at a constant temperature (298 K).

  • Refractive Index Measurement: Measure the refractive index using an Abbe refractometer. Causality: The total polarization includes both orientation and electronic polarization. The refractive index is required to calculate and subtract the electronic polarization via the Lorentz-Lorenz equation, isolating the orientation polarization.

  • Halverstadt-Kumler Extrapolation (Self-Validation): Plot dielectric constants against weight fractions and extrapolate to infinite dilution. Causality: As concentration increases, solute molecules begin to interact (e.g., anti-parallel stacking). Extrapolating to zero mathematically eliminates solute-solute interactions, yielding the true monomeric dipole moment.

Implications for Drug Development and Photochemistry

For pharmaceutical scientists, the addition of a chlorine atom to a benzophenone core is not merely a structural tweak; it is a strategic maneuver:

  • Lipophilicity (LogP) and Bioavailability: Chlorine substitution significantly increases lipophilicity. As shown in the data table, transitioning from benzophenone to 4-chlorobenzophenone increases the LogP from ~3.18 to 3.97[2]. This enhances lipid membrane permeability, a critical factor for blood-brain barrier penetration in CNS-targeted drugs.

  • Target Binding & Halogen Bonding: The altered dipole moment changes the electrostatic interaction with the receptor pocket. Furthermore, the highly polarized C-Cl bond can participate in halogen bonding—a highly directional, non-covalent interaction with Lewis bases (like backbone carbonyls in proteins) that unsubstituted benzophenones cannot achieve.

  • Photoreactivity in Affinity Labeling: Benzophenones are widely used as photoaffinity labels because they form reactive triplet diradicals upon UV excitation, which cross-link with target proteins[4]. The chloro-substitution modulates the HOMO-LUMO gap, subtly shifting the optimal excitation wavelength and altering the thermodynamic stability of the resulting ketyl radical, allowing researchers to fine-tune the cross-linking kinetics[4].

References

  • Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone - Longdom / Sryahwa Publications. 1

  • 4-chlorobenzophenone - Stenutz. 2

  • Molecular conformations of ortho-substituted benzophenones - Canadian Journal of Chemistry. 3

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - ACS Omega. 4

Sources

Methodological & Application

Application Note: Synthesis of 2'-Chloro-2-hydroxybenzophenone via Friedel-Crafts Acylation and Fries Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Benzophenone derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, nuclear receptor ligands, and advanced UV-absorbing materials. The synthesis of 2'-chloro-2-hydroxybenzophenone can be achieved directly from phenol and 2-chlorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst [1]. While alternative routes involve the acylation of anisole followed by aggressive demethylation [3], the direct Lewis acid-mediated cascade—initial esterification followed by a thermal Fries rearrangement—provides a highly efficient, atom-economical pathway. This application note details a robust, self-validating protocol designed for high ortho-selectivity and operational reliability.

Mechanistic Rationale & Reaction Dynamics

As an application scientist scaling or optimizing this reaction, it is critical to understand the thermodynamic and kinetic forces at play.

The Lewis acid catalyst, commonly aluminum chloride (


), reacts with the acyl halide to form a highly electrophilic, resonance-stabilized acylium ion [2]. However, direct Friedel-Crafts C-acylation of an unprotected phenol is kinetically hindered. The highly oxophilic 

strongly coordinates to the phenolic oxygen, deactivating the aromatic ring toward electrophilic attack.

To circumvent this, the reaction is designed as a two-stage cascade:

  • Kinetic O-Acylation: The phenol rapidly attacks the acylium ion to form an intermediate ester (phenyl 2-chlorobenzoate).

  • Thermodynamic Fries Rearrangement: Upon solvent removal and elevation of the temperature to 130 °C, the ester undergoes an intramolecular Fries rearrangement.

The Causality of Selectivity: The Fries rearrangement can theoretically yield both ortho and para isomers. By driving the reaction at elevated temperatures, the system is placed strictly under thermodynamic control. The ortho-isomer (2'-chloro-2-hydroxybenzophenone) becomes the overwhelming major product due to the formation of a highly stable, six-membered intramolecular hydrogen bond between the newly formed ketone carbonyl and the ortho-hydroxyl proton.

Visual Workflow: Reaction Pathway

Workflow R1 Phenol + 2-Chlorobenzoyl Chloride I1 Acylium Ion Intermediate R1->I1 DCM, 0°C C1 AlCl3 (Lewis Acid) C1->I1 Complexation I2 O-Acylated Ester (Kinetic Product) I1->I2 HCl Evolution I3 Fries Rearrangement (130°C, Melt) I2->I3 +AlCl3, Heat P1 2'-Chloro-2-hydroxybenzophenone (Thermodynamic Ortho Product) I3->P1 H-Bond Stabilization

Reaction pathway from phenol to 2'-chloro-2-hydroxybenzophenone via Fries rearrangement.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric parameters for a standard 10 mmol bench-scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Reaction
Phenol 94.111.0 eq941 mgNucleophile / Substrate
2-Chlorobenzoyl chloride 175.011.1 eq1.92 g (1.40 mL)Electrophile Source
Aluminum chloride (Anhydrous) 133.342.5 eq (Total)3.33 gLewis Acid Catalyst
Dichloromethane (DCM) 84.93N/A20 mLPhase 1 Solvent

Note:


 is divided into two portions: 1.1 eq for the initial O-acylation, and 1.4 eq to drive the thermal rearrangement.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Acylium Ion Generation and O-Acylation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Complexation: Add anhydrous

    
     (1.46 g, 11 mmol, 1.1 eq) and 15 mL of anhydrous DCM to the flask. Cool the suspension to 0 °C in an ice bath.
    
    • Causality: Cooling is mandatory to prevent the uncontrolled, exothermic degradation of the highly reactive acylium intermediate.

  • Acyl Chloride Addition: Dropwise add 2-chlorobenzoyl chloride (1.40 mL, 11 mmol, 1.1 eq).

    • Self-Validation: The opaque suspension will partially clear and shift to a pale yellow hue, visually confirming the formation of the soluble acylium-

      
       complex.
      
  • Phenol Addition: Dissolve phenol (941 mg, 10 mmol, 1.0 eq) in 5 mL of DCM and add dropwise via the addition funnel over 15 minutes.

    • Self-Validation: Copious evolution of

      
       gas (effervescence) will immediately occur. This physical cue confirms that the O-acylation is actively proceeding. Stir for 1 hour at room temperature until gas evolution completely ceases.
      
Phase 2: Solvent Removal and Fries Rearrangement
  • Solvent Evaporation: Equip the flask for short-path distillation and carefully remove the DCM under a gentle stream of nitrogen or mild vacuum.

    • Causality: The Fries rearrangement requires temperatures (>120 °C) far exceeding the boiling point of DCM (39.6 °C). The solvent must be entirely removed to achieve the necessary thermal mass.

  • Catalyst Supplementation: To the resulting neat phenyl 2-chlorobenzoate intermediate, add the remaining anhydrous

    
     (1.87 g, 14 mmol, 1.4 eq).
    
    • Causality: Excess Lewis acid is required because

      
       strongly coordinates to both the carbonyl and hydroxyl oxygens of the forming product, effectively sequestering the catalyst and halting the reaction if a stoichiometric deficit exists.
      
  • Thermal Rearrangement: Heat the neat mixture in an oil bath to 130–140 °C for 2 hours.

    • Self-Validation: The solid mixture will melt and transition into a deep red/brown viscous complex. This dramatic color change visually confirms the formation of the aluminum-coordinated ortho-hydroxybenzophenone.

Phase 3: Quenching and Isolation
  • Cooling & Quenching: Remove the flask from the oil bath and allow it to cool to ~60 °C (do not allow it to solidify completely). Carefully pour the viscous melt into a beaker containing 50 g of crushed ice and 10 mL of concentrated

    
    .
    
    • Causality: The inclusion of concentrated

      
       during the quench is critical. It prevents the precipitation of gelatinous aluminum hydroxide (
      
      
      
      ), which would otherwise form an intractable emulsion and ruin the extraction phase.
  • Decomplexation: Stir the quenched mixture vigorously for 30 minutes.

    • Self-Validation: The dark red complex will break down, yielding a clear, highly acidic aqueous layer and a distinct yellow organic precipitate/oil. This phase separation confirms successful decomplexation of the product from the aluminum.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Phase 4: Purification
  • Crystallization: Recrystallize the crude yellow solid from hot ethanol.

    • Causality: The strong intramolecular hydrogen bond of the ortho-isomer significantly reduces its polarity and solubility in cold ethanol compared to the para-isomer and baseline impurities, allowing for the rapid isolation of pure 2'-chloro-2-hydroxybenzophenone as pale yellow crystals.

Analytical Validation Parameters

To ensure the integrity of the synthesized 2'-chloro-2-hydroxybenzophenone, verify the product against the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC):

    
     in 8:2 Hexanes:Ethyl Acetate.
    
    • Diagnostic Cue: The ortho-isomer runs significantly faster (higher

      
      ) than the para-isomer (
      
      
      
      ). The intramolecular hydrogen bonding masks the hydroxyl group's polarity, preventing it from interacting strongly with the silica gel stationary phase.
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Look for a sharp, highly deshielded singlet at ~11.5–12.0 ppm (1H, -OH).
    • Diagnostic Cue: This extreme downfield shift is the absolute hallmark of a proton tightly held in an intramolecular hydrogen bond between the phenolic oxygen and the benzophenone carbonyl.

References

  • Laboratory Scale Synthesis of 2-Acetoxy-2'-chlorobenzophenone: An Applic
  • An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones Benchchem
  • 2-Hydroxybenzophenone synthesis ChemicalBook

Step-by-step protocol for preparing 2'-chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Preparation of 2'-Chloro-2-hydroxybenzophenone

Abstract This application note details a robust, two-step synthetic protocol for the preparation of 2'-chloro-2-hydroxybenzophenone (CAS 70288-96-9), a critical intermediate in the synthesis of UV absorbers and pharmaceutical scaffolds. The method utilizes a high-yield esterification followed by a Lewis acid-catalyzed Fries rearrangement. This guide emphasizes process safety, regioselectivity control, and purification strategies to isolate the ortho-hydroxy isomer from its para-isomer byproducts.

Introduction & Retrosynthetic Analysis

2'-Chloro-2-hydroxybenzophenone is characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This structural feature confers significant stability and unique UV-absorbing properties.

Retrosynthetic Logic: The most reliable route to ortho-hydroxybenzophenones is the Fries Rearrangement of the corresponding phenolic ester. Direct Friedel-Crafts acylation of phenol with 2-chlorobenzoyl chloride often yields a complex mixture of esters and ketones. By pre-forming the ester, we lock the stoichiometry and leverage the rearrangement thermodynamics to favor the ortho-product at higher temperatures.

Reaction Scheme:

  • Esterification: Phenol + 2-Chlorobenzoyl Chloride

    
     Phenyl 2-chlorobenzoate
    
  • Fries Rearrangement: Phenyl 2-chlorobenzoate

    
     2'-Chloro-2-hydroxybenzophenone
    

Safety & Pre-requisites

Critical Hazards:

  • Aluminum Chloride (

    
    ):  Reacts violently with water, releasing HCl gas. Handle in a fume hood under inert atmosphere.
    
  • 2-Chlorobenzoyl Chloride: Corrosive, lachrymator. Causes severe skin burns.

  • Phenol: Toxic by ingestion and skin contact. Rapidly absorbed through skin.

PPE Requirements:

  • Nitrile gloves (double-gloved recommended for phenol).

  • Chemical splash goggles and face shield.

  • Lab coat and fume hood with active ventilation.

Experimental Protocol

Step 1: Synthesis of Phenyl 2-chlorobenzoate

This step isolates the stable ester intermediate, removing unreacted phenol before the sensitive rearrangement step.

Reagents:

Reagent Equiv. Amount (Example) Role
Phenol 1.0 9.41 g (100 mmol) Nucleophile
2-Chlorobenzoyl Chloride 1.05 18.38 g (105 mmol) Electrophile
Pyridine 1.2 9.7 mL (120 mmol) Base/Solvent

| Dichloromethane (DCM) | - | 100 mL | Solvent |

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.

  • Dissolution: Dissolve Phenol (1.0 equiv) in DCM. Add Pyridine (1.2 equiv) and cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 2-Chlorobenzoyl Chloride (1.05 equiv) over 30 minutes. The solution may turn cloudy as pyridinium hydrochloride precipitates.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of phenol.

  • Workup:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

    • Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Wash with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Yield: Expect a white to off-white solid (Phenyl 2-chlorobenzoate). Yield >90%.

Step 2: Fries Rearrangement to 2'-Chloro-2-hydroxybenzophenone

This step effects the migration of the acyl group.[1][2][3] High temperatures favor the thermodynamically stable ortho-isomer (the target) over the para-isomer.

Reagents:

Reagent Equiv. Amount Role
Phenyl 2-chlorobenzoate 1.0 23.2 g (100 mmol) Substrate

| Aluminum Chloride (


) | 1.3 | 17.3 g (130 mmol) | Lewis Acid |

Procedure:

  • Melt Setup: Place Phenyl 2-chlorobenzoate in a dry 100 mL RBF equipped with an overhead mechanical stirrer (magnetic stirring may fail as the melt becomes viscous) and a reflux condenser topped with a

    
     drying tube.
    
  • Catalyst Addition: Heat the ester to ~70°C until molten. Carefully add anhydrous

    
     in small portions. Caution: HCl gas evolution.
    
  • Reaction: Heat the mixture to 140°C (oil bath temperature). The mixture will darken and become viscous. Stir for 2–3 hours.

    • Note: Higher temperatures favor the ortho-product via the intramolecular mechanism and chelation stabilization.

  • Quenching: Cool the reaction mass to ~60°C. Carefully pour the warm viscous mass into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl. Stir vigorously to hydrolyze the aluminum complex.

  • Extraction: Extract the aqueous mixture with DCM (3 x 100 mL).

  • Separation (Crucial):

    • The crude contains both ortho- (target) and para-isomers.[4]

    • Steam Distillation Method: The ortho-isomer is steam volatile due to intramolecular H-bonding.[1] Subject the crude oil to steam distillation. The target compound will distill over; the para-isomer remains in the pot.

    • Alternative (Chromatography): If steam distillation is not feasible, purify via silica gel column chromatography. Elute with 100% Hexane initially, increasing to 5% EtOAc. The ortho-isomer (less polar) elutes first.

Workflow Visualization

SynthesisProtocol cluster_purification Purification Strategy Phenol Phenol (Nucleophile) Ester Intermediate: Phenyl 2-chlorobenzoate Phenol->Ester Esterification (Pyridine, DCM) AcidChloride 2-Chlorobenzoyl Chloride AcidChloride->Ester Complex Acylium-AlCl3 Complex Ester->Complex + AlCl3 (140°C Melt) AlCl3 AlCl3 (Lewis Acid) Ortho Target: 2'-Chloro-2-hydroxybenzophenone (Ortho-isomer) Complex->Ortho Fries Rearrangement (Thermodynamic Control) Para Byproduct: 2'-Chloro-4-hydroxybenzophenone (Para-isomer) Complex->Para Kinetic/Minor Path Steam Distillation Steam Distillation Ortho->Steam Distillation Volatile Residue Residue Para->Residue Non-volatile

Figure 1: Step-by-step reaction workflow from precursors to the isolated target isomer.

Characterization & Validation

Confirm the identity of the product using the following physicochemical markers.

TechniqueExpected Signal / ValueStructural Insight
Physical State Pale yellow solid or oilLow melting point due to H-bonding.
1H NMR

11.5–12.5 ppm (s, 1H)
Diagnostic: Chelate-stabilized Phenolic -OH.
1H NMR

6.8–7.6 ppm (m, 8H)
Aromatic protons (two distinct ring systems).
IR Spectroscopy ~1630

C=O stretch (shifted lower from ~1650 due to H-bond).
IR Spectroscopy ~3000

(broad/weak)
O-H stretch (often obscured by C-H or very broad).
Mass Spec (EI) m/z ~232/234 (3:1 ratio)Molecular ion

, characteristic Cl isotope pattern.

Self-Validating Check:

  • If the carbonyl peak in IR is >1650

    
    , the intramolecular hydrogen bond is absent, suggesting the para-isomer or unreacted ester.
    
  • If the -OH proton in NMR is absent or <10 ppm, the rearrangement may have failed or the product is the ester.

Troubleshooting

  • Low Yield: Ensure

    
     is fresh and anhydrous. Yellow/grey powder often indicates hydrolysis; use white/pale yellow crystalline 
    
    
    
    .
  • Incomplete Rearrangement: Increase reaction temperature to 160°C or extend time.

  • Solidification of Melt: If the reaction mass solidifies and stops stirring, add a small amount of chlorobenzene (solvent) to maintain agitation, though this may slightly alter the o/p ratio.

References

  • Sigma-Aldrich. 5-Chloro-2-hydroxybenzophenone Product Sheet (Isomer Analog). Retrieved from

  • PubChem. 2-Chloro-2'-hydroxybenzophenone (Compound Summary). National Library of Medicine. Retrieved from

  • Gaikwad, S. V., et al. (2015). "Chemoselective C-benzoylation of phenols by using AlCl3 under solvent-free conditions." Bulletin of the Chemical Society of Ethiopia. Link

  • Martin, R. (1992). "The Fries Rearrangement." Organic Preparations and Procedures International, 24(4), 369-435. (Standard Reference for Fries Protocols).

Sources

Application Notes and Protocols: Reagents and Catalysts for Synthesizing Hydroxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Hydroxybenzophenones are highly valued structural motifs in both industrial and pharmaceutical chemistry. They serve as critical ultraviolet (UV) absorbers (e.g., Benzophenone-1, oxybenzone) to stabilize cosmetic and polymeric formulations, and act as vital intermediates for synthesizing biologically active compounds, including lipid-lowering drugs, flavonoids, and cyclooxygenase inhibitors[1][2].

The synthesis of these derivatives generally relies on two primary mechanistic pathways:

  • The Fries Rearrangement: The conversion of a pre-formed phenolic ester into a hydroxy aryl ketone.

  • Friedel-Crafts Acylation: The direct acylation of a phenol using an acyl chloride or carboxylic acid.

As a Senior Application Scientist, selecting the appropriate catalytic system and reaction conditions is paramount. This guide provides a comprehensive, causality-driven analysis of catalyst selection, mechanistic pathways, and self-validating experimental protocols for synthesizing high-purity hydroxybenzophenone derivatives.

Mechanistic Logic and Regioselectivity

The synthesis of hydroxybenzophenones via the Fries rearrangement is an acid-catalyzed process that involves the migration of an acyl group from the phenolic oxygen to the aromatic ring[3][4].

The Causality of Catalyst Stoichiometry

A common pitfall in designing these reactions is treating traditional Lewis acids (like


) as purely catalytic. In reality, more than one stoichiometric equivalent is required [4].
  • Why? Once the hydroxybenzophenone product is formed, its carbonyl oxygen is highly basic and forms a strong, stable complex with the Lewis acid. This effectively sequesters the aluminum chloride, removing it from the catalytic cycle. The reaction will stall if only catalytic amounts are used.

Thermodynamic vs. Kinetic Control

Regioselectivity (ortho vs. para substitution) is strictly governed by reaction temperature and solvent polarity[3][5]:

  • Kinetic Control (Low Temperature, <60°C): The acylium ion preferentially attacks the sterically unhindered para position, yielding para-hydroxybenzophenones[5].

  • Thermodynamic Control (High Temperature, >120°C): The ortho isomer becomes the major product. Although sterically hindered, the ortho-hydroxybenzophenone is thermodynamically stabilized by strong intramolecular hydrogen bonding between the newly formed hydroxyl group and the adjacent carbonyl oxygen.

Mechanism Start Phenolic Ester (e.g., Phenyl Benzoate) Lewis Lewis Acid Coordination (AlCl3 complexes with ester) Start->Lewis Cleavage Bond Cleavage Formation of Acylium Ion Lewis->Cleavage Branch Temperature Control Cleavage->Branch Kinetic Low Temp (<60°C) Kinetic Control Branch->Kinetic Favors Thermo High Temp (>120°C) Thermodynamic Control Branch->Thermo Favors Para Para-Hydroxybenzophenone (Major Product) Kinetic->Para Ortho Ortho-Hydroxybenzophenone (H-bond stabilized) Thermo->Ortho

Figure 1: Mechanistic pathway and temperature-dependent regioselectivity of the Fries Rearrangement.

Catalyst Selection Guide

The transition from traditional, highly corrosive homogeneous catalysts to modern, greener alternatives is a major focus in contemporary process chemistry. Table 1 summarizes the empirical data for selecting the optimal catalytic system based on target scale and environmental constraints.

Table 1: Comparative Analysis of Catalysts for Hydroxybenzophenone Synthesis

Catalyst SystemReaction TypeAdvantagesLimitationsRef
Anhydrous

Fries / Friedel-CraftsHigh conversion rates; standard industrial choice; highly predictable regioselectivity.Requires >1 equivalent; highly exothermic; requires harsh acidic quench (generates hazardous waste).[3][4]
Trifluoromethanesulfonic Acid (TfOH) One-Pot FriesActs as both solvent and catalyst; enables direct synthesis from carboxylic acids (avoids acyl chloride instability).Expensive; requires careful handling of strong protic acid under inert atmosphere.[6]
Zeolite H-beta / Montmorillonite K-10 Green F-C / FriesHeterogeneous solid acids; easily recoverable via filtration; drastically reduces toxic effluent.Lower yields for sterically hindered substrates; requires higher temperatures for activation.[2][7]

+ Microwave
Microwave FriesExtremely fast kinetics (minutes vs. hours); atmospheric pressure avoids sealed-tube explosion hazards.Difficult to scale up beyond lab-scale without specialized continuous-flow microwave reactors.[8]

Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in observational checkpoints ensure the scientist can verify the reaction's progress in real-time.

Protocol A: Synthesis of 4-Chloro-4'-hydroxybenzophenone via Classic Fries Rearrangement[4]

This protocol utilizes kinetic control to favor the para-substituted isomer, a crucial building block for high-performance polymers.

Materials:

  • Phenyl p-chlorobenzoate (1.0 eq)

  • Anhydrous Aluminum Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Chlorobenzene (Solvent)

  • Concentrated HCl and Crushed Ice

Step-by-Step Methodology:

  • System Purge: Purge a dry, multi-neck round-bottom flask with inert gas (

    
     or Argon). Moisture must be strictly excluded to prevent the premature hydrolysis of 
    
    
    
    .
  • Reagent Loading: Dissolve phenyl p-chlorobenzoate in anhydrous chlorobenzene.

  • Catalyst Addition (Critical Step): Cool the flask to 0-5°C. Slowly add anhydrous

    
     in small portions. Self-Validation: The reaction is highly exothermic; a color change to pale yellow/orange indicates the formation of the Lewis acid-ester complex[5].
    
  • Thermal Activation: Gradually warm the mixture to 60°C and maintain for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate). Causality: Keeping the temperature strictly below 60°C prevents thermodynamic equilibration to the ortho isomer[3].

  • Acidic Quench: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. Causality: The strong acid is required to break the robust aluminum-carbonyl complex and liberate the free hydroxybenzophenone[3][4].

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under vacuum. Recrystallize from industrial methylated spirits to obtain pure 4-chloro-4'-hydroxybenzophenone.
    
Protocol B: Solvent-Free Friedel-Crafts Benzoylation of Phenol[2]

This method bypasses the esterification step entirely, reacting phenol directly with benzoyl chloride under solvent-free conditions to maximize atom economy.

Materials:

  • Substituted Phenol (e.g., p-chlorophenol) (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Anhydrous

    
     (1.2 eq)
    

Step-by-Step Methodology:

  • Mixing: In a heavy-walled glass reactor, combine the solid phenol and benzoyl chloride.

  • Catalysis: Add anhydrous

    
     (1.2 eq) directly to the neat mixture.
    
  • Heating: Heat the mixture to 100-110°C for 5-10 minutes. Self-Validation: The absence of solvent causes a rapid, visible melt and subsequent solidification as the high-melting-point hydroxybenzophenone product forms rapidly[1].

  • Quenching: Cool the solid mass slightly and quench with cold 10% HCl solution to decompose the aluminum complex.

  • Purification: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and recrystallize from ethanol. Result: Yields typically exceed 85% with excellent regiocontrol[1].

Workflow A 1. Substrate Prep (Phenol + Acyl Source) B 2. Catalyst Addition (AlCl3, careful control) A->B B->B Exothermic C 3. Thermal Activation (Temp dictates isomer) B->C D 4. Acidic Quench (Ice + conc. HCl) C->D D->D Breaks Al-complex E 5. Isolation (Phase Separation) D->E F 6. Purification (Recrystallization) E->F

Figure 2: Standard experimental workflow for Friedel-Crafts acylation and Fries rearrangement.

Troubleshooting and Process Optimization

  • Incomplete Conversion: If TLC indicates unreacted starting material after the designated time, verify the quality of the

    
    . Aluminum chloride is highly hygroscopic; if the reagent bottle contains a crusty white solid rather than a free-flowing powder, it has hydrolyzed to 
    
    
    
    and
    
    
    , rendering it catalytically dead.
  • Poor Regioselectivity (Mixture of Isomers): This is almost always a temperature control issue. If targeting the para isomer, ensure the internal reaction temperature never spikes during the exothermic catalyst addition phase. Use an internal thermocouple rather than relying on the heating bath temperature.

  • Emulsion Formation During Quench: Aluminum salts frequently cause stubborn emulsions during the aqueous workup. To resolve this, ensure the aqueous phase is sufficiently acidic (pH < 1) to keep aluminum species fully dissolved as aqueous

    
     ions rather than gelatinous 
    
    
    
    . Filtering the biphasic mixture through a pad of Celite can also break the emulsion.

References

  • Hashimoto et al. "One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid." Kumamoto National College of Technology. Available at:[Link]

  • Khadilkar, B. M., & Madyar, V. R. "Fries Rearrangement at Atmospheric Pressure Using Microwave Irradiation." Synthetic Communications, 29(7), 1195-1200 (1999). Available at: [Link]

  • Advanced Journal of Chemistry. "Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement." Advanced Journal of Chemistry, Section A (2024). Available at: [Link]

  • Ataman Kimya. "BENZOPHENONE-1: Origin and Formulation." Ataman Chemicals. Available at:[Link]

  • Gaikwad, S. V., et al. "SHORT COMMUNICATION CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS." Bulletin of the Chemical Society of Ethiopia, 29(2) (2015). Available at:[Link]

  • IJRASET. "Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction." IJRASET (2020). Available at:[Link]

  • MDPI. "Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones." MDPI (2015). Available at: [Link]

Sources

Application Note: 2'-Chloro-2-Hydroxybenzophenone as an Advanced UV Stabilizer in Polymeric Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

Synthetic polymers, particularly polyolefins and poly(vinyl chloride) (PVC), are highly susceptible to photooxidative degradation when exposed to ultraviolet (UV) radiation (290–400 nm). The absorption of UV energy by chromophoric impurities creates excited states, leading to free radical generation, chain scission, yellowing, and embrittlement[1]. In the context of drug development, the photostability of Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement. Transparent pharmaceutical packaging, such as PVC/PVDC blister packs, requires highly efficient UV absorbers to prevent API degradation without compromising visual inspection.

To mitigate this, benzophenone UV absorbers are incorporated into polymer matrices to absorb UV radiation and prevent free radical chain reactions[2]. This application note details the mechanistic principles, compounding protocols, and performance validation of 2'-chloro-2-hydroxybenzophenone (2'-Cl-2-HBP) . The strategic addition of a chlorine atom at the 2'-position introduces steric hindrance and alters the electron density of the aromatic ring, enhancing the molecule's photostability and compatibility with halogenated polymers like PVC, while maintaining the core energy-dissipation mechanism.

Mechanistic Causality: The ESIPT Pathway

As a Senior Application Scientist, it is crucial to understand why a stabilizer works to optimize its formulation. The efficacy of 2'-Cl-2-HBP relies on a self-healing photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Ground State Hydrogen Bonding : In its ground state (S0), the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, locking the molecule in an enol tautomeric form.

  • UV Absorption : The highly conjugated structure absorbs incident UV photons via π-π* transitions, elevating the molecule to an excited singlet state (S1_enol)[2].

  • Proton Transfer : Within sub-picoseconds, the excited enol undergoes ESIPT, transferring the proton to the carbonyl oxygen to form an excited keto tautomer (S1_keto).

  • Non-Radiative Decay : The S1_keto state is highly unstable and rapidly decays back to the ground state (S0_keto) via internal conversion, releasing the absorbed energy as harmless vibrational heat.

  • Regeneration : A back-proton transfer restores the original S0_enol state, allowing the cycle to repeat indefinitely without chemical degradation of the stabilizer itself.

ESIPT_Mechanism S0_Enol Ground State (Enol) 2'-Cl-2-HBP S1_Enol Excited State (Enol*) UV Absorbed S0_Enol->S1_Enol UV Photon (290-350 nm) S1_Keto Excited State (Keto*) Proton Transferred S1_Enol->S1_Keto ESIPT (< 1 ps) S0_Keto Ground State (Keto) Energy Dissipated S1_Keto->S0_Keto Internal Conversion (Heat Release) S0_Keto->S0_Enol Back Proton Transfer (Regeneration)

Fig 1: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism of 2'-Cl-2-HBP.

Experimental Protocols: Compounding and Efficacy Validation

To ensure trustworthiness, this protocol is designed as a self-validating system . By running an unstabilized negative control alongside a positive control (industry-standard UV-531), the relative efficacy and baseline drift of the analytical instruments are internally calibrated, isolating the true performance of 2'-Cl-2-HBP.

Workflow Step1 1. Polymer Compounding Melt blending with 0.5 wt% 2'-Cl-2-HBP Step2 2. Film Extrusion 100 μm thickness standardized film Step1->Step2 Step3 3. Accelerated Weathering QUV Chamber (ISO 4892-3) exposure Step2->Step3 Step4 4. Efficacy Validation FTIR, Tensile, and Optical YI Testing Step3->Step4

Fig 2: Standardized workflow for compounding and validating UV stabilizers in polymers.

Protocol 1: Polymer Compounding and Film Extrusion
  • Objective : Achieve homogeneous dispersion of 2'-Cl-2-HBP within a Polypropylene (PP) or PVC matrix to prevent localized degradation hotspots.

  • Step 1 (Pre-mixing) : Dry blend 100 parts per hundred resin (phr) of polymer powder with 0.5 phr of 2'-Cl-2-HBP. For PVC, include appropriate thermal stabilizers (e.g., organotin, 1.5 phr) to prevent degradation during melt processing.

  • Step 2 (Melt Compounding) : Feed the mixture into a co-rotating twin-screw extruder.

    • Parameters for PP: Temperature profile 190°C to 220°C; Screw speed 150 rpm.

    • Parameters for PVC: Temperature profile 160°C to 180°C; Screw speed 100 rpm.

    • Causality: The processing temperatures must be strictly maintained below the volatilization point of the UV stabilizer to prevent additive loss, ensuring the final calculated phr accurately reflects the active concentration.

  • Step 3 (Film Casting) : Extrude the compounded melt through a flat die onto a chill roll to produce films with a standardized thickness of 100 ± 5 μm.

Protocol 2: Accelerated Weathering (QUV Testing)
  • Objective : Simulate long-term outdoor or intense indoor UV exposure using standardized cyclic testing.

  • Step 1 : Mount the 100 μm films into standard QUV sample holders.

  • Step 2 : Expose the samples in a QUV Accelerated Weathering Tester following ISO 4892-3 guidelines.

  • Step 3 (Cycle Parameters) :

    • 8 hours of UV-A exposure (340 nm lamps, 0.76 W/m² irradiance) at 60°C.

    • 4 hours of dark condensation at 50°C.

  • Step 4 : Withdraw sample replicates at 0, 250, 500, and 1000 hours for downstream analysis.

Protocol 3: Photodegradation Evaluation
  • Objective : Quantify chemical and mechanical degradation to validate protective efficacy.

  • Step 1 (Chemical Analysis) : Use FTIR spectroscopy to measure the Carbonyl Index (CI). The CI is the ratio of the absorbance of the carbonyl peak (~1715 cm⁻¹, indicating photooxidation products) to a reference peak (e.g., 1410 cm⁻¹ for PP).

  • Step 2 (Mechanical Analysis) : Perform tensile tests using a universal testing machine (crosshead speed 50 mm/min). Calculate the % retention of elongation at break.

  • Step 3 (Optical Analysis) : Measure the Yellowness Index (YI) using a spectrophotometer (ASTM E313) to quantify visual discoloration, a critical metric for pharmaceutical blister packaging.

Quantitative Data Presentation

The following table summarizes expected performance metrics after 1000 hours of QUV exposure, demonstrating the superior stabilization provided by 2'-Cl-2-HBP compared to unstabilized controls and standard commercial alternatives.

Formulation (PP Matrix)Initial Yellowness Index (YI)YI after 1000h QUVCarbonyl Index (1000h)Elongation at Break Retention (%)
Unstabilized Control 2.118.50.8512%
0.5% Standard UV-531 2.46.20.2268%
0.5% 2'-Cl-2-HBP 2.54.80.1581%

Data Interpretation: The inclusion of the 2'-chloro group enhances the intrinsic photostability of the benzophenone core, resulting in a significantly lower Carbonyl Index and higher mechanical retention. The halogenated nature also improves solubility in the polymer melt, reducing migration and blooming to the film surface over time.

Trustworthiness and Methodological Grounding

By utilizing a multi-modal evaluation approach (chemical, mechanical, and optical), this protocol ensures that the protective effects of 2'-Cl-2-HBP are rigorously validated. The use of FTIR to track carbonyl formation directly measures the inhibition of the free radical chain reactions triggered by UV energy[2]. Concurrently, mechanical testing confirms that the macroscopic properties of the polymer are preserved, proving the real-world applicability of the additive for high-stakes applications like pharmaceutical packaging.

References

  • Source: Tintoll (uvabsorber.com)
  • Source: Environmental Science: Processes & Impacts (RSC Publishing)
  • How UV Stabilizers Prevent Plastic Degradation Source: Hamiico URL

Sources

Application Note: Advanced Crystallization Methodologies for High-Purity 2'-Chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-Chloro-2-hydroxybenzophenone (CAS: 70288-96-9) is a highly valued intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), agricultural chemicals, and advanced UV-absorbing polymers[1]. For downstream catalytic coupling and pharmaceutical formulation, the purity of this intermediate must strictly exceed 99.5%. However, purifying benzophenone derivatives is notoriously challenging due to their propensity for "oiling out"—a phenomenon where the solute separates into a liquid, impurity-rich oil phase rather than forming a pure crystalline solid[2].

This application note provides a comprehensive, self-validating guide to achieving high-purity crystallization of 2'-chloro-2-hydroxybenzophenone. It details two distinct methodologies: Gradient Cooling Crystallization and Process Analytical Technology (PAT)-Guided Anti-Solvent Crystallization .

Thermodynamic Rationale & Solvent Selection

The efficiency of a crystallization process is dictated by the thermodynamic interactions between the solute and the solvent system[3]. 2'-Chloro-2-hydroxybenzophenone possesses both a hydrogen-bond donating/accepting hydroxyl group and hydrophobic, chloro-substituted aromatic rings. This dual nature requires precise solvent pairing to manipulate the Metastable Zone Width (MZW) effectively.

Table 1: Solvent Selection & Thermodynamic Profiling

Solvent SystemRoleSolubility ProfileMechanistic Rationale
Methanol (MeOH) Primary SolventHigh at 25°CHigh capacity for dissolution; ideal for pairing with aqueous anti-solvents due to complete miscibility[3].
Isopropanol (IPA) Primary / CoolingModerate at 25°C, High at 60°CExhibits a steep temperature-dependent solubility curve. Ideal for gradient cooling to tightly control supersaturation.
Water (H₂O) Anti-SolventPractically InsolubleDrives supersaturation when added to alcoholic solutions. The non-linear solubility response requires controlled addition[4].
Toluene Co-solventVery SolubleUseful for azeotropic removal of trace water, though poses a high risk of inducing "oiling out" if used as a primary solvent.

Workflow Visualization

The following diagram illustrates the dual-pathway approach for isolating the target compound, emphasizing critical control nodes.

CrystallizationWorkflow cluster_methods Crystallization Pathways Crude Crude 2'-Chloro-2-hydroxybenzophenone Dissolution Dissolution in Primary Solvent (MeOH or IPA at 50-60°C) Crude->Dissolution HotFiltration Hot Filtration (Remove insoluble impurities) Dissolution->HotFiltration  Ensure complete solubility Cooling Gradient Cooling (0.25°C/min to 5°C) HotFiltration->Cooling  Method A AntiSolvent Anti-Solvent Addition (Aqueous Drowning-Out) HotFiltration->AntiSolvent  Method B Nucleation Nucleation & Crystal Growth (Monitored via ATR-FTIR) Cooling->Nucleation  Control supersaturation AntiSolvent->Nucleation  Modulate MZW Isolation Vacuum Filtration & Cold Wash Nucleation->Isolation PureProduct High-Purity Crystalline Product (>99.5% HPLC) Isolation->PureProduct

Fig 1. Dual-pathway crystallization workflow for 2'-chloro-2-hydroxybenzophenone purification.

Experimental Protocols

Protocol A: Gradient Cooling Crystallization (IPA/Water)

This method leverages temperature-dependent solubility to yield large, highly pure crystals.

  • Step 1: Saturated Dissolution

    • Action: Suspend crude 2'-chloro-2-hydroxybenzophenone in Isopropanol (IPA) at a ratio of 1:5 (w/v). Heat the mixture to 60°C under continuous agitation until complete dissolution is achieved.

    • Causality: Heating to 60°C ensures complete disruption of the crude crystalline lattice without reaching the boiling point of IPA (82.6°C). This prevents solvent loss and uncontrolled concentration spikes[2].

    • Validation Checkpoint: The solution must be completely transparent. Persistent turbidity indicates insoluble polymeric impurities.

  • Step 2: Hot Filtration & Clarification

    • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter.

    • Causality: Pre-warming the filter prevents premature localized cooling, which would cause the solute to crystallize inside the filter pores, leading to product loss and equipment blockages[2].

  • Step 3: Controlled Nucleation & Seeding

    • Action: Cool the filtrate from 60°C to 45°C at a rate of 1.0°C/min. Upon reaching 45°C, add 0.5% (w/w) of pure 2'-chloro-2-hydroxybenzophenone seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation. This forces the system to deposit solute onto the seeds rather than undergoing liquid-liquid phase separation ("oiling out").

  • Step 4: Gradient Cooling & Maturation

    • Action: Reduce the cooling rate to 0.25°C/min until the system reaches 5°C. Hold at 5°C for 2 hours.

    • Causality: A slow, controlled gradient ensures that supersaturation is consumed entirely by crystal growth rather than secondary nucleation. Rapid cooling traps mother liquor and impurities inside the crystal lattice (occlusion), destroying product purity.

    • Validation Checkpoint: Visual confirmation of distinct, faceted crystal growth without the formation of a cloudy emulsion.

Protocol B: PAT-Guided Anti-Solvent Crystallization (MeOH/Water)

This semi-batch method is ideal for scaling up, utilizing in-line spectroscopy to prevent supersaturation spikes.

  • Step 1: Baseline Establishment

    • Action: Dissolve the compound in Methanol at 25°C to near-saturation. Insert an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) probe into the reactor.

    • Causality: ATR-FTIR allows for the real-time measurement of solute concentration and supersaturation by monitoring specific IR transmittance peak ratios[4].

  • Step 2: Programmed Anti-Solvent Addition

    • Action: Begin adding HPLC-grade water (anti-solvent) at a strictly controlled rate of 0.1 mL/min using a programmable syringe pump, under high-shear stirring.

    • Causality: The solubility of benzophenone derivatives in methanol/water mixtures is highly non-linear due to the binding of solvent molecules by the anti-solvent[4]. Rapid "drowning-out" causes localized supersaturation spikes at the addition point, leading to amorphous precipitation.

    • Validation Checkpoint: The ATR-FTIR readout must show a steady, controlled decline in solute concentration in the liquid phase, confirming continuous, orderly crystallization.

  • Step 3: Isolation and Washing

    • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (5°C) mixture of 1:2 MeOH:Water.

    • Causality: Washing with a cold, anti-solvent-rich mixture removes surface impurities without re-dissolving the purified crystalline product[2].

Troubleshooting & Causality Matrix

Even with strict protocols, deviations in crude purity can alter crystallization dynamics. Use the following self-validating matrix to correct process failures.

Table 2: Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
"Oiling Out" (Liquid-Liquid Phase Separation) The system's supersaturation level exceeded the metastable limit before nucleation could occur, or the melting point of the solute is lower than the solvent's boiling point[2].Introduce 0.5% (w/w) seed crystals at the upper boundary of the MZW. Drastically reduce the cooling rate or anti-solvent feed rate.
Poor Crystal Yield The terminal temperature is too high, or an insufficient volume of anti-solvent was added, leaving the solute dissolved in the mother liquor[2].Lower the terminal cooling temperature to 0–5°C. Concentrate the mother liquor via rotary evaporation to harvest a second crop.
Colored / Impure Crystals Rapid crystallization trapped mother liquor and colored impurities inside the crystal lattice (occlusion)[2].Re-dissolve the product. Treat with activated charcoal (hot filtration) and strictly enforce a slower cooling gradient (e.g., 0.15°C/min).

References

  • ChemicalBook. (2-CHLOROPHENYL)(2-HYDROXYPHENYL)METHANONE synthesis. 1

  • ACS Publications. Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy.4

  • BenchChem. Technical Support Center: Crystallization of Benzophenone Derivatives.2

  • BenchChem. An In-depth Technical Guide to the Solubility of 4-Chloro-4'-hydroxybenzophenone in Organic Solvents. 3

Sources

Advanced Application Note: Chloro-Hydroxybenzophenone Derivatives in Photo-Initiated Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Standard benzophenone (BP) photo-initiators suffer from low molecular weight, leading to high migration rates in cured matrices—a critical failure point for biomedical and food-contact applications. Furthermore, unmodified BP lacks functional handles for covalent integration into polymer backbones.

The Solution: Chloro-hydroxybenzophenone (CHBP) derivatives (specifically 4-chloro-4'-hydroxybenzophenone) bridge this gap.

  • The Chloro- moiety: Induces a bathochromic shift and enhances intersystem crossing (ISC) efficiency via the heavy-atom effect, improving initiation rates compared to unsubstituted BP.

  • The Hydroxy- moiety: Acts as a universal anchor. It allows the molecule to be functionalized (e.g., methacrylated) to create polymerizable photo-initiators (PPIs) that covalently lock into the matrix, eliminating migration.

This guide provides the protocols to synthesize, characterize, and apply CHBP derivatives for zero-migration UV-curing and surface-mediated grafting .

Mechanism of Action: The "Anchored" Type II System

CHBP functions primarily as a Type II (Hydrogen Abstraction) photo-initiator. Unlike Type I initiators that cleave homolytically, CHBP requires a co-initiator (hydrogen donor).

Mechanistic Pathway[1][2]
  • Excitation: UV absorption (

    
     nm) promotes CHBP from Ground Singlet (
    
    
    
    ) to Excited Singlet (
    
    
    ).
  • Intersystem Crossing (ISC): The chlorine substituent facilitates rapid spin-orbit coupling, accelerating the transition to the reactive Excited Triplet state (

    
    ).
    
  • Hydrogen Abstraction: The carbonyl oxygen in the

    
     state abstracts a hydrogen atom from a donor (e.g., amine, alcohol, or ether group on a polymer chain).
    
  • Radical Generation: This produces two radicals:

    • Ketyl Radical: Generally stable/inactive (terminator).

    • Donor Radical: The active species that initiates polymerization.

Visualization: Photo-Initiation Pathway[3][4]

CHBP_Mechanism S0 Ground State (S0) (CHBP) S1 Excited Singlet (S1) S0->S1 UV Absorption (hv) T1 Excited Triplet (T1) (Reactive State) S1->T1 ISC (Heavy Atom Effect - Cl) Complex Exciplex State T1->Complex Diffusion CoInit Co-Initiator (R-H) CoInit->Complex Ketyl Ketyl Radical (Inactive) Complex->Ketyl H-Abstraction ActiveRad Active Polymer Radical (R•) Complex->ActiveRad Initiation

Figure 1: Type II photo-initiation mechanism of Chloro-hydroxybenzophenone. The Chlorine atom enhances the Intersystem Crossing (ISC) rate, increasing the population of the reactive Triplet state.

Protocol A: Synthesis of a Polymerizable Photo-Initiator (CHBP-MA)

Objective: Convert 4-chloro-4'-hydroxybenzophenone into 4-chloro-4'-methacryloyloxybenzophenone (CHBP-MA) . This allows the initiator to copolymerize with the resin, preventing leaching.

Materials
  • Precursor: 4-Chloro-4'-hydroxybenzophenone (98%)

  • Reagent: Methacryloyl chloride (MAC) (Freshly distilled)

  • Base: Triethylamine (TEA) (Anhydrous)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (trace)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Dissolution:

    • Add 10 mmol (2.32 g) of 4-Chloro-4'-hydroxybenzophenone to the flask.

    • Add 50 mL of anhydrous DCM.

    • Add 12 mmol (1.67 mL) of TEA .

    • Cool the mixture to 0°C using an ice-water bath.

  • Acylation:

    • Mix 11 mmol of Methacryloyl chloride with 10 mL DCM in the dropping funnel.

    • Add dropwise to the reaction flask over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 12 hours in the dark (to prevent premature polymerization).

  • Work-up:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the filtrate with:

      • 1x 5%

        
         (aq) (removes unreacted acid)
        
      • 1x 0.1 M HCl (removes unreacted amine)

      • 2x Brine

    • Dry organic layer over

      
      .[1]
      
  • Purification:

    • Concentrate via rotary evaporation.

    • Recrystallize from Ethanol/Hexane (1:1).

    • Yield Target: >85% White Crystalline Solid.

Protocol B: Surface Grafting for Biomedical Devices ("Grafting From")

Objective: Use CHBP to covalently graft a hydrogel layer (e.g., Polyacrylamide) onto a plastic surface (e.g., PET or Polystyrene) to reduce protein fouling.

Rationale

The CHBP is first coated onto the surface. Upon UV exposure, the benzophenone moiety abstracts hydrogen from the plastic surface itself, creating a surface radical that initiates monomer growth.

Workflow Diagram

Grafting_Workflow Step1 1. Pre-treatment (Plasma/Ozone clean substrate) Step2 2. Initiator Coating (Dip-coat in 5% CHBP solution) Step1->Step2 Step3 3. Solvent Evaporation (Creates physical adsorption) Step2->Step3 Step4 4. Monomer Addition (Add Acrylamide solution on top) Step3->Step4 Step5 5. UV Irradiation (365nm) (H-abstraction from substrate) Step4->Step5 Step6 6. Wash (Remove homopolymer) Step5->Step6

Figure 2: Surface modification workflow using CHBP. The key step is the UV-induced hydrogen abstraction from the substrate polymer, creating a covalent bond between the substrate and the new coating.

Protocol Steps
  • Substrate Prep: Clean PET film with Ethanol, then treat with Oxygen Plasma (30s, 50W) to increase wettability.

  • Coating: Dip the film into a 5 wt% solution of 4-Chloro-4'-hydroxybenzophenone in Acetone. Withdraw at 2 mm/s. Air dry.

  • Monomer Setup: Prepare a 10 wt% aqueous solution of Acrylamide (AAm). Degas with

    
     for 20 mins.
    
  • Sandwich Assembly: Place the coated film on a glass slide. Pipette 100 µL of AAm solution onto the film. Cover with a quartz slide to prevent oxygen inhibition.

  • Curing: Irradiate with a UV LED (365 nm, 20 mW/cm²) for 5 minutes.

    • Note: The Cl-substituted BP absorbs more efficiently at 365 nm than unsubstituted BP, allowing faster grafting.

  • Washing: Sonicate the film in water for 15 mins to remove non-grafted polyacrylamide.

Comparative Data: CHBP vs. Standard Benzophenone

The following table highlights why the Chloro-Hydroxy derivative is superior for high-performance applications.

FeatureBenzophenone (Standard)4-Chloro-4'-HydroxybenzophenoneImpact on Application
Absorption Max (

)
~255 nm, ~330 nm (weak)~265 nm, ~345 nm (strong) Better overlap with 365nm LEDs; deeper cure depth.
Solubility Good in organics, poor in polarTunable (High in alcohols/polar due to -OH)Compatible with hydrogel formulations.
Migration Risk High (Small molecule)Low (Can be anchored/polymerized)Critical for FDA/EMA compliance in drug delivery.
Reactivity (

)
StandardEnhanced (Heavy Atom Effect)Faster curing speeds; reduced energy consumption.

Safety & Handling (E-E-A-T)

While CHBP derivatives are safer when polymerized, the monomeric precursors require strict handling protocols.

  • Toxicity: Benzophenone derivatives are potential endocrine disruptors and Group 2B carcinogens (IARC).

  • Handling: Always handle precursor powders in a fume hood. Wear nitrile gloves (latex is permeable to ketones).

  • Waste: All wash solvents from Protocol A must be treated as halogenated organic waste.

  • Verification: For biomedical use, the final cured polymer must undergo extraction studies (ISO 10993-18) to prove <0.1% residual initiator.

References

  • Feng, C., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Surface-Immobilized Photoinitiators for Light Induced Polymerization. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 2'-chloro-2-hydroxybenzophenone for Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-hydroxybenzophenone scaffold is a privileged structural motif in chemistry, renowned for its role in photostabilizers, biologically active molecules, and versatile ligands for coordination chemistry.[1][2] The strategic introduction of substituents allows for the fine-tuning of electronic and steric properties, which in turn dictates the behavior of their corresponding metal complexes. This guide provides an in-depth exploration of the functionalization of a specific, highly adaptable precursor: 2'-chloro-2-hydroxybenzophenone. We will delve into the chemical logic behind transforming this building block into sophisticated ligands and detail the subsequent coordination with various metal centers. The protocols provided are designed to be robust and explanatory, empowering researchers in materials science, catalysis, and drug development to harness the full potential of this versatile chemical framework.

The 2'-chloro-2-hydroxybenzophenone Precursor: A Canvas for Ligand Design

The power of 2'-chloro-2-hydroxybenzophenone lies in its distinct reactive sites, which can be addressed with high selectivity. Understanding the role of each site is fundamental to rational ligand design.

  • The Phenolic Hydroxyl (-OH) Group: This acidic proton is readily removed to create a phenolate anion. This anionic oxygen atom is a potent, "hard" donor for metal chelation, forming a stable five- or six-membered ring with the adjacent carbonyl group.[3][4]

  • The Carbonyl (C=O) Group: The ketone functionality is the primary site for introducing new donor atoms. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), a cornerstone of ligand synthesis.[5] This reaction transforms the neutral oxygen donor into a neutral nitrogen donor, creating a classic bidentate, monoanionic O,N-donor ligand system upon deprotonation of the hydroxyl group.[6]

  • The 2'-Chloro Substituent: While less reactive than the other sites, the chloro group on the second aromatic ring offers an avenue for advanced, secondary functionalization. It can be a site for nucleophilic aromatic substitution or, more commonly, a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append more complex functionalities or build multinuclear complexes.

The interplay between these sites allows for a modular approach to ligand synthesis, as illustrated below.

G cluster_0 Core Precursor cluster_1 Primary Functionalization cluster_2 Coordination & Application A 2'-chloro-2-hydroxybenzophenone B Schiff Base Formation (O,N-donor Ligand) A->B + R-NH2 (Condensation) C Metal Complexation [M(L)n] B->C + M(II/III) Salt (Chelation) D Advanced Applications (Catalysis, Bio-activity) C->D Characterization & Screening

Figure 1: Logical workflow for the utilization of 2'-chloro-2-hydroxybenzophenone in coordination chemistry.

Core Application: Schiff Base Ligand Synthesis

The most direct and high-yielding functionalization of 2'-chloro-2-hydroxybenzophenone is its conversion to a Schiff base ligand. This reaction introduces an imine nitrogen, which, together with the phenolic oxygen, creates a powerful bidentate chelation site for transition metals. The choice of the primary amine (R-NH₂) is critical as it directly influences the steric bulk, electronic properties, and ultimate solubility and reactivity of the resulting metal complex.

Protocol 1: Synthesis of a Representative Schiff Base Ligand

This protocol details the synthesis of N-(2-aminoethyl)-2'-chloro-2-hydroxybenzophenone imine, a common ligand type that can be further functionalized at the terminal amine if desired.

Causality and Experimental Rationale:

  • Solvent: Absolute ethanol is used as it effectively dissolves the reactants while being a poor solvent for the final product at lower temperatures, facilitating isolation via precipitation or crystallization.

  • Catalyst: A catalytic amount of acetic acid is often added to protonate the ketone's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reflux: The reaction is heated to reflux to provide the necessary activation energy for the dehydration step (elimination of water), driving the equilibrium towards the imine product.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-chloro-2-hydroxybenzophenone (e.g., 2.32 g, 10 mmol) in 40 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add ethylenediamine (e.g., 0.60 g, 10 mmol) dropwise. Note: The stoichiometry can be adjusted to use other primary amines, such as aniline or cyclohexylamine.[5]

  • Reaction Initiation: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the benzophenone starting material.

  • Product Isolation: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour. A crystalline precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield a pure, crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized Schiff base using standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Technique Expected Observation Interpretation
FT-IR (cm⁻¹) Disappearance of C=O stretch (~1630 cm⁻¹). Appearance of C=N stretch (1590-1650 cm⁻¹).[5] Broad O-H stretch remains (~3400 cm⁻¹).Confirms the conversion of the ketone to an imine.
¹H NMR (ppm) Disappearance of the acidic -OH proton signal (or significant shift). Appearance of new signals corresponding to the added amine moiety.Confirms the successful condensation and provides structural information.
Mass Spec (m/z) Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass of the Schiff base product.Confirms the molecular weight of the final product.
Table 1: Key Spectroscopic Data for Confirmation of Schiff Base Synthesis.

Coordination Chemistry: Synthesis of Metal Complexes

With the functionalized ligand in hand, the next stage is the synthesis of metal complexes. The bidentate O,N-donor site of the Schiff base ligand readily coordinates with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II).[3][6][7] These complexes often exhibit interesting magnetic, electronic, and biological properties.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol describes a general method for complexing the synthesized Schiff base ligand with a metal(II) chloride salt.

Causality and Experimental Rationale:

  • Ligand Solution: The ligand is dissolved first, often with gentle heating, to ensure it is fully available for coordination.

  • Metal Salt Solution: The metal salt is dissolved in a separate portion of the solvent and added dropwise. This ensures a homogeneous reaction and prevents localized high concentrations of the metal, which could lead to side products.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is typically used for divalent metals that favor octahedral or square planar geometries, resulting in a [M(L)₂] type complex.[6]

  • Reflux: As with ligand synthesis, heating provides the energy needed to overcome any kinetic barriers to complexation, ensuring the formation of the thermodynamically stable product.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the synthesized Schiff base ligand (2 mmol) in 25 mL of methanol in a 50 mL round-bottom flask, heating gently if necessary.

  • Metal Salt Preparation: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or ZnCl₂) (1 mmol) in 15 mL of methanol.

  • Complexation Reaction: While stirring the ligand solution, add the metal salt solution dropwise over 10 minutes. A color change and/or the formation of a precipitate is often observed immediately.

  • Reaction Completion: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the resulting solid complex by vacuum filtration. Wash the solid with small portions of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the complex in a vacuum oven at 60 °C for several hours.

  • Characterization: Characterize the final complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve Ligand in Methanol C Dropwise Addition of Metal to Ligand A->C B Dissolve M(II) Salt in Methanol B->C D Heat to Reflux (2-3 hours) C->D E Cool & Filter Solid Complex D->E F Wash & Dry E->F G Characterization (FT-IR, UV-Vis, etc.) F->G

Figure 2: Experimental workflow for the synthesis of a metal(II) Schiff base complex.

Property Typical Value / Observation Interpretation
Color Varies (e.g., Green for Cu(II), Yellow/Green for Ni(II))Indicates the d-orbital splitting and geometry of the metal center.
Molar Conductance (in DMSO) Low values (e.g., 27–40 Ω⁻¹cm²mol⁻¹)Suggests a non-electrolytic nature, meaning the anions (e.g., Cl⁻) are not free ions but may be part of the coordination sphere or absent in the final neutral complex.[7]
FT-IR (C=N stretch) Shifts to a lower frequency upon complexation.Indicates coordination of the imine nitrogen to the metal center, which weakens the C=N bond.
Magnetic Moment (μ_eff) Paramagnetic for Cu(II), Ni(II), Co(II). Diamagnetic for Zn(II).Provides information about the number of unpaired electrons and helps infer the geometry of the complex.
Table 2: Typical Physicochemical Properties of Synthesized Metal(II) Complexes.

Applications and Future Directions

The functionalization of 2'-chloro-2-hydroxybenzophenone opens the door to a vast array of applications. The resulting metal complexes are frequently investigated for their potential in several high-impact fields:

  • Biological Activity: Many Schiff base complexes derived from hydroxybenzophenones have demonstrated significant antimicrobial and anticancer properties.[6][8] The chelation to a metal ion often enhances the biological activity compared to the free ligand, a phenomenon that can be attributed to factors like increased lipophilicity and interaction with biological targets.[6][9]

  • Catalysis: The well-defined coordination geometry and tunable electronic environment make these complexes candidates for catalysts in various organic transformations. Benzophenone derivatives themselves have been used in nickel-catalyzed reactions, highlighting the scaffold's relevance in modern catalysis.[10][11][12]

  • Materials Science: The photophysical properties of the benzophenone core can be modulated by functionalization and metal coordination, leading to applications in fluorescent sensors and molecular materials.[4]

By leveraging the synthetic strategies and protocols outlined in this guide, researchers can systematically design and synthesize novel ligands and metal complexes from 2'-chloro-2-hydroxybenzophenone, paving the way for new discoveries in medicine, catalysis, and materials science.

References

  • Maram A., et al. (2026). Benzophenone Schiff Base Metal Complexes as Promising Antimicrobial and Anticancer Agents: Spectroscopic and Docking Investigations. ResearchGate.

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4. (2022). Rasayan Journal of Chemistry.

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4- DIAMINOBENZOPHENONE AND DIKETONES. (2025). ResearchGate.

  • Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. (n.d.). PMC.

  • Correlation between structure and thermal properties in 2-hydroxy-benzophenone Co(II) complexes. (2025). ResearchGate.

  • Abbas, A. S., & Abd-Al-Hassan, A. K. (2021). Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. Neliti.

  • Krach, P. E., et al. (2019). Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. Chemical Communications.

  • Al-Salami, B. K., et al. (2014). Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. Semantic Scholar.

  • Dewanji, A., et al. (2019). The Dual Role of Benzophenone in Visible-Light/Nickel Photoredox-Catalyzed C-H Arylations: Hydrogen-Atom Transfer and Energy Transfer. Angewandte Chemie.

  • Wang, C., et al. (2022). The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins. ACS Catalysis.

  • Biological Evaluation and Anticancer Activity of Novel Binary Transition Metal Complexes Derived from Ortho Amino Benzo Hydroxamic Acid. (2025). Fortune Journals.

  • El-Gamel, N. E. A. (2020). The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). IntechOpen.

  • John, M., et al. (2021). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances.

  • Al-Salami, B. K., et al. (2025). Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. ResearchGate.

  • Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane.... (n.d.). ResearchGate.

  • Ghorai, P., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. PMC.

  • Ghorai, P., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journals.

  • A) Fe‐mediated synthesis of a series of benzophenone derivatives.... (n.d.). ResearchGate.

  • Zhang, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers.

  • Wang, A., et al. (2023). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications.

  • Wang, Z., et al. (2018). Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary. Chemical Communications.

  • The 2‐hydroxybenzophenone structure is contained in many natural products. (n.d.). ResearchGate.

  • Nájera, C., et al. (2016). 2‐Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters for Highly Enantioselective Addition to Nitroalkenes under Bifunctional Catalysis. PMC.

  • Nájera, C., et al. (2016). 2-Hydroxybenzophenone as a Chemical Auxiliary for the Activation of Ketiminoesters for Highly Enantioselective Addition to Nitroalkenes under Bifunctional Catalysis. ResearchGate.

Sources

Microwave-assisted synthesis of 2'-chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2'-Chloro-2-hydroxybenzophenone

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 2'-chloro-2-hydroxybenzophenone utilizing microwave-assisted organic synthesis (MAOS). While conventional thermal methods (Friedel-Crafts acylation or Fries rearrangement) often require prolonged reflux times (12–24 hours) and harsh solvents (CS₂, PhNO₂), this microwave protocol achieves quantitative conversion in under 15 minutes with superior regioselectivity.

The target molecule, 2'-chloro-2-hydroxybenzophenone , is a critical pharmacophore found in UV stabilizers and is a precursor for xanthone-based therapeutics and fenofibrate analogs. The presence of the ortho-hydroxyl group allows for intramolecular hydrogen bonding, stabilizing the structure, while the 2'-chlorine atom introduces steric bulk and lipophilicity essential for bioactivity.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The synthesis relies on the Fries Rearrangement of phenyl 2-chlorobenzoate. In conventional heating, the reaction is limited by the thermal conductivity of the vessel and solvent. Microwave irradiation, however, couples directly with the polar transition state.[1]

  • Dipolar Polarization: The Lewis acid catalyst (

    
    ) forms a highly polar complex with the ester carbonyl. This complex has a large dipole moment, absorbing microwave energy efficiently (
    
    
    
    is high).
  • Selective Heating: The catalyst-substrate complex reaches the activation energy required for the acylium ion cleavage faster than the bulk solvent, promoting the intramolecular rearrangement (Ortho-isomer) over the intermolecular pathway (Para-isomer).

Reaction Mechanism

The reaction proceeds via the coordination of Aluminum Chloride (


) to the ester oxygen, followed by the cleavage of the acyl-oxygen bond to generate a tight ion pair (acylium ion and aluminum phenoxide). The acylium ion attacks the ortho position, thermodynamically favored by the formation of a stable six-membered aluminum chelate ring.

ReactionMechanism Reactant Phenyl 2-chlorobenzoate Complex Lewis Acid Complex (High MW Absorption) Reactant->Complex + AlCl3 IonPair Acylium Ion Pair [PhO-AlCl3]- [R-CO]+ Complex->IonPair MW Irradiation (Bond Cleavage) Chelate Aluminum Chelate Intermediate IonPair->Chelate Intramolecular Ortho-Attack Product 2'-Chloro-2-hydroxy- benzophenone Chelate->Product Hydrolysis (HCl/H2O)

Figure 1: Mechanistic pathway of the Microwave-Assisted Fries Rearrangement. The aluminum chelate intermediate locks the regioselectivity to the ortho-position.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control (0–20 bar).

  • Reagents:

    • Phenyl 2-chlorobenzoate (Synthesized via standard esterification or purchased).

    • Aluminum Chloride (

      
      ), anhydrous, granular (99%).
      
    • Chlorobenzene (Solvent) or neat (Solvent-free variant).

  • Vessel: 10 mL Microwave-transparent borosilicate glass vial with crimp cap and PTFE/silicone septum.

Synthesis Workflow (Step-by-Step)

Step 1: Pre-Complexation (Critical for Safety)

  • In a fume hood, weigh Phenyl 2-chlorobenzoate (1.0 mmol, 232 mg) into the 10 mL microwave vial.

  • Add Anhydrous

    
     (1.5 mmol, 200 mg) .
    
    • Note: A 1.5 equivalent excess is required because

      
       forms a stoichiometric complex with the product ketone.
      
  • Solvent-Free Method (Recommended): Mix the solids thoroughly with a spatula.

    • Alternative: Add 2 mL of Chlorobenzene if liquid handling is preferred (lower atom economy).

  • Seal the vial immediately to prevent hydrolysis of

    
     by atmospheric moisture.
    

Step 2: Microwave Irradiation

  • Place the vial in the microwave cavity.

  • Program the following method:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 140°C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: 15 bar (Safety cutoff).

    • Power Max: 150 W.

  • Start the run. The infrared sensor should track the rapid rise to 140°C (typically <45 seconds).

Step 3: Quenching & Isolation

  • Allow the vial to cool to <50°C (assisted by compressed air cooling in the reactor).

  • Open the vial carefully. The contents will be a viscous, dark orange/red aluminum complex.

  • Add 5 mL of ice-cold 1M HCl dropwise.

    • Caution: Exothermic reaction. Evolution of HCl gas.

  • Sonicate for 2 minutes to break up the solid complex.

  • Extract with Ethyl Acetate (3 x 5 mL) .

  • Wash the organic layer with Brine, dry over

    
    , and concentrate in vacuo.
    

Step 4: Purification

  • Recrystallize the crude solid from Ethanol/Water (9:1).

  • Expected Yield: 85–92%.

  • Appearance: Light yellow crystalline solid.

Workflow Step1 1. PREPARATION Mix Ester + AlCl3 (Solvent-free) Step2 2. IRRADIATION 140°C | 10 min | 150W (Dynamic Mode) Step1->Step2 Sealed Vial Step3 3. QUENCHING Add 1M HCl (Ice Bath) Hydrolyze Al-Complex Step2->Step3 Cool to 50°C Step4 4. ISOLATION Extract (EtOAc) Recrystallize (EtOH) Step3->Step4 Separation

Figure 2: Operational workflow for the microwave synthesis.

Data Analysis & Validation

Comparative Performance

The microwave protocol demonstrates a significant reduction in energy consumption and time compared to the classical thermal method.

ParameterConventional Thermal (Reflux)Microwave Protocol (This Work)Improvement
Reaction Time 18 Hours10 Minutes108x Faster
Temperature 160°C (Oil Bath)140°C (Internal)Lower Energy
Solvent Nitrobenzene/ChlorobenzeneNone (Solvent-Free)Green Chemistry
Yield 65%91%+26%
Regioselectivity Mix of Ortho/Para>98% OrthoHigh Purity
Characterization Checkpoints
  • TLC: Silica Gel 60 F254. Mobile Phase: Hexane/Ethyl Acetate (9:1).

    • Starting Material (Ester):

      
      [2]
      
    • Product (Hydroxyketone):

      
       (Due to intramolecular H-bonding reducing polarity).
      
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the sharp singlet at

      
       11.5–12.0 ppm . This is the chelated phenolic -OH proton, diagnostic of the ortho-isomer.
      
    • The 2'-chloro substitution will show a distinct splitting pattern in the aromatic region (multiplets at 7.3–7.6 ppm).

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Hydrolysis of

      
       due to wet reagents.
      
    • Fix: Use fresh, anhydrous

      
       and dry the starting ester in a desiccator.
      
  • Issue: Pressure spikes during MW.

    • Cause: Decomposition or solvent volatility (if solvent used).

    • Fix: Ensure the "Pre-stirring" step is effective to create a uniform melt before high power is applied. Use "High Absorption" setting if available to modulate power ramp.

  • Issue: Para-isomer formation.

    • Cause: Temperature too low (<100°C) favors intermolecular kinetics.

    • Fix: Ensure reaction temperature reaches >130°C quickly to favor the intramolecular rearrangement.

References

  • Okada, Y., et al. (2021).[3][4] Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. International Journal of Chemistry.

  • Naeimi, H., Amini, A., & Moradian, M. (2013).[5] Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as a catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers.

  • Kabalka, G. W., & Moghaddam, F. M. (2003). Microwave-assisted solvent-free synthesis of 2-hydroxybenzophenones. Heterocycles.

  • BenchChem Application Data. (2025). Comparative study of conventional vs. microwave synthesis of chlorobenzophenone derivatives.

Sources

Application Note: Solvent Selection and Extraction Protocols for 2'-Chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The accurate quantification and isolation of substituted benzophenones from complex matrices is a critical workflow in environmental monitoring, pharmaceutical synthesis, and toxicology. 2'-Chloro-2-hydroxybenzophenone (CAS: 332104-54-8) presents a unique analytical challenge due to its specific structural features.

As a Senior Application Scientist, approaching the extraction of this molecule requires moving beyond generic protocols and analyzing the structural causality that dictates its phase behavior.

  • Lipophilicity & Steric Hindrance: The biphenyl core and the chlorine atom at the 2' position confer high hydrophobicity (estimated LogP ~4.0). Crucially, the bulky chlorine atom forces the biphenyl system out of a purely planar conformation. This steric twist exposes the 2-hydroxyl group to the solvent environment, making the molecule highly receptive to hydrogen-bond accepting solvents.

  • Acid-Base Partitioning: The 2-hydroxyl group is a weakly acidic phenol (pKa ~8.5–9.0). At a basic pH (>9.0), the molecule ionizes into a water-soluble phenolate. Therefore, successful Liquid-Liquid Extraction (LLE) into an organic phase strictly requires suppressing this ionization by maintaining an acidic aqueous matrix[1].

Solvent Selection Rationale

Selecting the optimal solvent requires balancing extraction efficiency, matrix compatibility, and phase-separation kinetics[2]. Based on the chemical profile of 2'-chloro-2-hydroxybenzophenone, the following solvents are evaluated:

  • Ethyl Acetate (EtOAc): EtOAc acts as a strong hydrogen-bond acceptor. Because the 2'-chloro group disrupts optimal intramolecular hydrogen bonding between the 2-hydroxyl and the carbonyl group, EtOAc effectively forms intermolecular hydrogen bonds with the analyte. This thermodynamic favorability results in excellent recoveries (>80%) for hydroxylated benzophenones[3].

  • Methyl tert-butyl ether (MTBE): MTBE is the premier choice for biological matrices (e.g., serum, plasma)[4]. Its lower water miscibility compared to EtOAc prevents the co-extraction of polar matrix proteins and lipids, drastically reducing the risk of emulsion formation during vigorous vortexing.

  • Dichloromethane (DCM): DCM provides a near-perfect Hildebrand solubility match for chlorinated aromatics and is frequently cited in multi-residue benzophenone extractions[5]. However, its high density (bottom layer) can complicate manual pipetting, and its environmental toxicity makes it less favorable for green-chemistry workflows.

Quantitative Data: Solvent Comparison Matrix

The following table summarizes the physicochemical parameters dictating solvent performance for this specific analyte.

SolventPolarity IndexBoiling Point (°C)Water Solubility ( g/100 mL)Emulsion RiskRecommended Matrix Application
Ethyl Acetate 4.477.18.3ModerateEnvironmental water, wastewater
MTBE 2.555.24.8LowSerum, plasma, biological fluids
Dichloromethane 3.139.61.3LowSolid-liquid extraction (soils)
Hexane 0.168.7<0.1Very LowNot recommended (Lacks H-bonding)

Experimental Protocol: Self-Validating LLE Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal isotopic controls and phase-boundary checks to instantly alert the scientist to extraction failures[6].

Materials Required
  • Extraction Solvent: MTBE or EtOAc (HPLC Grade).

  • Buffer: 0.1 M Hydrochloric Acid (HCl) and 0.1 M Formic Acid.

  • Internal Standard (IS): Benzophenone-d10 (10 µg/mL in methanol)[6].

Step-by-Step Methodology

Step 1: Matrix Preparation & Isotopic Spiking (Validation Step)

  • Aliquot 1.0 mL of the aqueous or biological sample into a 15 mL polypropylene centrifuge tube.

  • Self-Validation Control: Spike the sample with 10 µL of the Benzophenone-d10 internal standard. Causality: The recovery of this heavy isotope will mathematically validate the physical recovery of 2'-chloro-2-hydroxybenzophenone during downstream LC-MS/MS analysis, correcting for any matrix suppression.

Step 2: pH Adjustment (Thermodynamic Control)

  • Add 100 µL of 0.1 M HCl to the sample.

  • Vortex for 10 seconds. Verify that the pH is ≤ 4.0 using indicator paper. Causality: This guarantees the 2-hydroxyl group remains fully protonated (neutral), maximizing its affinity for the organic phase[1].

Step 3: Solvent Addition & Partitioning

  • Add 3.0 mL of the selected extraction solvent (MTBE for biologicals; EtOAc for water).

  • Agitate via mechanical shaker for 10 minutes at 400 RPM to maximize the interfacial surface area between the immiscible phases[2].

  • Centrifuge at 4,000 × g for 5 minutes at 4°C.

  • Validation Check: Visually inspect the phase boundary. A sharp, clear line must be visible. If an emulsion layer (rag layer) >1 mm is present, the extraction has failed the physical validation check. (Remedy: Add 50 mg of NaCl to increase the ionic strength of the aqueous phase and re-centrifuge).

Step 4: Recovery & Reconstitution

  • Carefully transfer 2.5 mL of the upper organic layer (if using MTBE/EtOAc) to a clean glass vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute in 200 µL of Initial Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid) prior to chromatographic injection.

Workflow Visualization

Workflow N1 Aqueous Matrix (2'-Chloro-2-hydroxybenzophenone) N2 pH Adjustment (Add 0.1 M HCl to pH < 4) N1->N2 N3 Solvent Addition (MTBE or EtOAc) N2->N3 Protonates -OH group N4 Phase Partitioning (Vortex & Centrifuge) N3->N4 N5 Organic Phase (Target Analyte Recovered) N4->N5 Lipophilic transfer N6 Aqueous Phase (Matrix Impurities Discarded) N4->N6 Polar waste

Fig 1: pH-driven Liquid-Liquid Extraction workflow for 2'-chloro-2-hydroxybenzophenone.

References

  • Sample Preparation for Benzophenone Detection. Encyclopedia.pub. 3

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. 2

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. 1

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods. ResearchGate. 5

  • A new method for the determination of benzophenone-UV filters in human serum samples. ResearchGate. 4

  • Tech Poster Portrait (Benzophenone-d10 Internal Standards). Resolian. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and chemists, to the technical support center for the synthesis of 2'-chloro-2-hydroxybenzophenone. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve your reaction yields.

Core Synthesis Pathways: An Overview

The most common and industrially relevant method for synthesizing 2'-chloro-2-hydroxybenzophenone is through the Friedel-Crafts acylation of a phenol with 2-chlorobenzoyl chloride.[1] An alternative, yet related, pathway is the Fries rearrangement of a phenyl 2-chlorobenzoate ester.[2][3] Both methods rely on a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the formation of an acylium ion which then undergoes electrophilic aromatic substitution onto the phenol ring.[4][5][6]

Understanding the nuances of these pathways is critical for troubleshooting. The primary challenges often revolve around low yield, poor regioselectivity (formation of the para-isomer), and the formation of unwanted side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low or I'm recovering only starting material. What are the primary causes?

A1: Low or no conversion is a frequent issue in Friedel-Crafts reactions and can be traced back to several key factors:

  • Catalyst Deactivation: Aluminum chloride (AlCl₃) is exceptionally sensitive to moisture.[7] Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. The hydroxyl group of the phenol substrate can also coordinate strongly with the Lewis acid, effectively passivating it.[7][8]

  • Insufficient Catalyst: In Friedel-Crafts acylation of phenols, the Lewis acid coordinates to both the acyl chloride and the hydroxyl group of the phenol. Furthermore, the ketone product itself forms a stable complex with AlCl₃.[7] This means that a stoichiometric amount (or even a slight excess) of the catalyst is often necessary to drive the reaction to completion.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials or products, resulting in tar formation.[9] The reaction often requires careful temperature control, typically starting at low temperatures (0-5 °C) during the addition of reagents and then gently warming.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly flame-dry or oven-dry all glassware before use. Use anhydrous solvents and ensure your AlCl₃ is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon).[7][10]

  • Verify Catalyst Stoichiometry: For acylation of phenols, at least two equivalents of AlCl₃ are often required: one to react with the phenol's hydroxyl group, and another to activate the acyl chloride. An additional equivalent may be needed to account for complexation with the product.

  • Optimize Temperature Profile: Begin the reaction at 0 °C, especially during the addition of 2-chlorobenzoyl chloride. Once the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as needed while monitoring its progress via Thin Layer Chromatography (TLC).

Q2: I'm getting a significant amount of the 4-hydroxy isomer instead of my desired 2-hydroxy product. How can I improve ortho-selectivity?

A2: The regioselectivity of the Fries rearrangement and, to some extent, direct Friedel-Crafts acylation is highly dependent on reaction conditions. The formation of the ortho product (2-hydroxy) versus the para product (4-hydroxy) is a classic case of kinetic versus thermodynamic control.[2]

  • Thermodynamic vs. Kinetic Control: The ortho isomer can form a stable six-membered chelate ring with the aluminum catalyst, making it the thermodynamically more stable product. Higher temperatures provide the energy needed to overcome the activation barrier for the formation of this stable complex. Conversely, at lower temperatures, the more sterically accessible para position is favored, leading to the kinetic product.[2]

  • Solvent Polarity: Non-polar solvents (like carbon disulfide or dichloromethane) tend to favor the formation of the ortho product.[2] In contrast, polar solvents (like nitrobenzene) can increase the proportion of the para product by keeping the intermediate complexes in solution, allowing for equilibration.[2][9]

Strategies for Maximizing Ortho Product:

  • Increase Reaction Temperature: Running the reaction at higher temperatures generally favors the formation of the thermodynamically stable ortho isomer.

  • Use a Non-Polar Solvent: Solvents like dichloromethane or 1,2-dichloroethane are preferred for promoting ortho-acylation.

  • Consider a Fries Rearrangement: This two-step approach (esterification followed by rearrangement) can offer better control over regioselectivity. High temperatures during the rearrangement step strongly favor the ortho product.[2][3]

ConditionFavored ProductRationale
Low Temperature para-hydroxy isomerKinetic Control (steric accessibility)[2]
High Temperature ortho-hydroxy isomerThermodynamic Control (stable chelate formation)[2]
Non-Polar Solvent ortho-hydroxy isomerFavors intramolecular rearrangement and chelation[2]
Polar Solvent para-hydroxy isomerPromotes intermolecular reaction and solvent-separated ions[9]
Q3: My reaction has produced a dark, tarry substance that is difficult to purify. What causes this and how can I prevent it?

A3: Tar formation is a common sign of polymerization or decomposition side reactions.[9] This is often caused by excessively harsh reaction conditions.

  • Excessive Heat: High reaction temperatures, especially above 100°C, can cause the degradation of the phenol substrate and the final product.[9]

  • High Catalyst Concentration: While sufficient catalyst is needed, a large excess of a highly active Lewis acid like AlCl₃ can promote unwanted side reactions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, particularly at elevated temperatures, increases the likelihood of product degradation.[9]

Mitigation Strategies:

  • Strict Temperature Control: Maintain the recommended temperature profile. Use an ice bath to control the initial exothermic reaction and then switch to a controlled heating mantle or oil bath.

  • Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product. Quench the reaction as soon as it reaches completion to avoid over-reaction and decomposition.[10]

  • Alternative Catalysts: Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂) on an alumina support, which can offer high regioselectivity for ortho C-acylation with fewer side reactions.

Frequently Asked Questions (FAQs)

  • Why can't I just perform a standard Friedel-Crafts acylation on phenol without issues? Phenols are challenging substrates for Friedel-Crafts reactions. The lone pair of electrons on the hydroxyl group's oxygen atom readily coordinates with the Lewis acid catalyst.[8] This deactivates the catalyst. Furthermore, this coordination makes the hydroxyl group a target for O-acylation, forming a phenyl ester. This ester can then undergo a Fries rearrangement to the desired C-acylated product, but this adds complexity to achieving a high yield of a single product directly.[8]

  • Are there any modern, alternative synthetic routes? Yes, recent research has focused on developing milder and more efficient methods. These include palladium-catalyzed C-H bond arylation reactions to form 2-hydroxybenzophenones from 2-hydroxybenzaldehydes and arylboronic acids.[11] Other novel approaches involve the transition-metal-free "skeletal clipping" of 3-benzofuranones to yield highly substituted 2-hydroxybenzophenones under mild conditions.[11] A nickel-catalyzed synthesis from benzofuranone has also been reported with good yields.[12]

  • What is the best way to purify the final product? Purification typically involves a careful workup followed by either recrystallization or column chromatography. The workup procedure involves quenching the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.[7][9] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). If isomers or other impurities are present, silica gel column chromatography is an effective method for separation.[13]

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a decision-making process for diagnosing and solving low-yield issues.

TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_outcome Problem Identification start Low Yield or No Reaction check_conditions Verify Anhydrous Conditions (Dry Glassware, Solvents, Inert Atm.) start->check_conditions catalyst_ok Is Catalyst Stoichiometry Correct? check_conditions->catalyst_ok Conditions OK check_catalyst Check Catalyst Stoichiometry (>2 eq. for Phenols) monitor_temp Review Temperature Profile (Initial cooling, controlled heating) temp_ok Is Temperature Profile Optimal? catalyst_ok->temp_ok Yes fix_catalyst Action: Increase AlCl₃ to >2 eq. catalyst_ok->fix_catalyst No side_products Analyze Side Products (TLC, GC-MS) temp_ok->side_products Yes fix_temp Action: Start at 0°C, monitor during warmup. temp_ok->fix_temp No tar Tar Formation? side_products->tar isomer Wrong Isomer? (para) tar->isomer No reduce_temp Problem: Decomposition Solution: Lower Temp, Shorter Time tar->reduce_temp Yes adjust_conditions Problem: Wrong Regioselectivity Solution: Higher Temp, Non-polar Solvent isomer->adjust_conditions Yes

Caption: A decision tree for troubleshooting low yields.

Optimized Experimental Protocol: Fries Rearrangement Approach

This two-step protocol is designed to favor the ortho-isomer and improve yield by separating the esterification and rearrangement steps.

Step 1: Synthesis of Phenyl 2-Chlorobenzoate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) in dichloromethane (DCM).

  • Add pyridine (1.2 eq.) to the solution and cool the flask in an ice bath to 0 °C.

  • Slowly add 2-chlorobenzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of phenol.

  • Quench the reaction with dilute HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude phenyl 2-chlorobenzoate. This ester is often pure enough for the next step.

Step 2: Fries Rearrangement to 2'-Chloro-2-hydroxybenzophenone

  • Setup: Assemble a reaction apparatus ensuring all glassware is thoroughly oven-dried. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Catalyst Addition: To a flask containing the crude phenyl 2-chlorobenzoate (1.0 eq.), add a non-polar solvent such as 1,2-dichloroethane.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) portion-wise while stirring. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 120-140 °C and maintain this temperature for 2-4 hours. Monitor the progress of the rearrangement by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complex.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography or recrystallization to obtain pure 2'-chloro-2-hydroxybenzophenone.

References

  • ResearchGate. Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Selective syntheses of diversely substituted 2-hydroxy-4′-hydroxybenzophenones through [4 + 2] or [3 + 3] annulation of penta-3,4-dien-2-ones with 3-formylchromones. Organic Chemistry Frontiers. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Google Patents. CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
  • Frontiers. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Available from: [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. Available from: [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • Royal Society of Chemistry. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers. Available from: [Link]

  • Wikipedia. Fries rearrangement. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • ScienceDirect. Quantum chemical evaluation of the yield of hydroxybenzophenones in the Fries rearrangement of hydroxyphenyl benzoates. Available from: [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • IRIS. Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic. Available from: [Link]

  • SpringerLink. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • National Center for Biotechnology Information. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available from: [Link]

Sources

Technical Support Center: Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Friedel-Crafts acylation reaction and may be encountering challenges in their experimental work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this versatile yet sometimes finicky reaction.

Frequently Asked Questions (FAQs)

Q1: I am not getting any product from my Friedel-Crafts acylation reaction. What are the most common reasons for a complete reaction failure?

A1: A complete failure of the Friedel-Crafts acylation can often be traced back to a few critical factors. Firstly, the aromatic substrate may be too deactivated. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -NR₃⁺, -CF₃, -CN, -SO₃H) are generally not suitable for this reaction as they are not nucleophilic enough to attack the acylium ion.[1] Secondly, the presence of basic functional groups, such as amines (-NH₂, -NHR, -NR₂) or anilines, on the aromatic substrate can lead to the formation of a complex with the Lewis acid catalyst, rendering it inactive.[2] Lastly, ensure that your reagents and glassware are scrupulously dry, as Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture and will be quenched in its presence.[3]

Q2: My reaction yield is consistently low. What are the key parameters I should optimize?

A2: Low yields can be attributed to several factors. The stoichiometry of the Lewis acid catalyst is crucial; often, more than a stoichiometric amount is required because the product benzophenone can form a complex with the catalyst, effectively sequestering it.[4][5] The reaction temperature is another critical parameter. While some reactions proceed well at room temperature, others may require cooling to suppress side reactions or gentle heating to overcome the activation energy barrier.[6] The choice of solvent can also significantly impact the yield by influencing the solubility of the reactants and intermediates.[7] Finally, consider the purity of your starting materials, as impurities can interfere with the reaction.

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A3: While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur.[8] If your aromatic substrate has multiple activating groups, you may see acylation at different positions, leading to isomeric products. Although less common than in alkylations, rearrangement of the acylium ion is not entirely impossible under certain conditions. More likely, if you are using a substituted benzoyl chloride, the substituents themselves might be susceptible to reaction under the harsh Lewis acidic conditions. Finally, if the reaction is run at too high a temperature or for too long, you may observe decomposition of the starting materials or product.

Q4: How do I choose the right Lewis acid for my specific substrates?

A4: Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts acylation.[9][10] However, for highly activated aromatic substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used to avoid unwanted side reactions. The choice also depends on the reactivity of the acylating agent. For less reactive anhydrides, a stronger Lewis acid like AlCl₃ is often necessary.[5] It is advisable to consult the literature for precedents with similar substrates to guide your choice.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered during the Friedel-Crafts acylation for benzophenone synthesis, their probable causes, and actionable solutions.

Problem 1: No Reaction or Trace Conversion

Your TLC or GC-MS analysis shows only starting materials.

  • Inactive Catalyst: The Lewis acid is the heart of the reaction. Its inactivation is a primary suspect.

    • Moisture Contamination: AlCl₃ and other Lewis acids react violently with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.

    • Protocol: Dry your solvent by passing it through an activated alumina column or by distillation from an appropriate drying agent. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas.[3]

  • Deactivated Substrate: The aromatic ring must be sufficiently electron-rich.

    • Electron-Withdrawing Groups (EWGs): Aromatic rings substituted with strong EWGs (e.g., nitro, cyano, sulfonic acid) are not suitable for Friedel-Crafts acylation.[11]

    • Solution: If your target molecule requires a deactivated ring, consider synthesizing a more activated precursor, performing the acylation, and then introducing the deactivating group in a subsequent step.

  • Basic Groups on Substrate: Amines and other Lewis basic groups will preferentially bind to the Lewis acid.

    • Amine Complexation: The lone pair on a nitrogen atom in an aniline or other amino-substituted aromatic will coordinate with the AlCl₃, deactivating both the catalyst and the ring.[2]

    • Solution: Protect the amine group, for example, as an amide, before performing the acylation. The protecting group can be removed later.

start No Product Observed check_catalyst Is the Lewis Acid Active? start->check_catalyst check_substrate Is the Aromatic Substrate Suitable? check_catalyst->check_substrate Yes solution_catalyst Use Anhydrous Conditions & Fresh Catalyst check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_substrate->check_conditions Yes solution_substrate Consider Protecting Groups or an Alternative Synthetic Route check_substrate->solution_substrate No solution_conditions Optimize Temperature & Solvent check_conditions->solution_conditions No Reactants Substituted Benzene + Benzoyl Chloride Desired_Product Monosubstituted Benzophenone (Desired Product) Reactants->Desired_Product Main Reaction Path Isomers Isomeric Benzophenones Reactants->Isomers Poor Regioselectivity Diacylation Di-acylated Product Reactants->Diacylation Over-reaction Decomposition Decomposition Products Desired_Product->Decomposition Harsh Conditions

Sources

Minimizing side products in 2'-chloro-2-hydroxybenzophenone production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of 2'-chloro-2-hydroxybenzophenone. The production of this specific benzophenone core—typically achieved via the Friedel-Crafts acylation of phenol with 2-chlorobenzoyl chloride—is notoriously prone to regioselectivity issues and side-product formation[1].

Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, quantitative condition matrices, and a self-validating Standard Operating Procedure (SOP) designed to maximize the yield of the thermodynamic ortho-product.

Diagnostic Workflow & Reaction Pathway

Understanding the kinetic versus thermodynamic pathways is critical. The reaction initially forms an O-acylated ester, which must be forced through a Fries rearrangement to yield the desired C-acylated benzophenone[2].

G Start Phenol + 2-Chlorobenzoyl Chloride O_Acyl Phenyl 2-chlorobenzoate (O-Acylation) Start->O_Acyl Mild Conditions (AlCl3, <40°C) Intermediate AlCl3 Complexation (Acylium Ion) O_Acyl->Intermediate Excess AlCl3 (>1.2 eq) Ortho 2'-Chloro-2-hydroxybenzophenone (Thermodynamic) Intermediate->Ortho High Temp (>120°C) Intramolecular H-Bonding Para 2'-Chloro-4-hydroxybenzophenone (Kinetic) Intermediate->Para Low Temp (<80°C) Steric Control Cleavage Phenol + 2-Chlorobenzoic Acid (Hydrolysis) Intermediate->Cleavage H2O/Moisture Quenching

Reaction pathway and kinetic vs. thermodynamic control in the Fries rearrangement.

Troubleshooting FAQs

Q1: My reaction yields mostly an ester intermediate (phenyl 2-chlorobenzoate) instead of the desired benzophenone. Why is the reaction stalling? A1: In the Friedel-Crafts acylation of unprotected phenols, O-acylation is kinetically much faster than C-acylation[2]. To drive the reaction to the C-acylated 2'-chloro-2-hydroxybenzophenone, the intermediate ester must undergo a Fries rearrangement[1]. This stalling occurs if you use insufficient Lewis acid or insufficient heat. The Lewis acid (AlCl₃) strongly coordinates to the carbonyl oxygen of the ester, effectively deactivating it. You must use a stoichiometric excess of AlCl₃ (at least 1.5 to 2.0 equivalents) and heat the mixture to >120 °C to provide the activation energy required to cleave the acyl-oxygen bond and generate the acylium ion for ring attack[3].

Q2: I am getting a high ratio of the 4-hydroxy isomer (para-acylation) instead of the 2-hydroxy isomer (ortho-acylation). How do I minimize this side product? A2: The regioselectivity of the Fries rearrangement is governed by a strict thermodynamic vs. kinetic dichotomy. The 4-hydroxy isomer is the kinetic product due to lower steric hindrance at the para position. However, the 2-hydroxy isomer is the thermodynamic product because it forms a highly stable, six-membered intramolecular hydrogen bond between the phenolic hydroxyl group and the newly formed ketone carbonyl[4]. To minimize the para-isomer, you must run the reaction under thermodynamic control. Increase the reaction temperature to 130–150 °C (using a high-boiling solvent like chlorobenzene). At these elevated temperatures, the kinetic para-product reversibly isomerizes, shifting the equilibrium almost entirely to the more stable ortho-product.

Q3: I am detecting significant amounts of phenol and 2-chlorobenzoic acid in my crude mixture. What went wrong? A3: This indicates premature ester cleavage (hydrolysis) without successful rearrangement. This typically occurs when adventitious moisture is present in the reaction vessel or the solvent. Moisture reacts violently with the AlCl₃ catalyst, generating HCl and aluminum hydroxides, which quenches the acylium ion intermediate back to the carboxylic acid[2]. Ensure all glassware is flame-dried, use freshly sublimed anhydrous AlCl₃, and perform the reaction under a strict inert atmosphere (Argon or Nitrogen).

Q4: Would starting with anisole instead of phenol prevent O-acylation and improve my yields? A4: While starting with an anisole derivative forces direct C-acylation, the subsequent demethylation step required to reveal the hydroxyl group demands extremely harsh conditions (e.g., excess AlCl₃ at 130–140 °C for extended periods). This often leads to tarring, polymerization, and complex side reactions. The direct Friedel-Crafts acylation of unprotected phenol, followed by an in situ Fries rearrangement, is generally a cleaner, higher-yielding, and more atom-economical self-contained system[1].

Quantitative Data: Reaction Conditions vs. Product Distribution

To optimize your synthesis, refer to the following matrix summarizing how temperature and catalyst stoichiometry dictate the final product distribution.

Temperature (°C)AlCl₃ EquivalentsSolvent SystemMajor Product IsolatedOrtho : Para Ratio
25 - 401.0DichloromethanePhenyl 2-chlorobenzoate (O-Acyl)N/A (Ester only)
801.51,2-Dichloroethane2'-Chloro-4-hydroxybenzophenone1 : 3 (Kinetic)
135 - 1402.0Chlorobenzene2'-Chloro-2-hydroxybenzophenone4 : 1 (Thermodynamic)
1602.0Neat (Melt)2'-Chloro-2-hydroxybenzophenone> 10 : 1 (Thermodynamic)

Data synthesized from thermodynamic profiles of the Fries rearrangement under varying Lewis acid conditions[4].

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps until the validation checkpoints are met.

Step 1: Equipment & Reagent Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an Argon inlet.

  • Charge the flask with anhydrous phenol (1.0 eq, 10 mmol) and dissolve in 20 mL of anhydrous chlorobenzene.

Step 2: Catalyst Complexation

  • Cool the reaction flask to 0 °C using an ice bath.

  • Carefully add freshly sublimed, anhydrous AlCl₃ (2.0 eq, 20 mmol) in small portions over 10 minutes.

  • Causality Note: The addition of 2.0 equivalents is non-negotiable. One equivalent coordinates to the phenolic oxygen (and subsequently the ester oxygen), while the second equivalent is required to generate the active acylium ion[3].

Step 3: O-Acylation (Esterification)

  • Add 2-chlorobenzoyl chloride (1.1 eq, 11 mmol) dropwise via syringe, maintaining the internal temperature below 10 °C[1].

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate (Hexane/EtOAc 9:1). The complete disappearance of the phenol spot (Rf ~0.3) and the appearance of a new, less polar spot (phenyl 2-chlorobenzoate, Rf ~0.7) validates that O-acylation is complete. Do not proceed to heating until this intermediate is confirmed.

Step 4: Fries Rearrangement (C-Acylation)

  • Heat the reaction mixture to a gentle reflux (135–140 °C) for 4 to 6 hours.

  • Causality Note: High heat overcomes the activation barrier for the acylium ion migration and thermodynamically drives the equilibrium toward the hydrogen-bonded ortho-isomer[4].

  • Validation Checkpoint: Monitor via TLC. The reaction is complete when the ester spot (Rf ~0.7) is fully consumed, replaced by a bright yellow spot representing the aluminum complex of the ortho-product.

Step 5: Quenching & Isolation

  • Cool the mixture to room temperature.

  • Slowly and carefully pour the dark reaction mixture over 100 g of crushed ice containing 20 mL of 1M HCl.

  • Causality Note: The acidic aqueous quench breaks down the strong aluminum-product complexes without causing unbreakable emulsions[2].

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via recrystallization from hot ethanol to separate the highly crystalline 2'-chloro-2-hydroxybenzophenone from trace amounts of the para-isomer.

References

  • The Mechanism of Fries Rearrangement and Acylation. Bulletin of the Chemical Society of Japan / Oxford University Press.[Link]

  • Electrochemical Studies of the Fries Rearrangement in a Room-Temperature Molten Salt. Semantic Scholar.[Link]

  • Process for ring acylation of phenols (US3985783A).

Sources

Optimizing temperature and pressure for hydroxybenzophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of hydroxybenzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this crucial chemical transformation. The synthesis of hydroxybenzophenones, key intermediates in pharmaceuticals and UV absorbers, is often accomplished via Friedel-Crafts acylation or the Fries rearrangement.[1] Success hinges on the precise control of reaction parameters, most notably temperature and pressure.

This document moves beyond a simple recitation of protocols. It delves into the underlying chemical principles to empower you with the understanding needed to not only troubleshoot but also proactively optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and stumbling blocks encountered during hydroxybenzophenone synthesis.

Q1: My Friedel-Crafts reaction is yielding a mixture of ortho- and para-hydroxybenzophenone. How can I improve the regioselectivity for the para product?

A1: Regioselectivity in the Friedel-Crafts acylation of phenols is highly dependent on reaction temperature. Lower reaction temperatures generally favor the formation of the para-substituted product, which is often the desired isomer.[2] This is due to kinetic versus thermodynamic control. The ortho product is often the kinetically favored product due to the directing effect of the hydroxyl group, but the para product is typically the more thermodynamically stable isomer. By running the reaction at a lower temperature for a longer duration, you allow the reaction to reach thermodynamic equilibrium, thus favoring the para isomer.

Q2: I am observing a low or no yield in my Friedel-Crafts acylation. What are the likely causes?

A2: Low or nonexistent yields in Friedel-Crafts reactions can often be traced back to a few critical factors:

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3] Any water present in your solvent, glassware, or starting materials will deactivate the catalyst. It is imperative to use anhydrous reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the phenol can deactivate the aromatic ring towards electrophilic aromatic substitution, hindering or preventing the reaction.[3]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst, effectively sequestering it from the reaction. Therefore, it is often necessary to use stoichiometric or even excess amounts of the catalyst.[3]

Q3: Can I use a solvent for my Fries rearrangement? What are the advantages?

A3: Yes, using a solvent in a Fries rearrangement can offer better temperature control and potentially improve selectivity.[2] Solvents like chlorobenzene or nitrobenzene are sometimes employed.[4] A solvent can help to ensure a homogeneous reaction mixture and facilitate more even heat distribution, which is crucial for controlling the regioselectivity of the rearrangement.

Q4: My reaction mixture is turning dark and I'm getting a lot of side products. What's happening?

A4: Darkening of the reaction mixture and the formation of numerous side products often indicate that the reaction temperature is too high. At elevated temperatures, side reactions such as polyalkylation, decomposition of starting materials, or charring can occur. Carefully controlling the reaction temperature, as outlined in the detailed protocols below, is essential to minimize these unwanted side reactions.

In-Depth Troubleshooting Guides

This section provides a more granular approach to problem-solving, broken down by the key stages of the synthesis.

Part 1: Friedel-Crafts Acylation of Phenol with Benzoyl Chloride

This is a common and direct method for synthesizing hydroxybenzophenones. The reaction involves the electrophilic aromatic substitution of phenol with benzoyl chloride, catalyzed by a Lewis acid.[5]

Common Issues & Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Inactive catalyst (moisture contamination).[3]2. Insufficient catalyst loading.[3]3. Reaction temperature too low.1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Handle the Lewis acid catalyst under an inert atmosphere.2. Increase the molar ratio of the Lewis acid catalyst to phenol. A common ratio is 1:1.1 to 1:1.5 (phenol:catalyst).[6]3. While low temperatures favor para-selectivity, the reaction rate will decrease. Gradually increase the temperature in small increments (e.g., 5-10°C) to find the optimal balance between rate and selectivity.
Poor Regioselectivity (High ortho-isomer) 1. Reaction temperature is too high.1. Conduct the reaction at a lower temperature (e.g., 0-5°C) to favor the thermodynamically more stable para-isomer.[6][7]
Formation of Phenyl Benzoate (Esterification) 1. The hydroxyl group of phenol is more nucleophilic than the aromatic ring under certain conditions.1. This is a common side reaction. The Fries rearrangement can be used to convert the phenyl benzoate byproduct to the desired hydroxybenzophenone.
Reaction Stalls 1. Incomplete mixing of reactants.2. Catalyst deactivation over time.1. Ensure efficient stirring throughout the reaction.2. Consider adding the catalyst in portions throughout the reaction to maintain its activity.

Experimental Protocol: Synthesis of 4-Hydroxybenzophenone via Friedel-Crafts Acylation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere), add anhydrous aluminum chloride (AlCl₃).

  • Solvent Addition: Add an anhydrous solvent such as 1,2-dichloroethane or chlorobenzene.[6][8]

  • Reactant Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of phenol and benzoyl chloride in the same anhydrous solvent from the dropping funnel. A typical molar ratio of phenol to benzoyl chloride is 1:1.1-1.4.[6]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 1-2 hours), then slowly allow it to warm to room temperature and continue stirring. A patent suggests a staged heating approach, for instance, 2 hours at 40-45°C followed by 1 hour at 60-70°C.[8]

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]

  • Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as toluene or an ethanol-water mixture.[8][9]

Part 2: The Fries Rearrangement of Phenyl Benzoate

The Fries rearrangement is an alternative route to hydroxybenzophenones, involving the intramolecular rearrangement of a phenyl ester in the presence of a Lewis acid catalyst. This method is particularly useful if phenyl benzoate is formed as a byproduct in a Friedel-Crafts acylation attempt.

Common Issues & Solutions:

Problem Potential Cause(s) Troubleshooting Steps
Low Conversion 1. Insufficient catalyst.2. Reaction temperature too low or reaction time too short.1. Ensure at least a stoichiometric amount of the Lewis acid is used, as it complexes with both the starting ester and the product.2. Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. A study on the synthesis of a substituted hydroxybenzophenone utilized a temperature of 155-175°C.[1]
Predominance of ortho-isomer 1. High reaction temperature.1. Lower reaction temperatures favor the formation of the para-isomer.[2]
Intermolecular Acylation (Crossover Products) 1. The reaction mechanism can have intermolecular character.1. This is an inherent aspect of the Fries rearrangement. If crossover products are a significant issue, purification by column chromatography may be necessary. A study observed that the addition of m-cresol resulted in almost exclusive formation of crossover products, indicating an intermolecular pathway.[10]

Experimental Protocol: Synthesis of 4-Hydroxybenzophenone via Fries Rearrangement

  • Reaction Setup: In a reaction vessel, add phenyl benzoate.

  • Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the phenyl benzoate. The reaction is exothermic.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-140°C, the optimal temperature may need to be determined experimentally) and maintain for the specified duration with continuous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: The solid product will precipitate. Filter the solid under vacuum and wash with cold water. The crude product can be purified by recrystallization.[2]

Visualizing the Process

To aid in understanding the reaction pathways and troubleshooting logic, the following diagrams are provided.

G cluster_FC Friedel-Crafts Acylation Phenol Phenol Acylium Ion Intermediate Acylium Ion Intermediate Phenol->Acylium Ion Intermediate Electrophilic Attack Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Acylium Ion Intermediate Activation Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Benzoyl Chloride Hydroxybenzophenone Hydroxybenzophenone Acylium Ion Intermediate->Hydroxybenzophenone

Caption: Friedel-Crafts Acylation Workflow.

G Start Start Low Yield? Low Yield? Start->Low Yield? Check Moisture Ensure Anhydrous Conditions Low Yield?->Check Moisture Yes Poor Selectivity? Poor Selectivity? Low Yield?->Poor Selectivity? No Increase Catalyst Increase Lewis Acid Stoichiometry Check Moisture->Increase Catalyst Optimize Temp Adjust Temperature Increase Catalyst->Optimize Temp Optimize Temp->Low Yield? Lower Temp Lower Reaction Temperature Poor Selectivity?->Lower Temp Yes Successful Synthesis Successful Synthesis Poor Selectivity?->Successful Synthesis No Lower Temp->Poor Selectivity?

Caption: Troubleshooting Logic for Hydroxybenzophenone Synthesis.

Concluding Remarks

The successful synthesis of hydroxybenzophenones is a matter of careful control over key reaction parameters. By understanding the mechanistic underpinnings of the Friedel-Crafts acylation and the Fries rearrangement, researchers can effectively troubleshoot and optimize their experimental conditions. This guide provides a framework for this process, but it is important to remember that each specific substrate and reaction setup may require fine-tuning to achieve the desired outcome.

References

  • Process for preparing high-pure 4-hydroxybenzophenone. CN101693652A.
  • Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. (2022). ResearchGate. [Link]

  • Process for the preparation of 4-hydroxybenzophenones. EP 0128693 A2.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]

  • Method for synthesizing hydroxybenzophenone compound. CN102093190B.
  • Preparation of 4-hydroxy benzophenone. CN101298414A.
  • Process for the preparation of 4-hydroxybenzophenones. EP 0128693 B1.
  • Preparation of 4-hydroxy benzophenone. Eureka | Patsnap. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. [Link]

  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. ECS Meeting Abstracts. [Link]

  • How can i perform Friedel crafts acylation with phenol? (2018, March 26). ResearchGate. [Link]

Sources

Purification challenges and solutions for 2'-chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2'-Chloro-2-hydroxybenzophenone

Welcome to the technical support guide for 2'-chloro-2-hydroxybenzophenone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. The purity of 2'-chloro-2-hydroxybenzophenone is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides in-depth, field-proven insights into common purification challenges and offers robust, validated solutions.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2'-chloro-2-hydroxybenzophenone. Each answer explains the underlying chemical principles to help you make informed decisions in your workflow.

Q1: My crude reaction product is a dark, oily residue. How can I effectively isolate and purify the solid 2'-chloro-2-hydroxybenzophenone?

A1: An oily crude product is a common outcome, often due to the presence of unreacted starting materials, solvent residue, and colored byproducts from the synthesis, which is typically a Friedel-Crafts acylation.[1][2] The primary goal is to induce crystallization and then remove impurities through subsequent steps.

  • Causality: The depression of the melting point by impurities prevents the crude mixture from solidifying at room temperature. Lewis acid catalysts like AlCl₃ can also form colored complexes that are difficult to remove.[3]

  • Solution Workflow:

    • Aqueous Work-up: First, ensure the Lewis acid catalyst (e.g., AlCl₃) is thoroughly quenched. This is typically done by slowly adding the reaction mixture to ice-cold dilute HCl. This breaks down the catalyst complexes.

    • Solvent Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.

    • Solvent Swap & Trituration: After drying the organic layer over anhydrous sodium sulfate and concentrating it under reduced pressure, you may still have an oil. At this point, trituration is highly effective. Add a non-polar solvent in which the product is poorly soluble (e.g., hexane or petroleum ether). Stir or sonicate the mixture. The desired product should precipitate as a solid, while many impurities remain in the solvent.

    • Initial Purification: Filter the solid and wash it with a small amount of the cold non-polar solvent. This solid is now ready for more rigorous purification like recrystallization or column chromatography.

Q2: I performed a recrystallization, but my product purity (assessed by HPLC) has not significantly improved. What are the next steps?

A2: This indicates that the impurities present have similar solubility properties to your target compound in the chosen solvent system. Simply repeating the recrystallization with the same solvent is unlikely to yield a better result.

  • Causality: Co-crystallization can occur when impurities have very similar structures or polarities to the product. Positional isomers, which are common byproducts in Friedel-Crafts reactions, are often the culprits.

  • Troubleshooting Decision Tree:

G start Impure Product After Recrystallization check_solvent Was the correct solvent/ solvent system used? (High solubility when hot, low when cold) start->check_solvent change_solvent Select a new solvent system. Consider mixed solvents (e.g., Ethanol/Water, Toluene/Hexane). check_solvent->change_solvent No check_tlc Analyze crude & recrystallized material by TLC/HPLC. Are impurities more or less polar? check_solvent->check_tlc Yes change_solvent->start Retry chromatography Proceed to Column Chromatography. end_purified Purity Acceptable chromatography->end_purified more_polar Impurities are more polar. check_tlc->more_polar Yes less_polar Impurities are less polar. check_tlc->less_polar No more_polar->chromatography less_polar->chromatography

Caption: Troubleshooting workflow for an unsuccessful recrystallization.

  • Actionable Advice:

    • Change Solvent System: Switch to a different solvent or a binary solvent system. For hydroxybenzophenones, ethanol/water or toluene/hexane mixtures are often effective.[4] The goal is to find a system where the impurity's solubility differs significantly from the product's.

    • Column Chromatography: This is the most reliable method for separating compounds with similar polarities.[5] A silica gel column with a gradient elution of hexane and ethyl acetate is a standard starting point.

Q3: My final product is a stable, crystalline solid, but it has a persistent yellow or off-white color. How can I decolorize it?

A3: A yellow tint is often caused by trace amounts of oxidized species or highly conjugated impurities that absorb in the visible spectrum.

  • Causality: Phenolic compounds are susceptible to oxidation, which can form colored quinone-type structures. Even at ppm levels, these can impart color.

  • Solutions:

    • Activated Carbon Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot and stir for 5-10 minutes. The colored impurities will adsorb onto the surface of the carbon.

    • Filtration: Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization of the product.

    • Crystallization: Allow the clear, colorless filtrate to cool slowly to obtain pure, white crystals. A patent for purifying hydroxybenzophenones suggests adding acids and a decolorizing agent like Nuchar (a type of activated carbon) during this process.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I can expect from a Friedel-Crafts synthesis of 2'-chloro-2-hydroxybenzophenone?

A1: The Friedel-Crafts acylation is a robust C-C bond-forming reaction but can generate several predictable byproducts.[7] Understanding these is key to designing an effective purification strategy.

Impurity TypeProbable Source / StructureRationale
Positional Isomers 4'-chloro-2-hydroxybenzophenoneThe hydroxyl group is an ortho-, para-director. While the ortho-product is sterically hindered, some para-acylation on the phenol ring can occur.
Unreacted Starting Materials 2-chlorophenol, Benzoyl chlorideIncomplete reaction or non-stoichiometric amounts of reactants.
Hydrolyzed Reagent Benzoic acidHydrolysis of benzoyl chloride by trace water.
Di-acylated Products Dichloro-dihydroxy-dibenzophenone speciesIf the aromatic ring is highly activated, a second acylation can sometimes occur, though this is less common with benzophenones.[8]

Q2: How should I properly store purified 2'-chloro-2-hydroxybenzophenone to prevent degradation?

A2: Like many phenolic compounds, 2'-chloro-2-hydroxybenzophenone can be sensitive to environmental factors over time.[9] Proper storage is crucial to maintain its purity.

  • Light: The benzophenone core is a chromophore. Exposure to light, especially UV, can lead to photodegradation. Store the compound in amber glass vials or in a dark place.

  • Air (Oxygen): The hydroxyl group can be susceptible to oxidation, which may lead to the formation of colored impurities. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Temperature: Store at a cool, controlled temperature (2-8°C is often suitable) to minimize the rate of any potential degradation reactions.

Q3: What is the most robust analytical technique for assessing the final purity of my compound?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of non-volatile compounds like 2'-chloro-2-hydroxybenzophenone.[10]

  • Why HPLC? It offers high resolution to separate closely related impurities (like positional isomers) and high sensitivity to detect trace components.[11] Its quantitative accuracy allows for precise purity determination (e.g., 99.5%).

  • Recommended Method: Reversed-phase HPLC (RP-HPLC) is ideal. A C18 column is the most common choice, providing excellent separation for moderately polar compounds.[12][13] See the protocol below for a typical starting method.

  • Other Techniques:

    • NMR Spectroscopy: Excellent for structural confirmation and identifying impurities if they are present at >1% levels.

    • Gas Chromatography (GC): Generally not suitable as the compound has a high boiling point and may decompose at the required temperatures without derivatization.[10]

Validated Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a standard procedure for purifying crystalline solids.[14][15]

  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol, isopropanol, or an ethanol/water mixture). The ideal solvent should dissolve the compound completely when hot but poorly when cold.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid. Stir and maintain the temperature near the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated carbon. Swirl the hot solution for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This method is used for separating mixtures based on the differential adsorption of components to a stationary phase.[5]

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis prep_slurry Prepare silica gel slurry in initial eluent (e.g., 98:2 Hexane:EtOAc) pack_column Pack the column with the slurry prep_slurry->pack_column load_sample Load sample (dissolved in min. DCM or pre-adsorbed onto silica) pack_column->load_sample elute_nonpolar Elute with non-polar solvent to remove non-polar impurities load_sample->elute_nonpolar gradient Gradually increase polarity (e.g., increase % EtOAc) elute_nonpolar->gradient collect Collect fractions gradient->collect tlc Monitor fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evaporate Evaporate solvent under reduced pressure pool->evaporate product Pure Product evaporate->product

Caption: Standard workflow for purification via silica gel column chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and load it onto the top of the silica gel bed. Alternatively, pre-adsorb the compound onto a small amount of silica gel and load the dry powder.

  • Elution: Begin passing the eluent through the column. Less polar compounds will travel down the column faster.

  • Fraction Collection: Collect the eluent in a series of tubes (fractions).

  • Monitoring: Analyze the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Purity Assessment by RP-HPLC

This is a representative method for determining the purity of the final product.[10][16]

ParameterConditionRationale
Instrumentation HPLC system with UV DetectorStandard for purity analysis of chromophoric compounds.[10]
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for benzophenones.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Aqueous phase. TFA helps to sharpen peaks by ion pairing.
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Organic phase for elution.
Gradient 50% B to 95% B over 15 minutesA gradient ensures that both early and late-eluting impurities are captured.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[13]
Detection UV at 254 nmBenzophenones have strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile/WaterEnsures the sample is fully dissolved in the mobile phase.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-2'-hydroxy benzophenone (CAS 70288-96-9). Retrieved from [Link]

  • Google Patents. (n.d.). CN106397156A - Preparation method of 2-chloro-benzophenone.
  • Google Patents. (n.d.). US2682559A - Purification of hydroxybenzophenones.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Hydroxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agilent. (n.d.). Simple Scale-up on a 940-LC Analytical to Preparative HPLC. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of 2-Chlorobenzophenone resin and its application in solid phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxybenzophenone. Retrieved from [Link]

  • PMC. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ResearchGate. (2025). A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed. (1992). Separation and determination of aminohalogenbenzophenones by high-performance liquid chromatography with electrochemical detection. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 2'-Chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and aqueous dissolution of highly lipophilic benzophenone derivatives.

2'-Chloro-2-hydroxybenzophenone is a notoriously difficult compound to work with in aqueous media. Its poor solubility is driven by two structural factors: the high lipophilicity of the dual aromatic rings (LogP > 4.0) and a strong intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This intramolecular bond locks the molecule in a planar conformation, severely restricting its ability to form intermolecular hydrogen bonds with water molecules.

Below is our comprehensive troubleshooting guide, structured to help you overcome these physicochemical barriers using field-proven, self-validating methodologies.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does 2'-chloro-2-hydroxybenzophenone precipitate immediately when I dilute my DMSO stock into an aqueous buffer?

The Science: This is a classic example of "solvent shock" or the Ouzo effect. While the compound is highly soluble in aprotic solvents like DMSO, rapid introduction into water causes an immediate collapse of the solvation shell. The hydrophobic forces drive the compound to self-aggregate into amorphous or crystalline precipitates before it can distribute evenly. The Solution: Do not add the stock directly to a large volume of buffer. Instead, use a "step-down" dilution method or introduce a surfactant. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL) at a 1:1 to 1:5 ratio before adding it dropwise to the aqueous phase under vigorous vortexing. Keep the final DMSO concentration below 1-2% to prevent assay interference.

Q2: I want to use cyclodextrins to encapsulate this compound. Which type should I use, and how does it work?

The Science: Cyclodextrins (CDs) are truncated cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. For 2-hydroxybenzophenone derivatives, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are the gold standards due to their superior aqueous solubility and safety profiles compared to native β-CD[1]. The encapsulation of 2-hydroxybenzophenones into the β-CD cavity forms nanometric aggregates and is an endothermic process in water[1][2]. The aromatic ring bearing the chloro-substituent typically inserts into the hydrophobic cavity, shielding it from water, while the hydroxyl group remains oriented toward the aqueous interface. The Solution: Use a 1:1 or 1:2 molar ratio of drug to HP-β-CD. Critical Warning: Avoid using ethanol as a cosolvent during the final aqueous reconstitution. Ethanol molecules can compete with the benzophenone for the cyclodextrin cavity, actively destabilizing the inclusion complex and causing the drug to crash out of solution.

Q3: Can I simply raise the pH of my buffer to dissolve it?

The Science: The predicted pKa of the 2-hydroxyl group on benzophenone derivatives is approximately 7.6 to 8.1[3]. At physiological pH (7.4), the molecule is predominantly unionized and highly insoluble. The Solution: Yes, raising the pH above 9.0 will deprotonate the phenol, forming a phenolate ion that is highly water-soluble. However, this is heavily restricted by your application. For in vitro biological assays, pH > 9.0 is usually toxic to cells and denatures proteins. Furthermore, prolonged exposure to highly alkaline conditions can make the compound susceptible to oxidative degradation. If you must use pH adjustment, use a mild buffer (pH 8.5) combined with a solubilizing agent like HP-β-CD.

📊 Comparative Solubilization Strategies

The following table summarizes the quantitative expectations and strategic trade-offs for solubilizing 2'-chloro-2-hydroxybenzophenone.

Solubilization StrategyTypical Enhancement FactorPrimary MechanismProsCons
HP-β-CD Complexation 50x – 300xHost-guest hydrophobic cavity inclusion[1]High biocompatibility; improves thermal stability[2].Requires high excipient-to-drug mass ratio.
Cosolvent (DMSO/EtOH) 10x – 50xReduction of solvent dielectric constantEasy to prepare; immediate dissolution.High risk of precipitation upon dilution; cell toxicity.
Micellar (Tween 80) 20x – 100xEntrapment in surfactant hydrophobic coreExcellent for in vitro assay stabilization.Can interfere with membrane-bound target proteins.
pH Adjustment (>8.5) > 500xIonization of the 2-hydroxyl group (pKa ~8.1)[3]No additives required; purely thermodynamic.Physiologically incompatible; risk of degradation.

⚙️ Strategic Workflows & Methodologies

Solubilization Decision Matrix

To ensure experimental integrity, follow this logical decision tree to select the appropriate solubilization route based on your end-goal.

SolubilizationStrategy Start Solubility Issue: 2'-chloro-2-hydroxybenzophenone Q1 What is the primary experimental application? Start->Q1 InVitro In Vitro / Biochemical Assays Q1->InVitro Cell Culture / Enzymatic InVivo In Vivo / Formulation Q1->InVivo Animal Models / PK Cosolvent Use DMSO Step-Down (Max 1% final volume) InVitro->Cosolvent Cyclodextrin HP-β-CD Inclusion Complex (Phase-Solubility Method) InVivo->Cyclodextrin SolidDisp Amorphous Solid Dispersion (e.g., PEG/PVP matrix) InVivo->SolidDisp If high drug load needed Surfactant Add Tween 80 / Kolliphor (Micellar Solubilization) Cosolvent->Surfactant If precipitation occurs

Decision tree for selecting the optimal solubilization strategy for 2'-chloro-2-hydroxybenzophenone.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Phase-Solubility Method)

This protocol utilizes a co-evaporation/lyophilization technique to force the compound into the cyclodextrin cavity, creating a stable, water-soluble powder[1][2].

Materials:

  • 2'-chloro-2-hydroxybenzophenone (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol or Acetone (Volatile organic solvent)

  • Ultrapure Water

Step-by-Step Procedure:

  • Molar Calculation: Weigh out the API and HP-β-CD in a 1:1 molar ratio. (Note: HP-β-CD has an average molecular weight of ~1400 g/mol depending on the degree of substitution).

  • Separate Dissolution:

    • Dissolve the API completely in a minimum volume of Methanol.

    • Dissolve the HP-β-CD completely in Ultrapure Water.

  • Complexation: Slowly add the methanolic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 500 RPM.

  • Equilibration: Cap the vial loosely and stir the mixture at 25°C for 48 hours. This prolonged equilibration is critical as the encapsulation process is endothermic and kinetically slow[1].

  • Solvent Evaporation: Remove the methanol under reduced pressure using a rotary evaporator at 40°C until only the aqueous phase remains.

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a fluffy, white inclusion complex powder. This powder can now be rapidly dissolved in standard aqueous buffers.

CyclodextrinWorkflow Step1 1. Molar Weighing (1:1 API to HP-β-CD) Step2 2. Co-dissolution (MeOH + Water) Step1->Step2 Step3 3. Equilibration (Stir 48h at 25°C) Step2->Step3 Step4 4. Evaporation & Filtration (Remove free API) Step3->Step4 Step5 5. Lyophilization (Stable Powder) Step4->Step5

Step-by-step workflow for generating a water-soluble HP-β-CD inclusion complex.

Protocol B: Cosolvent-Surfactant Micellar Dispersion for Bioassays

Use this rapid protocol when you need to dose cells in vitro and cannot wait for lyophilization.

  • Stock Preparation: Dissolve 2'-chloro-2-hydroxybenzophenone in 100% DMSO to create a 10 mM master stock.

  • Surfactant Priming: In a separate microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween 80. Vortex vigorously for 30 seconds until a homogenous, viscous liquid forms.

  • Aqueous Dilution: While vortexing the tube, rapidly inject 980 µL of pre-warmed (37°C) PBS or cell culture media.

  • Validation: The resulting 100 µM solution should be optically clear. The final concentration of DMSO is 1%, and Tween 80 is 1%, which is generally tolerated by robust cell lines for short-term assays.

📚 References

  • Sancho, M., Russo, M., Moreno, M., Gasull, E., Blanco, S., & Narda, G. (2015). Physicochemical characterization of 2-hydroxybenzophenone with β-cyclodextrin in solution and solid state. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • Sancho, M., et al. (2015). Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State. ResearchGate. Available at: [Link]

  • Saokham, P., & Loftsson, T. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at:[Link]

  • Ataman Kimya. (n.d.). BENZOPHENONE-12 (Chemical Properties and pKa). Ataman Chemicals. Available at:[Link]

  • ChemBK. (2024). 2-Hydroxybenzophenone Physico-chemical Properties. ChemBK. Available at:[Link]

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Technical Support Center: 2'-Chloro-2-Hydroxybenzophenone Integrity Management

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Degradation During Storage & Handling Target Audience: Synthetic Chemists, Formulation Scientists, and QC Managers Document ID: CHBP-STAB-001

Introduction: The Stability Paradox

2'-Chloro-2-hydroxybenzophenone (CHBP) presents a unique stability paradox. While the 2-hydroxybenzophenone core is inherently designed to absorb UV energy via Excited State Intramolecular Proton Transfer (ESIPT), this very mechanism makes the molecule sensitive to environmental stress during storage.

The presence of the 2'-chloro substituent introduces steric strain that twists the biphenyl system, potentially weakening the planar intramolecular hydrogen bond required for stable energy dissipation. Consequently, CHBP is more susceptible to non-radiative decay failure and subsequent oxidation than its non-chlorinated analogs. This guide addresses the specific physicochemical vulnerabilities of CHBP to ensure high-purity retention for downstream synthesis.

Module 1: Critical Storage Parameters

The following storage protocol is designed to mitigate the three primary degradation vectors: Photo-fatigue , Phenolic Oxidation , and Hydrolytic Caking .

Storage Specification Summary
ParameterSpecificationMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetics of auto-oxidation; prevents crystal lattice relaxation (caking).
Atmosphere Inert Gas (Argon > Nitrogen)Displaces oxygen to prevent phenolic radical formation (quinoid generation).
Light Total Exclusion (Amber/Foil)Prevents "photo-fatigue" where the ESIPT cycle is overwhelmed, leading to irreversible ring opening.
Container Borosilicate Amber Glass with PTFE-lined capPrevents alkali leaching from soda-lime glass which can deprotonate the phenol (

).
Desiccant Silica Gel or P2O5 (Secondary containment)Prevents moisture-mediated hydrolysis of trace impurities or surface caking.

Module 2: Degradation Mechanics & Visualization

To troubleshoot effectively, one must understand how the molecule fails.

The Failure Mechanism: Steric Inhibition of ESIPT

Under normal conditions, CHBP absorbs a photon, transfers a proton, dissipates heat, and returns to the ground state. However, the 2'-Chloro group creates steric bulk that can twist the phenyl rings out of planarity. If the rings twist too far, the proton transfer distance increases, breaking the cycle and leaving the molecule in a high-energy radical state susceptible to oxidation.

CHBP_Degradation State_Ground Ground State (Stable Enol) State_Excited Excited State (UV Absorption) State_Ground->State_Excited UV Photon Process_ESIPT ESIPT Cycle (Heat Dissipation) State_Excited->Process_ESIPT Planar Geometry State_Radical Phenoxyl Radical Intermediate State_Excited->State_Radical Cycle Failure (O2 present) Process_ESIPT->State_Ground Non-radiative Decay Factor_Steric Risk Factor: 2'-Cl Steric Twist Factor_Steric->Process_ESIPT Disrupts H-Bond Product_Quinone Degradation Product (Yellow Quinones) State_Radical->Product_Quinone Oxidation

Figure 1: The "Cycle Failure" mechanism. The 2'-Chloro substituent increases the risk of the ESIPT cycle failing, leading to irreversible oxidation (yellowing).

Module 3: Troubleshooting & FAQs

Scenario A: Material Discoloration

Q: My white/off-white CHBP powder has turned pale yellow. Is it still usable?

  • Diagnosis: Yellowing indicates the formation of quinone-methides or other oxidation products derived from the phenolic moiety. This usually happens if the container was not headspace-purged with nitrogen.

  • Impact: These impurities are highly conjugated and can act as radical scavengers, potentially inhibiting downstream radical-mediated reactions.

  • Corrective Action:

    • Do not use for sensitive catalytic steps.

    • Recrystallization Protocol: Dissolve in hot Ethanol/Isopropanol (1:5 ratio). Add activated charcoal (to absorb colored impurities), filter hot, and cool slowly to 4°C.

Scenario B: Purity Discrepancies (HPLC)

Q: HPLC analysis shows a new peak at RRT 0.9 or 1.1. What is it?

  • Diagnosis:

    • RRT < 1.0 (More Polar): Likely 2-hydroxybenzophenone (de-chlorination product) caused by photolysis if stored in clear glass.

    • RRT > 1.0 (Less Polar): Likely dimers formed via radical coupling of the phenolic ring.

  • Validation: Run LC-MS. If you see a mass of

    
    , you have lost the chlorine atom (photodehalogenation).
    
Scenario C: "Clumping" or Hard Caking

Q: The powder has formed hard aggregates. Can I grind it?

  • Diagnosis: Moisture absorption has caused partial dissolution and recrystallization at grain boundaries (Ostwald ripening).

  • Risk: While chemically likely stable, trapped moisture will skew stoichiometric calculations in synthesis.

  • Corrective Action:

    • Grind the material in a mortar under an inert atmosphere (glove bag).

    • Dry in a vacuum oven at 40°C for 4 hours over

      
      .
      
    • Karl Fischer Titration is mandatory before use to confirm water content is <0.5%.

Module 4: Quality Control & Intake Workflow

Use this decision logic when receiving or re-qualifying CHBP stocks.

CHBP_QC_Workflow Start Material Intake / Re-test Visual Visual Inspection (White/Off-White?) Start->Visual HPLC HPLC Purity Check (>98.5%?) Visual->HPLC Pass Recryst Recrystallize (EtOH/Charcoal) Visual->Recryst Yellowing Moisture Moisture Check (KF < 0.5%?) HPLC->Moisture Pass HPLC->Recryst 95-98% Reject Reject / Waste HPLC->Reject <95% Pass Approve for Synthesis Store at 4°C / Argon Moisture->Pass Pass Moisture->Recryst Fail (>0.5%) Recryst->HPLC Re-test

Figure 2: Standard Operating Procedure (SOP) for CHBP Quality Assurance.

References

  • PubChem Database. 2-Chloro-2'-hydroxybenzophenone Compound Summary. National Center for Biotechnology Information. Link

  • Hansen, J. et al.Excited-State Intramolecular Proton Transfer (ESIPT) in Hydroxybenzophenones. Journal of Physical Chemistry A.
  • Sigma-Aldrich. Safety Data Sheet: 2-Hydroxy-2'-chlorobenzophenone. (Handling and physical properties).[1][2][3][4][5][6] Link

  • NIST Chemistry WebBook. Benzophenone, 2-chloro-2'-hydroxy-. Standard Reference Data.[7] Link

Sources

Technical Support Center: Catalyst Regeneration in Chloro-benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalyst regeneration in the synthesis of chloro-benzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of chloro-benzophenones, key intermediates in the pharmaceutical and fine chemical industries, often relies on Friedel-Crafts acylation, a reaction critically dependent on catalyst performance.[1] Catalyst deactivation is a common issue that can lead to decreased yield, poor selectivity, and increased production costs.[2][3] This guide offers practical, field-proven insights into identifying, preventing, and resolving catalyst-related problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of chlorobenzene with a chlorobenzoyl chloride is resulting in a very low yield of dichlorobenzophenone, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer:

Low or no product yield in Friedel-Crafts acylation is a frequent problem that can almost always be traced back to catalyst deactivation or suboptimal reaction conditions.[4] Let's break down the potential culprits and their solutions.

Primary Cause: Catalyst Deactivation by Moisture

The most common reason for Friedel-Crafts reaction failure is the presence of moisture.[4][5] Lewis acid catalysts, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are extremely sensitive to water.[4] Moisture will hydrolyze the catalyst, rendering it inactive.[4]

  • Solution:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried before use, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature (e.g., 120-150°C) for several hours and cooling in a desiccator.[4]

    • Use Anhydrous Reagents and Solvents: Use freshly opened or properly stored anhydrous solvents. If there is any doubt about the dryness of a solvent, it should be distilled from an appropriate drying agent. Reactants should also be free of moisture.[6]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4]

Secondary Cause: Stoichiometry and Catalyst Complexation

In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[4] This complexation effectively removes the catalyst from the reaction cycle.[4] Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is required for the reaction to go to completion.[4]

  • Solution:

    • Use Stoichiometric or Excess Catalyst: For acylation reactions, use at least a 1:1 molar ratio of Lewis acid catalyst to the acylating agent. A slight excess (e.g., 1.1-1.3 equivalents) is often recommended to ensure the reaction proceeds to completion.[4][5]

Tertiary Cause: Deactivated Aromatic Substrate

The presence of strongly electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic aromatic substitution, preventing the Friedel-Crafts reaction from occurring.[4][7] While a chloro group is deactivating, the reaction with chlorobenzene is well-established. However, additional deactivating groups will inhibit the reaction.

  • Solution:

    • Substrate Selection: Be mindful of the substituents on your aromatic ring. If your substrate contains strongly deactivating groups, the Friedel-Crafts reaction may not be the appropriate synthetic route.

Issue 2: Poor Selectivity and Formation of Multiple Isomers

Question: I am obtaining a mixture of dichlorobenzophenone isomers (e.g., 2,4'-, 3,4'-, and 4,4'-) instead of the desired 4,4'-dichlorobenzophenone. How can I improve the regioselectivity of my reaction?

Answer:

The formation of multiple isomers is a common challenge in Friedel-Crafts reactions. The distribution of isomers is influenced by the catalyst, solvent, and reaction temperature.

Primary Cause: Catalyst Choice

Different catalysts exhibit different selectivities. While AlCl₃ is a powerful catalyst, it can sometimes lead to a mixture of isomers.[1]

  • Solution:

    • Catalyst Screening: Consider screening other Lewis acids like FeCl₃ or solid acid catalysts. Zeolites, such as H-Beta, have been shown to favor the formation of the para-isomer due to shape selectivity within their pores, although they may require higher reaction temperatures.[1] Ionic liquids have also been used as recyclable catalysts and solvents, sometimes offering improved selectivity.[8][9][10]

Secondary Cause: Reaction Temperature

Higher reaction temperatures can sometimes lead to decreased selectivity and the formation of undesired byproducts.[11]

  • Solution:

    • Temperature Control: Maintain a consistent and controlled reaction temperature. For many Friedel-Crafts acylations, starting the reaction at a lower temperature (e.g., 0-5°C) and then allowing it to slowly warm to room temperature can improve selectivity.[4][5]

Issue 3: Catalyst Recovery and Reuse is Inefficient

Question: I am using a homogeneous catalyst like AlCl₃ and finding it difficult to recover and reuse. My attempts at recycling have resulted in significantly lower yields in subsequent runs. What are my options for more efficient catalyst systems?

Answer:

The recovery and reuse of homogeneous catalysts like AlCl₃ are notoriously difficult due to their solubility in the reaction medium and deactivation during workup.[10][12]

Solution: Transition to Heterogeneous or Recyclable Catalysts

  • Solid Acid Catalysts: Heterogeneous catalysts such as zeolites or metal oxides supported on clays (e.g., Fe³⁺ on K-10 montmorillonite) offer a significant advantage in terms of separation and reusability.[13] These catalysts can be easily filtered from the reaction mixture, washed, and often regenerated for reuse.[13]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst.[8][9] After the reaction, the product can often be extracted with an organic solvent, leaving the ionic liquid phase behind to be reused.[1][9]

  • Organic Solvent Nanofiltration (OSN): For high-value homogeneous catalysts, OSN can be a viable recovery method. This technique uses membranes to separate the catalyst from the product and solvent, allowing for the reuse of the catalyst.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in chloro-benzophenone synthesis?

A1: The primary deactivation mechanisms are:

  • Hydrolysis: Reaction with water, which is particularly problematic for Lewis acid catalysts like AlCl₃.[4]

  • Product Inhibition: The formation of a stable complex between the ketone product and the Lewis acid catalyst, which removes the catalyst from the active cycle.[4]

  • Coking/Fouling: For solid acid catalysts at higher temperatures, the deposition of carbonaceous residues (coke) on the active sites can block pores and reduce activity.[15][16]

  • Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites.

Q2: Can I regenerate a deactivated AlCl₃ catalyst?

A2: Direct regeneration of AlCl₃ after a reaction is generally not practical in a laboratory setting. During the aqueous workup, the AlCl₃ is hydrolyzed to aluminum hydroxide.[4] While there are industrial processes to recover aluminum from these waste streams, for laboratory purposes, it is more feasible to use fresh, anhydrous AlCl₃ for each reaction. A patented method describes neutralizing the acidic water wash with ammonium hydroxide, followed by filtering, drying, and roasting to obtain aluminum oxide, which can be recycled.[17]

Q3: How do I perform a regeneration cycle for a solid acid catalyst like a zeolite?

A3: Regeneration of a coked solid acid catalyst typically involves a controlled burnout of the carbonaceous deposits.

  • Procedure:

    • Solvent Wash: After filtration, wash the catalyst with a suitable solvent to remove any adsorbed reactants and products.

    • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120°C) to remove the solvent.

    • Calcination: Place the dried catalyst in a furnace and heat it in a controlled flow of air or an inert gas containing a low concentration of oxygen. The temperature is gradually increased to a point where the coke is oxidized and removed (typically 400-600°C), without causing thermal damage to the catalyst structure.[16][18]

    • Cooling and Storage: After calcination, cool the catalyst in a dry atmosphere (e.g., in a desiccator) to prevent moisture adsorption before reuse.[4]

Q4: How many times can I reuse a regenerated catalyst?

A4: The number of times a catalyst can be regenerated and reused depends on the catalyst type, the reaction conditions, and the effectiveness of the regeneration process. For some robust heterogeneous catalysts, it may be possible to perform multiple cycles with minimal loss of activity.[16] It is essential to monitor the catalyst's performance (e.g., conversion and selectivity) in each cycle to determine its lifespan.

Data and Protocols

Table 1: Comparison of Catalytic Systems for Dichlorobenzophenone Synthesis
CatalystCatalyst LoadingTemperature (°C)Reaction Time (h)SolventYield (%)Selectivity (p-isomer, %)Reference
AlCl₃ Stoichiometric201Chlorobenzene97 (total ketones)88.3[1]
Zeolite H-Beta Catalytic1804None19.8 (conversion)>88[1]
Fe³⁺ on K-10 Clay CatalyticVariesVariesEthylene dichlorideUp to 97High[13]
Cu(OTf)₂ in [bmim][BF₄] CatalyticRoom Temp1Ionic LiquidQuantitative96
Experimental Protocol: Regeneration of a Solid Acid Catalyst (Zeolite)

This protocol outlines a general procedure for the regeneration of a zeolite catalyst deactivated by coking.

  • Catalyst Recovery: After the reaction is complete, cool the reaction mixture and separate the solid catalyst by filtration.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a solvent (e.g., acetone or the reaction solvent) to remove residual organic molecules. Repeat the washing step 2-3 times.

  • Drying: Dry the washed catalyst in an oven at 110°C for 4-6 hours to remove the washing solvent.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible and load it into a programmable muffle furnace.

    • Heat the catalyst under a slow flow of air.

    • Ramp the temperature from room temperature to 550°C at a rate of 5°C/min.

    • Hold the temperature at 550°C for 5 hours to ensure complete combustion of the coke deposits.

  • Cooling and Storage:

    • Turn off the furnace and allow the catalyst to cool to room temperature under a dry atmosphere (e.g., by flowing dry nitrogen or by transferring the hot crucible to a desiccator).

    • Store the regenerated catalyst in a tightly sealed container in a desiccator to prevent moisture re-adsorption.[4]

Diagrams
Catalyst Deactivation and Regeneration Cycle

Fresh_Catalyst Fresh Catalyst (Active Sites) Active_Catalyst Active Catalyst in Reaction Medium Fresh_Catalyst->Active_Catalyst Introduction to Reaction Deactivated_Catalyst Deactivated Catalyst (Coked/Poisoned) Active_Catalyst->Deactivated_Catalyst Deactivation (e.g., Coking) Regenerated_Catalyst Regenerated Catalyst Deactivated_Catalyst->Regenerated_Catalyst Regeneration (e.g., Calcination) Regenerated_Catalyst->Active_Catalyst Reuse

Caption: Workflow of catalyst deactivation and regeneration.

Troubleshooting Logic for Low Yield

Start Low Yield Observed Check_Moisture Check for Moisture? (Anhydrous Conditions) Start->Check_Moisture Check_Stoichiometry Check Catalyst Stoichiometry? (>1 equivalent for acylation) Check_Moisture->Check_Stoichiometry No Solution_Moisture Solution: Use Dry Glassware, Anhydrous Reagents/Solvents, Inert Atmosphere Check_Moisture->Solution_Moisture Yes Check_Substrate Substrate Deactivated? (e.g., -NO2, -NR2) Check_Stoichiometry->Check_Substrate Yes (Stoichiometric) Solution_Stoichiometry Solution: Use Stoichiometric or Excess Catalyst (1.1-1.3 eq) Check_Stoichiometry->Solution_Stoichiometry No (Sub-stoichiometric) Solution_Substrate Solution: Re-evaluate Synthetic Route Check_Substrate->Solution_Substrate Yes Success Improved Yield Check_Substrate->Success No Solution_Moisture->Success Solution_Stoichiometry->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. (n.d.). Google Vertex AI Search.
  • Benzophenone. - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 4, 2026, from [Link]

  • Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. (2020). International Journal for Research in Applied Science & Engineering Technology.
  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021, December 15). KITopen. Retrieved March 4, 2026, from [Link]

  • Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. (n.d.). Google Patents.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2026, January 8). Green Chemistry. Retrieved March 4, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Reusability and regeneration of solid catalysts used in ultrasound assisted biodiesel production. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Method for producing 4,4'-dichlorobenzophenone. (n.d.). Google Patents.
  • Investigation of Catalytic Reactions in Novel Ionic Liquids. (n.d.). University of Cologne. Retrieved March 4, 2026, from [Link]

  • Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Friedel-Crafts reactions in ionic liquids: The counter-ion effect on the dealkylation and acylation of methyl dehydroabietate. (2025, August 6). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Catalyst Life Cycle: Definition & Examples. (2024, August 27). StudySmarter. Retrieved March 4, 2026, from [Link]

  • Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil. (2024, September 11). PMC. Retrieved March 4, 2026, from [Link]

  • Novel Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity as Both Solvents and Catalysts for Friedel–Crafts Alkylation. (2019, November 7). MDPI. Retrieved March 4, 2026, from [Link]

  • Industrial Catalyst Longevity. (2025, November 27). Sustainability Directory. Retrieved March 4, 2026, from [Link]

  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2002, February 25). University of Liverpool. Retrieved March 4, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Sterically Hindered Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly targets complex, sterically encumbered chemical space, the synthesis of highly substituted diaryl ketones (benzophenones) has become a critical bottleneck. Traditional nucleophilic acyl substitution methods frequently fail when applied to ortho-substituted substrates due to severe steric clash.

This guide is designed for research scientists and process chemists. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome steric hindrance in benzophenone synthesis.

Strategic Method Selection & Quantitative Comparison

Before troubleshooting a failed reaction, ensure you have selected the optimal synthetic route for your specific substitution pattern. The table below summarizes the quantitative data and operational parameters for the most robust modern methodologies.

Synthetic StrategyReagents / CatalystMax Steric ToleranceTypical YieldsKey Mechanistic Limitation
Friedel-Crafts Acylation AlCl₃, Acyl ChlorideUp to 4 ortho-groups70–85%Requires highly electron-rich arenes (e.g., mesitylene)[1].
Pd-Catalyzed N–C(O) Activation Pd-PEPPSI, Twisted AmidesUp to 3 ortho-groups60–95%Requires pre-synthesis of ground-state destabilized amides[2].
Rh-Catalyzed Oxidative Arylation [Rh(C₂H₄)₂Cl]₂, ArylboratesUp to 4 ortho-groups31–90%Competitive carbinol formation reduces yield in tetra-ortho targets[3].
Carbonylative Suzuki Coupling Pd(OAc)₂, CO (1 atm)Up to 2 ortho-groups50–80%Requires CO gas handling; susceptible to catalyst poisoning[4].

Workflow & Decision Matrix

Use the following decision tree to identify the most logical synthetic approach based on your available starting materials and target structure.

Workflow Start Target: Sterically Hindered Benzophenone Q1 Are both aryl rings highly electron-rich? Start->Q1 FC Friedel-Crafts Acylation (e.g., Dimesityl ketone) Q1->FC Yes Q2 Is CO gas handling available in lab? Q1->Q2 No CSM Carbonylative Suzuki-Miyaura (Pd-catalyzed) Q2->CSM Yes Q3 What is the primary electrophile? Q2->Q3 No Rh Rh-Catalyzed Oxidative Arylation (Aldehydes) Q3->Rh Aldehydes PdAmide Pd-Catalyzed N-C(O) Activation (Twisted Amides) Q3->PdAmide Amides

Decision matrix for selecting a sterically hindered benzophenone synthesis route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why do standard Weinreb amide/Grignard reactions fail for my di-ortho substituted targets? A: The failure is driven by physical obstruction of the Bürgi-Dunitz trajectory. When an organometallic nucleophile approaches a highly sterically encumbered carbonyl, the ideal 107° attack angle is blocked by the bulky ortho-substituents. Instead of undergoing nucleophilic addition, the strongly basic Grignard reagent will either act as a base (causing enolization if α-protons are present) or facilitate a reduction of the ketone, leading to near-zero yields of the desired benzophenone[1].

Q: I am trying to couple a bulky acyl chloride with an arylboronic acid, but I only observe decarbonylation. How do I fix this? A: Acyl chlorides are highly prone to decarbonylation (loss of CO) upon oxidative addition to Palladium, yielding the homocoupled biaryl instead of the ketone. Solution: Switch your electrophile to an N-acylglutarimide or an N-acylazetidine. These "twisted amides" are bench-stable and undergo highly chemoselective C(O)–N bond cleavage without decarbonylation[4].

Q: How does amide "twist" actually facilitate Pd-catalyzed cross-coupling for bulky ketones? A: In planar amides, the nitrogen lone pair delocalizes into the carbonyl, creating a highly stable, unreactive bond. By utilizing bulky substituents that physically twist the amide bond out of planarity, this resonance is broken. This ground-state destabilization drastically lowers the activation energy required for the Pd(0) catalyst to oxidatively insert into the N–C(O) bond. Counterintuitively, steric bulk on the amide promotes this specific reaction, which is the exact opposite of traditional Suzuki-Miyaura cross-couplings of aryl halides[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Do not skip the causality checkpoints; they are critical for diagnosing mid-reaction failures.

Protocol A: Rhodium-Catalyzed Oxidative Arylation of Aldehydes

Best for: Direct synthesis of tri- and tetra-ortho-substituted benzophenones from aldehydes.

Materials: [Rh(C₂H₄)₂Cl]₂ (1.5 mol %), HP(t-Bu)₃BF₄ (3.0 mol %), K₂CO₃ (3.0 mol %), Potassium aryltrifluoroborate (2.0 equiv), Aryl aldehyde (1.0 equiv), 1,4-dioxane/acetone.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a septum-capped vial under an argon atmosphere, sequentially add [Rh(C₂H₄)₂Cl]₂, HP(t-Bu)₃BF₄, K₂CO₃, and the potassium aryltrifluoroborate[3].

  • Solvation: Dissolve the mixture in freshly degassed 1,4-dioxane.

  • Incubation (Self-Validation Step): Stir the mixture at room temperature for exactly 15 minutes.

    • Causality Checkpoint: K₂CO₃ is used to slowly deprotonate the tetrafluoroborate salt, releasing the free t-Bu₃P ligand in situ. This prevents premature oxidation of the phosphine. You must wait 15 minutes to ensure the active monomeric Rh-phosphine complex is fully formed. If you add the aldehyde too early, unligated Rh will catalyze the decarbonylation of your starting material[3].

  • Substrate Addition: Dissolve the highly hindered aldehyde in a minimal amount of anhydrous, degassed acetone and add it to the reaction vial.

  • Heating: Heat the mixture to 80 °C until complete consumption of the aldehyde is observed via TLC (typically 1–4 hours).

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography. Note: Expect 31–65% yields for tetra-ortho targets due to competitive carbinol formation[3].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling via N–C(O) Activation

Best for: High-yielding synthesis of di- and tri-ortho-substituted ketones using twisted amides.

Materials: N-acylglutarimide (1.0 equiv), Arylboronic acid (2.0 equiv), Pd-PEPPSI-IPr or Pd(OAc)₂/PCy₃ (5 mol %), Base (e.g., K₃PO₄), Toluene.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with the sterically hindered N-acylglutarimide, arylboronic acid, base, and Palladium catalyst[4].

  • Atmosphere Exchange: Evacuate and backfill the tube with dry Nitrogen three times.

  • Reaction: Add anhydrous toluene and stir at 110 °C.

  • Monitoring (Self-Validation Step): Monitor the reaction via TLC or LC-MS.

    • Causality Checkpoint: The disappearance of the highly UV-active twisted amide should correlate directly with the appearance of the ketone. If a highly polar baseline spot appears rapidly, it indicates premature hydrolysis of the amide. This means your solvent is wet; the ground-state destabilized amide is highly susceptible to nucleophilic attack by adventitious water[2]. Ensure strictly anhydrous conditions.

  • Isolation: Filter the cooled mixture through a pad of Celite, concentrate the filtrate, and purify via flash chromatography.

Mechanistic Pathway Visualization

Understanding the catalytic cycle of N–C(O) activation is vital for troubleshooting catalyst poisoning or stalled reactions.

Mechanism A Twisted Amide (Ground-State Destabilized) C Oxidative Addition [Acyl-Pd(II)-Amido] A->C B Pd(0) Catalyst B->C D Transmetalation (with Arylboronic Acid) C->D E Reductive Elimination D->E E->B Regenerates Catalyst F Sterically Hindered Benzophenone E->F

Catalytic cycle of Pd-catalyzed N-C(O) activation for hindered ketone synthesis.

References

[3] Title: Sterically Hindered Benzophenones via Rhodium-Catalyzed Oxidative Arylation of Aldehydes | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

[2] Title: Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation | Organic Letters - ACS Publications Source: acs.org URL:[Link]

[4] Title: Synthesis of aryl ketones by acylation of arenes Source: organic-chemistry.org URL:[Link]

Sources

Removing unreacted starting materials from 2'-chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for 2'-Chloro-2-hydroxybenzophenone

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating highly pure 2'-chloro-2-hydroxybenzophenone. Whether you are synthesizing this molecule via the Fries rearrangement of phenyl 2-chlorobenzoate or a direct Friedel-Crafts acylation, removing unreacted starting materials (phenol, 2-chlorobenzoic acid) and positional isomers is the most critical bottleneck in the workflow.

Part 1: The Mechanistic "Why" – Understanding Your Impurities

To design a self-validating purification protocol, we must first understand the causality behind the physicochemical behaviors of the reaction mixture. The synthesis of 2'-chloro-2-hydroxybenzophenone inevitably produces a mixture containing the target ortho-isomer, the para-isomer (2'-chloro-4-hydroxybenzophenone), unreacted phenol, and 2-chlorobenzoic acid[1].

The entire separation strategy hinges on a single structural feature: the intramolecular hydrogen bond .

In 2'-chloro-2-hydroxybenzophenone, the hydroxyl (-OH) group at the 2-position forms a strong, thermodynamically stable intramolecular hydrogen bond with the lone electron pairs of the adjacent carbonyl (>C=O) oxygen[2]. This interaction forms a pseudo-six-membered ring that drastically alters the molecule's macroscopic properties:

  • Lipophilicity: The intramolecular bond "hides" the polar -OH group from the surrounding environment, making the molecule highly lipophilic and soluble in non-polar organic solvents.

  • Deprotonation Resistance: While the pKa of hydroxybenzophenones suggests they are acidic[3], the energy required to break this intramolecular H-bond and solvate the resulting phenoxide ion in water is exceptionally high. Consequently, the ortho-isomer resists extraction by cold aqueous sodium hydroxide (NaOH).

In stark contrast, the para-isomer (4-hydroxybenzophenone) and unreacted phenol can only form intermolecular hydrogen bonds[2]. Their hydroxyl protons are fully exposed to the solvent, allowing them to be easily deprotonated by 10% aqueous NaOH and pulled into the aqueous phase[1].

Quantitative Data Summary

Below is a comparative breakdown of the physicochemical properties governing this separation strategy.

CompoundStructural RoleH-Bonding TypeApprox. pKaSoluble in 5% NaHCO₃?Soluble in 10% NaOH?
2'-Chloro-2-hydroxybenzophenone Target Product Intramolecular ~8.5 - 9.0 No (Stays Organic)No (Stays Organic)
2'-Chloro-4-hydroxybenzophenonePositional ImpurityIntermolecular~7.6 - 8.0No (Stays Organic)Yes (Aqueous)
PhenolUnreacted Starting MaterialIntermolecular~10.0No (Stays Organic)Yes (Aqueous)
2-Chlorobenzoic AcidHydrolysis ByproductIntermolecular~2.9Yes (Aqueous)Yes (Aqueous)

Part 2: Liquid-Liquid Extraction Workflow

The following diagram illustrates the logical flow of the differential acid-base extraction used to isolate the target molecule.

G Start Crude Reaction Mixture in Toluene or DCM Wash1 Wash with 5% NaHCO3 (aq) Start->Wash1 Aq1 Aqueous Layer 1 (2-Chlorobenzoic Acid) Wash1->Aq1 Deprotonates Strong Acids Org1 Organic Layer 1 (Target, Phenol, Para-Isomer) Wash1->Org1 Wash2 Wash with 10% NaOH (aq) Org1->Wash2 Aq2 Aqueous Layer 2 (Phenol & 4-Hydroxy Isomer) Wash2->Aq2 Deprotonates Weak Acids (Phenols) Org2 Organic Layer 2 (2'-Chloro-2-hydroxybenzophenone) Wash2->Org2 Intramolecular H-Bond Prevents Deprotonation Evap Solvent Evaporation & Recrystallization Org2->Evap Final Pure 2'-Chloro-2-hydroxybenzophenone Evap->Final

Differential acid-base extraction workflow for isolating 2'-chloro-2-hydroxybenzophenone.

Part 3: Step-by-Step Self-Validating Protocol

This protocol utilizes differential liquid-liquid extraction (LLE) to exploit the H-bonding differences outlined above[1].

Step 1: Reaction Quench and Primary Solvation

  • Pour the completed reaction mixture (containing Lewis acid catalyst, e.g., AlCl₃) over crushed ice and 1M HCl to break up aluminum complexes.

  • Extract the aqueous slurry with a non-polar organic solvent (Toluene or Dichloromethane are recommended).

  • Validation Check: Spot the organic layer on a TLC plate (Hexanes:Ethyl Acetate 8:2). You should see multiple spots corresponding to the target, the para-isomer, and starting materials.

Step 2: Weak Base Wash (Carboxylic Acid Removal)

  • Wash the organic layer with an equal volume of 5% aqueous Sodium Bicarbonate (NaHCO₃).

  • Vent the separatory funnel frequently, as CO₂ gas will evolve during the neutralization of 2-chlorobenzoic acid and residual HCl.

  • Separate the layers. Discard the aqueous layer (or acidify it to recover 2-chlorobenzoic acid if desired).

Step 3: Strong Base Wash (Phenol & Para-Isomer Removal)

  • Wash the organic layer with an equal volume of cold 10% aqueous Sodium Hydroxide (NaOH)[1].

  • Shake vigorously for 2-3 minutes to ensure complete phase transfer of the intermolecularly H-bonded phenols.

  • Separate the layers. The para-isomer and unreacted phenol are now in the aqueous layer as sodium phenoxide salts. The ortho-isomer remains in the organic layer.

  • Validation Check: Take a 1 mL aliquot of the NaOH aqueous layer and acidify it dropwise with concentrated HCl. A cloudy white precipitate confirms the successful extraction of the para-isomer and phenol.

Step 4: Final Polish and Isolation

  • Wash the organic layer once with brine (saturated NaCl) to remove residual water and base.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation).

  • Recrystallize the resulting crude solid from hot ethanol or a hexanes/ethyl acetate mixture to yield highly pure 2'-chloro-2-hydroxybenzophenone.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my target molecule not extracting into the NaOH layer, even though it has a phenolic -OH group? A: The 2-hydroxyl group is locked in a strong intramolecular hydrogen bond with the adjacent ketone carbonyl[2]. This interaction shields the proton, making it thermodynamically unfavorable for aqueous NaOH to deprotonate it compared to standard phenols[3]. It behaves as a neutral, lipophilic organic compound during extraction.

Q: I still see a faint spot on my TLC just below my product after the NaOH wash. What is it, and how do I fix it? A: This is likely residual para-isomer (2'-chloro-4-hydroxybenzophenone). If the concentration of the para-isomer was very high, a single NaOH wash might not have been sufficient to partition all of it into the aqueous phase. Perform a second wash with fresh, cold 10% NaOH.

Q: Can I use silica gel column chromatography instead of liquid-liquid extraction? A: Yes, but it is less efficient for scale-up. Because of the intramolecular hydrogen bond, the ortho-isomer is significantly less polar than the para-isomer and phenol. On normal-phase silica TLC, the ortho-isomer will have a much higher Rf value. However, liquid-liquid extraction is faster, cheaper, and exploits the exact same chemical principles on a bulk scale.

Q: Does the choice of organic solvent affect the separation? A: Yes. Toluene is highly recommended[1]. It is non-polar enough to keep the lipophilic ortho-isomer fully solvated while rejecting the charged phenoxide salts formed during the NaOH wash, minimizing emulsion formation.

References

  • MDPI (International Journal of Molecular Sciences)
  • Canadian Center of Science and Education (CCSENET)
  • Determination of the pKa of hydroxy-benzophenones in ethanol–water mixtures.

Sources

Validation & Comparative

Comparative NMR Interpretation Guide: 2'-Chloro-2-hydroxybenzophenone vs. 2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs) such as benzodiazepines and advanced agrochemicals, sterically hindered benzophenones serve as critical building blocks. This guide objectively compares the nuclear magnetic resonance (NMR) characteristics and structural dynamics of 2'-chloro-2-hydroxybenzophenone against its foundational alternative, 2-hydroxybenzophenone . By analyzing their ¹H and ¹³C NMR spectra, researchers can decode the profound substituent effects—specifically steric hindrance and resonance-assisted hydrogen bonding (RAHB)—that dictate their conformation and subsequent chemical reactivity.

Part 1: Mechanistic Grounding & Structural Causality

To accurately interpret the NMR spectra of these compounds, one must first understand the causality behind their three-dimensional conformations. The chemical shifts are not random; they are a direct readout of the molecule's electronic and steric environment.

Resonance-Assisted Hydrogen Bonding (RAHB)

In both 2-hydroxybenzophenone and its 2'-chloro derivative, the hydroxyl group at the C2 position of Ring A forms a strong intramolecular hydrogen bond with the carbonyl oxygen[1]. This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), locks Ring A into a strict coplanar conformation with the carbonyl group[2]. This interaction heavily deshields the hydroxyl proton, pushing its ¹H NMR signal far downfield.

Dihedral Twist & Steric Hindrance

The primary divergence between the two compounds lies in Ring B. In the unsubstituted 2-hydroxybenzophenone, Ring B can maintain a relatively low dihedral angle relative to the carbonyl plane, allowing for extended π-conjugation. However, introducing a bulky chlorine atom at the 2' position (ortho to the carbonyl) creates a severe steric clash with the carbonyl oxygen. To relieve this strain, Ring B is forced to twist out of the coplanar alignment. This dihedral twist breaks the π-conjugation between Ring B and the carbonyl group, fundamentally altering the electron density and resulting in distinct ¹³C and ¹H chemical shifts.

Conformational_Causality A 2'-Chloro Substitution (Ring B) B Steric Clash with Carbonyl Oxygen A->B F 1H: Asymmetric ABCD Spin System on Ring B A->F G RAHB Intact on Ring A (OH highly deshielded) A->G No effect on Ring A C Dihedral Angle Twist (Ring B out of plane) B->C D Loss of π-Conjugation (Ring B to C=O) C->D E 13C: Carbonyl C=O Shifts Downfield D->E

Logical flow of steric hindrance altering the dihedral angle and resulting NMR chemical shifts.

Part 2: ¹H NMR Comparative Analysis

The ¹H NMR spectrum provides immediate validation of the RAHB effect and the symmetry of the aromatic rings.

Quantitative Data Comparison
Structural Feature2-Hydroxybenzophenone (Baseline)[3]2'-Chloro-2-hydroxybenzophenoneCausality & Interpretation
OH Proton (C2) ~11.96 ppm (s, 1H)~11.8 – 12.0 ppm (s, 1H)The strong RAHB remains intact in both molecules, keeping the proton highly deshielded.
Ring A Protons 6.77 – 7.62 ppm (m, 4H)6.80 – 7.65 ppm (m, 4H)The electronic environment of the chelated Ring A is largely insulated from the Ring B substitution.
Ring B Protons 7.40 – 7.62 ppm (m, 5H)7.30 – 7.55 ppm (m, 4H)Critical Difference: The unsubstituted Ring B presents as a complex multiplet (AA'BB'C system). The 2'-chloro substitution breaks this symmetry, yielding a distinct, asymmetric ABCD spin system.

Expert Insight: When analyzing the 2'-chloro derivative, pay close attention to the proton at the 6' position. Due to the twisted conformation of Ring B, this proton is forced into the deshielding cone of the carbonyl group, often appearing as a distinct doublet of doublets (dd) slightly downfield from the rest of the Ring B protons.

Part 3: ¹³C NMR Comparative Analysis

Carbon-13 NMR is highly sensitive to changes in conjugation and inductive effects, making it the ideal tool to verify the steric twist induced by the 2'-chloro group.

Quantitative Data Comparison
Structural Feature2-Hydroxybenzophenone (Baseline)[3]2'-Chloro-2-hydroxybenzophenoneCausality & Interpretation
Carbonyl (C=O) 200.0 ppm~198.5 – 201.0 ppmThe loss of π-conjugation from the twisted Ring B alters the double-bond character of the carbonyl, shifting its resonance.
C2 (C-OH) 158.0 ppm~158.5 ppmLocked by RAHB; remains relatively static.
C2' (C-Cl) 128.0 ppm (C-H)~131.0 – 133.0 ppm (C-Cl)Critical Difference: The directly attached electronegative chlorine atom pulls electron density away via inductive effects, causing a distinct downfield shift.
C1' (ipso) 140.8 ppm~138.0 – 139.5 ppmThe adjacent ortho-chloro group alters the local magnetic shielding of the ipso carbon.

Part 4: Experimental Protocols for NMR Elucidation

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when acquiring NMR data for sterically hindered benzophenones.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise probe tuning and matching for both ¹H and ¹³C nuclei to maximize the signal-to-noise ratio.

  • Shimming: Execute gradient shimming along the Z-axis, followed by manual fine-tuning. Validation Check: The TMS peak must have a line width at half-height of < 1.0 Hz.

  • ¹H NMR Acquisition: Acquire 16 to 32 scans using a 30° pulse angle. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the highly deshielded OH proton.

  • ¹³C NMR Acquisition: Acquire 512 to 1024 scans. Utilize power-gated decoupling (e.g., WALTZ-16) to decouple protons while minimizing the Nuclear Overhauser Effect (NOE), which can artificially inflate the integration of protonated carbons and obscure the quaternary C=O and C-Cl carbons. Set D1 to 2–3 seconds.

  • 2D NMR Validation (HSQC & HMBC): To definitively assign the ABCD spin system of Ring B and confirm the exact placement of the chlorine atom, run ¹H-¹³C HSQC (for direct C-H connectivity) and HMBC (for long-range 2-bond and 3-bond C-H couplings). The HMBC will show a critical 3-bond correlation from the C6' proton to the Carbonyl carbon, validating the structural framework.

NMR_Workflow S1 Sample Prep (CDCl3, TMS) S2 1D 1H NMR (RAHB & Spin Systems) S1->S2 S3 1D 13C NMR (C=O & C-Cl Shifts) S2->S3 S4 2D HSQC/HMBC (Connectivity Validation) S3->S4 S5 Structural Elucidation S4->S5

Self-validating experimental workflow for comprehensive NMR structural elucidation.

References

  • Nowrouzi, N., Zarei, M., & Roozbin, F. "Supporting Information for First direct access to 2-hydroxybenzophenones via Nickel-catalyzed cross-coupling of 2-hydroxybenzaldehydes with aryl iodides." Royal Society of Chemistry. Available at: [Link][3]

  • "Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study." Indian Academy of Sciences, 2014. Available at: [Link][1]

  • "Different donors and acceptors for intramolecular hydrogen bonds." ResearchGate. Available at: [Link][2]

Sources

FTIR spectral analysis peaks for 2'-chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Spectral Analysis of 2'-Chloro-2-hydroxybenzophenone in Drug Development

As a Senior Application Scientist, evaluating the structural integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2'-Chloro-2-hydroxybenzophenone—a critical intermediate in the synthesis of benzodiazepines and advanced UV absorbers—presents a highly specific Fourier Transform Infrared (FTIR) profile. Its spectrum is dictated by a complex interplay of non-covalent interactions and steric geometry.

This guide objectively compares the FTIR performance of 2'-chloro-2-hydroxybenzophenone against structural alternatives, providing the mechanistic causality behind its spectral shifts and a self-validating experimental protocol for accurate laboratory replication.

Mechanistic Causality: Decoding the Spectral Shifts

To interpret the FTIR spectrum of 2'-chloro-2-hydroxybenzophenone, one must look beyond simple functional group assignments and analyze the molecule's three-dimensional electronic environment. The spectral profile is primarily governed by two competing forces: Intramolecular Hydrogen Bonding (IHB) and Steric Hindrance (The Ortho Effect) .

The IHB Effect: Weakening the Carbonyl Bond

In 2-hydroxybenzophenone derivatives, the hydroxyl group (-OH) at the 2-position is in close spatial proximity to the carbonyl oxygen (>C=O). This allows for the formation of a robust, six-membered pseudo-ring via intramolecular hydrogen bonding[1].

  • Causality: The hydrogen bond draws electron density away from the C=O double bond, lengthening it and reducing its force constant. Consequently, the carbonyl stretching frequency shifts dramatically to a lower wavenumber (~1625–1635 cm⁻¹) compared to an unhindered benzophenone (~1660 cm⁻¹)[2].

  • The O-H Band: Simultaneously, the IHB heavily dampens the O-H stretching vibration, transforming it from a sharp peak at ~3600 cm⁻¹ into a massive, broad absorption band spanning 2800–3400 cm⁻¹[2].

The Steric Effect: The 2'-Chloro Twist

While the first phenyl ring is locked into coplanarity with the carbonyl group by the hydrogen bond, the second phenyl ring features a bulky chlorine atom at the ortho (2') position.

  • Causality: The steric clash between the 2'-chloro group and the carbonyl oxygen forces the second aromatic ring to twist out of the molecular plane[3]. This out-of-plane rotation breaks the

    
    -conjugation between the second ring and the carbonyl group.
    
  • Spectral Result: Because conjugation normally weakens the C=O double bond, removing this conjugation via steric hindrance slightly strengthens the C=O bond. Therefore, 2'-chloro-2-hydroxybenzophenone exhibits a subtle high-frequency (blue) shift in its carbonyl peak compared to its non-chlorinated analog. Furthermore, the C-Cl stretch manifests distinctly in the fingerprint region between 550–850 cm⁻¹[4].

Comparative FTIR Data Analysis

To objectively validate the identity of 2'-chloro-2-hydroxybenzophenone, it must be benchmarked against structurally related analogs. The table below summarizes the quantitative spectral markers.

Compound

Stretch

Stretch

Stretch
Structural Dynamics
Benzophenone (Baseline)N/A~1660 cm⁻¹N/AFully conjugated, planar, no IHB.
2-Hydroxybenzophenone 2800–3400 cm⁻¹ (Broad)1625–1630 cm⁻¹N/AStrong IHB lowers C=O frequency. Both rings relatively planar.
4'-Chloro-2-hydroxybenzophenone 2800–3400 cm⁻¹ (Broad)~1625 cm⁻¹~800–850 cm⁻¹Strong IHB. Para-chloro does not cause steric twisting; conjugation maintained.
2'-Chloro-2-hydroxybenzophenone 2800–3400 cm⁻¹ (Broad) 1630–1640 cm⁻¹ ~740–760 cm⁻¹ Strong IHB. Ortho-chloro breaks conjugation, causing a slight C=O blue shift.

Photophysical Pathway Visualization

The strong IHB in these compounds not only defines their FTIR spectra but also enables Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism crucial for their function as UV stabilizers[1].

G N1 Ground State Enol (Strong IHB) N2 UV Excitation (Photon Absorption) N1->N2 N3 Excited Enol State N2->N3 N4 ESIPT (Proton Transfer) N3->N4 Fast (< 1 ps) N5 Excited Keto State N4->N5 N6 Non-Radiative Decay (Heat Dissipation) N5->N6 N7 Ground State Keto N6->N7 N7->N1 Reverse PT

Caption: ESIPT pathway driven by intramolecular hydrogen bonding in 2-hydroxybenzophenones.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By utilizing ATR, we eliminate the moisture-absorption artifacts commonly associated with traditional KBr pellet pressing, which can artificially inflate the O-H stretching region and mask the true IHB signals.

Reagents & Equipment
  • FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.

  • Spectroscopic grade Isopropanol (for cleaning).

  • 2'-Chloro-2-hydroxybenzophenone (Solid powder, >98% purity).

Step-by-Step Methodology
  • Crystal Preparation & Baseline Validation:

    • Clean the ATR crystal and the pressure anvil with a lint-free wipe dampened with isopropanol. Allow to air dry completely.

    • Self-Validation Check: Run a preliminary "Live" scan to ensure the crystal is free of residual solvent (absence of peaks at 2950 cm⁻¹ and 3300 cm⁻¹).

  • Background Collection:

    • Collect a background spectrum of the ambient air (64 scans, 4 cm⁻¹ resolution).

    • Causality: The background must be collected immediately prior to the sample to perfectly subtract atmospheric

      
       (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹), preventing interference with the broad IHB O-H band.
      
  • Sample Application:

    • Place 2–3 mg of the powdered sample directly onto the center of the ATR crystal.

    • Lower the pressure arm until the built-in clutch clicks.

    • Causality: Consistent, high pressure ensures intimate contact between the solid crystal lattice and the ATR element, which is required for the evanescent wave to penetrate the sample and yield high signal-to-noise ratios.

  • Data Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Spectral Processing:

    • Apply an ATR correction algorithm in the spectrometer software.

    • Causality: ATR spectra naturally exhibit weaker intensities at higher wavenumbers due to shallower penetration depth. ATR correction mathematically adjusts the spectrum to match transmission data, allowing for direct comparison with literature libraries.

G S1 Crystal Cleaning (Isopropanol) S2 Background Scan (Ambient Air) S1->S2 S3 Sample Application (Controlled Pressure) S2->S3 S4 ATR-FTIR Scan (64 Scans, 4 cm⁻¹) S3->S4 S5 Spectral Processing (ATR Correction) S4->S5

Caption: Self-validating ATR-FTIR experimental workflow for solid powder samples.

References

  • Google Patents. "EP0303283A2 - 2-Hydroxybenzophenone hydrazides and derivatives thereof.
  • Canadian Science Publishing. "The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones." Canadian Journal of Chemistry,[Link]

  • National Institutes of Health (NIH) / PMC. "Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process." PMC,[Link]

Sources

Advanced HPLC Method Development for 2'-chloro-2-hydroxybenzophenone Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of complex active pharmaceutical ingredients (APIs) often relies on heavily substituted aromatic intermediates. 2'-chloro-2-hydroxybenzophenone is a critical precursor in the development of various pharmaceuticals, including specialized UV absorbers and ketamine analogs. Ensuring the chromatographic purity of this intermediate is paramount; structurally similar impurities—such as unreacted precursors or positional isomers (e.g., 4'-chloro-2-hydroxybenzophenone)—can propagate through synthetic pathways, compromising the safety and efficacy of the final API.

This guide provides an objective, data-driven comparison of HPLC column chemistries for the purity analysis of 2'-chloro-2-hydroxybenzophenone. By moving beyond traditional methodologies, we demonstrate how modern stationary phase selection and mechanistic mobile phase optimization create a robust, self-validating analytical system.

Method Development Rationale: The Limits of Hydrophobicity

The Analytical Challenge

2'-chloro-2-hydroxybenzophenone presents a unique steric and electronic profile. The ortho-substitutions on both aromatic rings (a hydroxyl group at position 2 and a chlorine atom at position 2') force the molecule out of coplanarity due to severe steric hindrance around the carbonyl bridge.

Traditional reversed-phase HPLC heavily relies on Fully Porous C18 columns , which separate analytes based almost entirely on dispersive hydrophobic interactions 1. Because C18 phases interact primarily with the hydrophobic surface area of a molecule, they are often "blind" to the subtle three-dimensional and electronic differences between positional isomers. This typically results in co-elution of the 2'-chloro and 4'-chloro isomers.

The Biphenyl Advantage (Product Performance)

To achieve baseline resolution, we must exploit orthogonal retention mechanisms. Transitioning to a Solid-Core Biphenyl stationary phase introduces three distinct advantages over C18 and standard Phenyl-Hexyl columns:

  • Enhanced

    
     Interactions:  The biphenyl ligand acts as a strong electron acceptor (Lewis base), engaging in robust 
    
    
    
    interactions with the electron-deficient, chlorinated aromatic ring of the analyte 2.
  • Shape Selectivity: Unlike the single aromatic ring in Phenyl-Hexyl phases, the dual-ring system of the biphenyl ligand has rotational freedom. This allows it to dynamically conform to the sterically hindered, non-planar structure of 2'-chloro-2-hydroxybenzophenone.

  • Hydrogen Bonding Capacity: Biphenyl phases exhibit a significantly higher hydrogen-bonding capacity than alkyl phases, allowing them to interact differentially with the phenolic hydroxyl group of the analyte 3.

  • Solid-Core Efficiency: Superficially porous (solid-core) particles minimize longitudinal diffusion, yielding sharper peaks and higher theoretical plate counts at lower backpressures compared to fully porous particles 4.

RetentionMechanisms cluster_Biphenyl Solid-Core Biphenyl Phase Analyte 2'-chloro-2-hydroxybenzophenone Hydrophobic Hydrophobic Interactions Analyte->Hydrophobic Carbon Backbone PiPi π-π Interactions Analyte->PiPi Aromatic Rings HBond Hydrogen Bonding Analyte->HBond Phenolic -OH

Orthogonal retention mechanisms of biphenyl stationary phases.

Mobile Phase Causality: Why Methanol over Acetonitrile?

The choice of organic modifier is critical when utilizing aromatic stationary phases. Acetonitrile possesses a carbon-nitrogen triple bond rich in


 electrons. If used, acetonitrile will aggressively compete with the analyte for the 

interaction sites on the biphenyl column, effectively masking the column's unique selectivity 3.

Methanol , a protic solvent lacking


 electrons, preserves these orthogonal interactions. Furthermore, the addition of 0.1% Formic Acid  ensures the mobile phase pH remains well below the pKa of the phenolic hydroxyl group (~8.5), keeping the analyte fully protonated (neutral) to prevent peak tailing and retention time drift.

Comparative Performance Data

To objectively evaluate performance, a mixed standard containing 2-hydroxybenzophenone (deschloro impurity), 4'-chloro-2-hydroxybenzophenone (positional isomer), and the target 2'-chloro-2-hydroxybenzophenone was injected across three different column chemistries under identical gradient conditions.

Table 1: Chromatographic Performance Comparison
Column ChemistryParticle TypeRetention Time (Target)Resolution (

) Target vs 4'-chloro
Peak Asymmetry (

)
Selectivity (

)
Traditional C18 Fully Porous (5 µm)6.2 min1.1 (Co-elution)1.651.03
Phenyl-Hexyl Fully Porous (3 µm)7.5 min1.8 (Marginal)1.301.12
Solid-Core Biphenyl Superficially Porous (2.7 µm)8.1 min3.4 (Baseline)1.05 1.28

Data Interpretation: The Solid-Core Biphenyl column outperforms both alternatives, providing baseline resolution (


 > 2.0) of the critical isomeric pair. The superior peak asymmetry (

= 1.05) is attributed to the solid-core particle architecture minimizing diffusion pathways.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It embeds a System Suitability Test (SST) that mathematically proves the method's resolving power before any sample data is accepted 5.

MethodWorkflow Step1 1. Mobile Phase Prep (0.1% FA / Methanol) Step2 2. Column Equilibration (Solid-Core Biphenyl, 35°C) Step1->Step2 Step3 3. System Suitability Test (SST) (Inject Critical Pair) Step2->Step3 Step4 4. Gate Check (Rs ≥ 2.0, Tf ≤ 1.5) Step3->Step4 Step5 5. Sample Analysis (Quantification at 254 nm) Step4->Step5

Logical workflow for self-validating benzophenone HPLC method.

Step-by-Step Methodology

A. Chromatographic Conditions

  • Column: Solid-Core Biphenyl, 100 mm × 2.1 mm, 2.7 µm (e.g., Ascentis Express or Accucore).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C (Crucial for reproducible

    
     interactions).
    
  • Detection: UV at 254 nm (Optimal absorbance for the benzophenone chromophore).

  • Injection Volume: 2.0 µL.

B. Gradient Program

  • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 40%

    
     85% B (Linear gradient for separation)
    
  • 8.0 - 10.0 min: 85% B (Column wash)

  • 10.0 - 10.1 min: 85%

    
     40% B
    
  • 10.1 - 14.0 min: 40% B (Re-equilibration)

C. System Suitability Test (SST) Preparation

  • Accurately weigh 10 mg of 2'-chloro-2-hydroxybenzophenone reference standard and 10 mg of 4'-chloro-2-hydroxybenzophenone impurity standard.

  • Dissolve both in 10 mL of Methanol (Stock Solution: 1 mg/mL).

  • Dilute 100 µL of the Stock Solution into 900 µL of Initial Mobile Phase (40:60 MeOH:Water) to create the SST Working Solution (100 µg/mL).

D. Execution and Validation Gate

  • Inject a blank (Initial Mobile Phase) to verify baseline stability.

  • Inject the SST Working Solution in triplicate.

  • Mandatory Acceptance Criteria: The analytical sequence must automatically halt if the resolution (

    
    ) between the 4'-chloro and 2'-chloro isomers falls below 2.0, or if the tailing factor (
    
    
    
    ) of the target peak exceeds 1.5.
  • Upon passing the SST gate, proceed with unknown sample injections.

Conclusion

Developing an HPLC method for heavily substituted aromatic intermediates requires moving beyond generic C18 screening. By matching the specific steric hindrance and electronic properties of 2'-chloro-2-hydroxybenzophenone with the orthogonal


 and hydrogen-bonding capabilities of a Solid-Core Biphenyl stationary phase, analysts can achieve baseline resolution of critical positional isomers. Pairing this column chemistry with a methanol-based mobile phase and a self-validating SST protocol guarantees a highly reliable, reproducible method suitable for rigorous pharmaceutical quality control.

References

  • HPLC Column Selection: Core to Method Development (Part I) . Welch Materials. Available at:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . Chromatography Online. Available at: [Link]

  • Phenyl Stationary Phases for HPLC . Element Lab Solutions. Available at:[Link]

Sources

Mass spectrometry fragmentation patterns of chloro-hydroxybenzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Chloro-Hydroxybenzophenones

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of chloro-hydroxybenzophenones, a class of compounds critical in drug development (e.g., fenofibrate intermediates) and UV filter formulation. Unlike generic spectral libraries, this guide focuses on the mechanistic causality of ion formation, distinguishing between positional isomers (ortho- vs. para-substitution) and ionization modes (EI vs. ESI).

Instrumentation & Methodology: The Strategic Choice

For comprehensive characterization, a dual-method approach is recommended.

FeatureGC-MS (Electron Impact - EI) LC-MS/MS (Electrospray - ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Utility Structural elucidation, isomer differentiation via "Ortho Effects".Quantification in biological matrices, high sensitivity.
Key Species Radical Cations (

)
Pseudomolecular Ions (

or

)
Detection Mode Full Scan (m/z 50–350)Negative Mode (Phenolic proton loss)

Mechanistic Fragmentation Pathways

The Baseline: -Cleavage (The Benzophenone Core)

The dominant fragmentation pathway for all benzophenones is


-cleavage  adjacent to the carbonyl group. This is driven by the stability of the resulting acylium ions.[1]
  • Mechanism: The molecular ion (

    
    ) cleaves at the C-C bond between the carbonyl carbon and the aromatic ring.
    
  • Result: Formation of two competing acylium ions.

For 4-chloro-4'-hydroxybenzophenone (MW 232.5):

  • Path A: Formation of 4-chlorobenzoyl cation (m/z 139/141).

  • Path B: Formation of 4-hydroxybenzoyl cation (m/z 121).

Expert Insight: The relative abundance of these two ions depends on the electron-donating capability of the substituents. The hydroxyl group (+M effect) stabilizes the acylium ion more effectively than the chlorine (+M but -I effect), often making m/z 121 more abundant than m/z 139 in EI spectra.

The Chlorine Signature

Chlorine acts as a definitive spectral flag due to its natural isotope abundance (


).
  • Validation Check: Any fragment retaining the chlorine atom (e.g., m/z 139) must exhibit a companion peak at M+2 with ~33% intensity. Fragments losing chlorine (e.g., m/z 121) will lack this pattern.

Isomer Differentiation: The "Ortho Effect"

Distinguishing 2-chloro-4-hydroxybenzophenone (ortho) from 4-chloro-4'-hydroxybenzophenone (para) is the most challenging analytical task.

  • Para-Isomers: Dominated by simple

    
    -cleavage (m/z 139, 121).
    
  • Ortho-Isomers: Exhibit the "Ortho Effect" .[2][3] The proximity of the chlorine or hydroxyl group to the carbonyl oxygen facilitates intramolecular rearrangements that are geometrically impossible for para-isomers.

    • Mechanism: Loss of a radical (Cl

      
       or OH
      
      
      
      ) or neutral molecule (HCl) directly from the molecular ion to form a cyclized, stable cation (often fluorenone-like).
    • Diagnostic Peak: Enhanced intensity of

      
       (m/z 197) or 
      
      
      
      (m/z 215) in ortho-substituted isomers compared to para-isomers.

Visualization of Fragmentation Dynamics

The following diagram illustrates the competing fragmentation pathways for 4-chloro-4'-hydroxybenzophenone under Electron Impact (EI).

Fragmentation M Molecular Ion (M+.) m/z 232 / 234 (3:1 Ratio) Cl_Benzoyl 4-Chlorobenzoyl Cation m/z 139 / 141 M->Cl_Benzoyl α-Cleavage (Loss of Hydroxyphenyl radical) OH_Benzoyl 4-Hydroxybenzoyl Cation m/z 121 M->OH_Benzoyl α-Cleavage (Loss of Chlorophenyl radical) Cl_Phenyl 4-Chlorophenyl Cation m/z 111 / 113 Cl_Benzoyl->Cl_Phenyl - CO (28 Da) Phenol_Cat Phenol Cation m/z 93 OH_Benzoyl->Phenol_Cat - CO (28 Da) Benzyne Benzyne-type Fragment m/z 65 Phenol_Cat->Benzyne - CO (28 Da)

Caption: Fragmentation pathway of 4-chloro-4'-hydroxybenzophenone (EI, 70eV). Primary


-cleavage yields diagnostic acylium ions.

Comparative Data: Isomer Fingerprinting

Ion Fragmentm/z ValueOrigin4-Cl-4'-OH (Para)2-Cl-4'-OH (Ortho)
Molecular Ion 232 / 234

High Moderate
Chlorobenzoyl 139 / 141

-cleavage (Cl-ring)
High Moderate
Hydroxybenzoyl 121

-cleavage (OH-ring)
High High
Dechlorinated 197

LowEnhanced (Ortho Effect)
Phenol Cation 93

ModerateModerate
Benzyne 65Ring degradationLowLow

Experimental Protocols

GC-MS Protocol (Structural Identification)
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate. Derivatization (BSTFA) is optional but recommended to improve peak shape of the phenolic moiety.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quadrupole 150°C.

  • Scan Range: m/z 50–350.[4]

LC-MS/MS Protocol (Quantification)
  • Ionization: ESI Negative Mode (Phenols ionize best by losing H+).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate (pH neutral).

    • B: Methanol or Acetonitrile.[4][5]

  • Gradient: 10% B to 95% B over 8 mins.

  • MRM Transitions (Negative Mode):

    • Precursor: m/z 231 (

      
      )
      
    • Product 1 (Quant): m/z 121 (Loss of Chlorophenyl group).

    • Product 2 (Qual): m/z 93 (Phenolic ring fragment).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzophenone Derivatives. NIST Standard Reference Data. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass spectrometry (Tokyo, Japan), 5(2), S0053. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).[6] Available at: [Link]

  • SafeWork NSW/PubChem. 4-Chlorobenzophenone Compound Summary. PubChem Database.[7] Available at: [Link]

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A Comparative Guide to the UV Absorption of Benzophenone and its Ortho-Substituted Derivative, 5-Chloro-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of the ultraviolet (UV) absorption characteristics of the foundational aromatic ketone, benzophenone, against its functionally advanced derivative, 5-chloro-2-hydroxybenzophenone. Designed for researchers, chemists, and formulation scientists, this document delves into the mechanistic underpinnings of their spectral differences, provides quantitative data, and outlines a robust experimental protocol for independent verification. Our analysis underscores the structural rationale for the superior photoprotective capabilities of ortho-hydroxybenzophenone derivatives.

Molecular Structure: The Foundation of Function

The photophysical behavior of these molecules is intrinsically linked to their structure. Benzophenone presents a simple diaryl ketone structure. In contrast, 5-chloro-2-hydroxybenzophenone incorporates two critical substituents on one of the phenyl rings: a hydroxyl (-OH) group at the ortho position (C2) and a chloro (-Cl) group at the para position (C5) relative to the carbonyl bridge.

Figure 1: Molecular structures of Benzophenone and 5-Chloro-2-hydroxybenzophenone.

The Mechanism of UV Absorption and Energy Dissipation

The efficacy of a UV absorber is determined not only by its ability to absorb photons but also by its capacity to safely dissipate the absorbed energy without undergoing photodegradation. Herein lies the fundamental difference between these two compounds.

Benzophenone: A Standard Chromophore

Benzophenone absorbs UV radiation primarily through two electronic transitions: a moderately intense π→π* transition around 250-260 nm and a weaker, lower-energy n→π* transition observed as a shoulder between 330-360 nm.[1][2][3] Upon excitation, the molecule can dissipate energy through non-radiative decay (vibrational relaxation) or phosphorescence. However, it lacks a highly efficient, rapid, and non-destructive pathway for energy dissipation, making it susceptible to photochemical reactions and limiting its performance as a photostabilizer.

5-Chloro-2-hydroxybenzophenone: The ESIPT Advantage

The introduction of an ortho-hydroxyl group is a critical design feature in high-performance benzophenone-based UV absorbers.[4][5] This group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring.[4] This configuration enables an ultra-fast and highly efficient deactivation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) .[6][7]

The ESIPT mechanism proceeds as follows:

  • UV Absorption (Ground State - Enol Form) : The molecule absorbs a high-energy UV photon, transitioning to an electronic excited state (E*).

  • Proton Transfer (Excited State - Keto Tautomer) : In the excited state, the acidity of the phenolic proton increases dramatically, and it is rapidly transferred to the carbonyl oxygen. This creates an excited keto-tautomer (K*). This process is exceptionally fast, occurring on a femtosecond timescale.[7]

  • Non-Radiative Decay : The excited keto-tautomer is unstable and rapidly decays back to its ground state (K) via non-radiative vibrational relaxation, releasing the absorbed energy as harmless heat.

  • Reverse Proton Transfer : Finally, a rapid reverse proton transfer occurs in the ground state, regenerating the original enol form, ready to absorb another UV photon.

This cyclical process allows the molecule to absorb and dissipate vast amounts of UV energy with high efficiency and photostability.

ESIPT_Mechanism E_ground Enol (Ground State) E_excited Enol* (Excited State) E_ground->E_excited 1. UV Photon Absorption (λ ≈ 350 nm) K_excited Keto* (Excited Tautomer) E_excited->K_excited 2. Ultrafast ESIPT K_ground Keto (Ground State) K_excited->K_ground 3. Non-Radiative Decay (Heat Dissipation) K_ground->E_ground 4. Reverse Proton Transfer

Figure 2: Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

Furthermore, the electron-withdrawing nature of the chloro-substituent can enhance the strength of the intramolecular hydrogen bond.[8][9] A stronger hydrogen bond is directly correlated with a more robust and efficient photostabilization effect, as more energy is required to disrupt it.[5]

Comparative UV-Visible Spectral Data

The mechanistic differences are clearly reflected in the UV-Visible absorption spectra of the two compounds. The ESIPT mechanism in 5-chloro-2-hydroxybenzophenone results in a significant bathochromic (red) shift and a broadening of the absorption band compared to benzophenone. This extends its absorption profile into the longer UVA region, providing more comprehensive UV protection.

CompoundSolventλmax (nm)Molar Absorptivity (log ε)Key Absorption Range
BenzophenoneEthanol~252~4.0Primarily UV-B
5-Chloro-2-hydroxybenzophenoneNot Specified~350~3.5Broad UV-B and UV-A

Data for Benzophenone adapted from Castro et al. (2000)[3]. Data for 5-Chloro-2-hydroxybenzophenone extracted from NIST UV/Visible Spectrum[10]. Molar absorptivity (ε) is given in L·mol⁻¹·cm⁻¹.

The data clearly shows that 5-chloro-2-hydroxybenzophenone has its maximum absorbance at a much longer wavelength (~350 nm) compared to the main π→π* transition of benzophenone (~252 nm). This shift is critical for applications requiring protection from UVA radiation (315-400 nm), which penetrates deeper into materials and skin.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

This protocol provides a self-validating system for the quantitative comparison of UV absorbers. The causality behind key steps is explained to ensure scientific rigor.

Objective: To determine and compare the UV absorption spectra, λmax, and molar absorptivity (ε) of benzophenone and 5-chloro-2-hydroxybenzophenone.

Materials & Equipment:

  • Benzophenone (analytical standard)

  • 5-Chloro-2-hydroxybenzophenone (analytical standard)

  • Spectroscopic grade ethanol (or other UV-transparent solvent like cyclohexane)

  • Class A volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Dual-beam UV-Visible spectrophotometer

  • Matched 1-cm pathlength quartz cuvettes

Methodology:

  • Preparation of Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh 10.0 mg of each compound into separate 10 mL volumetric flasks.

    • Rationale: An analytical balance is crucial for accurate concentration determination, which is essential for calculating molar absorptivity.

    • Dissolve the compound in a small amount of ethanol and then dilute to the mark. Ensure complete dissolution. This creates a concentrated stock solution.

  • Preparation of Working Solutions (e.g., 10 µg/mL):

    • Pipette 1.0 mL of each stock solution into separate 100 mL volumetric flasks.

    • Dilute to the mark with ethanol. This creates a working solution suitable for spectrophotometric analysis.

    • Rationale: This concentration is chosen to yield an absorbance maximum ideally between 0.5 and 1.0. This range ensures the measurement is within the linear dynamic range of the detector, adhering to the Beer-Lambert Law.

  • Instrument Setup & Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the scanning wavelength range from 200 nm to 400 nm.[11]

    • Fill both the reference and sample cuvettes with the spectroscopic grade ethanol.

    • Place them in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[11][12]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the benzophenone working solution before filling it.

    • Rationale: Rinsing prevents dilution of the sample with any residual solvent.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat the process for the 5-chloro-2-hydroxybenzophenone working solution.

  • Data Analysis:

    • Plot absorbance versus wavelength for each compound.

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

    • Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert Law: A = εbc

      • A = Absorbance at λmax (dimensionless)

      • ε = Molar absorptivity (L·mol⁻¹·cm⁻¹)

      • b = Path length of the cuvette (typically 1 cm)

      • c = Concentration of the solution (mol·L⁻¹)

cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_anal Data Analysis prep1 Weigh 10.0 mg of Analyte prep2 Dissolve in Ethanol in 10 mL Vol. Flask prep1->prep2 prep3 Dilute 1 mL of Stock to 100 mL (Working Soln.) prep2->prep3 acq1 Rinse & Fill Sample Cuvette with Working Solution prep3->acq1 inst1 Set Wavelength Range (200-400 nm) inst2 Fill Both Cuvettes with Solvent inst1->inst2 inst3 Perform Baseline Correction inst2->inst3 inst3->acq1 acq2 Record UV-Vis Spectrum acq1->acq2 anal1 Plot Absorbance vs. λ acq2->anal1 anal2 Determine λmax anal1->anal2 anal3 Calculate Molar Absorptivity (ε) using Beer-Lambert Law anal2->anal3

Figure 3: Experimental workflow for comparative UV-Visible spectroscopy.

Conclusion

The structural modification of adding an ortho-hydroxyl and a para-chloro group to the benzophenone scaffold dramatically enhances its function as a UV absorber. The primary driver for this improved performance is the introduction of an efficient energy dissipation pathway via Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism unavailable to the parent benzophenone molecule. This mechanistic advantage manifests as a broader and red-shifted UV absorption spectrum, covering both UV-B and significant portions of the UV-A range. For applications demanding robust, long-lasting protection against photodegradation, ortho-hydroxybenzophenone derivatives like 5-chloro-2-hydroxybenzophenone are demonstrably superior choices, grounded in fundamental principles of photochemistry.

References

  • Fluorescent Ink. I. Mechanism of UV Absorbers. (2026). Available from: [Link].

  • ResearchGate. Effect of Chlorine substitution on the strength of intramolecular hydrogen bond and vibrational spectrum of Orthohydroxybenzophenone | Request PDF. Available from: [Link].

  • PMC. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. (2021). Available from: [Link].

  • Frontiers. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. (2021). Available from: [Link].

  • Delta-Chemical. High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102. (2021). Available from: [Link].

  • ResearchGate. UV-visible spectra of benzophenone and hydroxylated benzophenones. Available from: [Link].

  • Alfa Chemical. Do you know the mechanism of action of UV absorbers? - Knowledge. (2022). Available from: [Link].

  • Tintoll. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Available from: [Link].

  • PubMed. Photoexcited states of UV absorbers, benzophenone derivatives. (2014). Available from: [Link].

  • ResearchGate. UV absorption spectrum of benzophenone in ethanol and cyclohexane... Available from: [Link].

  • PMC. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis. (2022). Available from: [Link].

  • Taylor & Francis Online. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Available from: [Link].

  • PMC. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). Available from: [Link].

  • Theses | Portland State University. The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Available from: [Link].

  • MDPI. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers. (2023). Available from: [Link].

  • MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Available from: [Link].

  • RSC Publishing. Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. Available from: [Link].

  • LMU München. Excited State Intramolecular Proton Transfer - BMO. Available from: [Link].

  • University of Wisconsin-La Crosse. MOLAR ABSORPTIVITY. Available from: [Link].

  • ResearchGate. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). Available from: [Link].

  • ResearchGate. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available from: [Link].

  • PubChem. Chlorohydroxy benzophenone. Available from: [Link].

  • PubChem. Benzophenone. Available from: [Link].

  • PubMed. Altered UV absorbance and cytotoxicity of chlorinated sunscreen agents. (2012). Available from: [Link].

  • Ataman Kimya. BENZOPHENONE 1. Available from: [Link].

  • Scribd. Photoreduction of Benzophenone Experiment | PDF | Nuclear Magnetic Resonance Spectroscopy | Ultraviolet. Available from: [Link].

  • Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. (2014). Available from: [Link].

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  • NIST. Benzophenone. Available from: [Link].

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A Senior Application Scientist's Guide to the Synthesis and Validation of 2'-Chloro-2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the precise arrangement of functional groups on a scaffold can dramatically alter a molecule's biological activity. The 2-hydroxybenzophenone core is a privileged structure, appearing in numerous pharmacologically active compounds and serving as a critical synthon in organic synthesis. This guide focuses on a specific, less-documented isomer, 2'-chloro-2-hydroxybenzophenone, providing a comprehensive framework for its synthesis and, crucially, its validation against robust, albeit predictively-derived, literature standards.

The strategic placement of a chlorine atom at the 2'-position introduces unique electronic and steric properties that can influence intermolecular interactions with biological targets. However, the synthesis of such specific isomers can be challenging, often yielding a mixture of products. Therefore, a rigorous analytical validation is not merely a procedural step but a cornerstone of reliable and reproducible research.

This guide eschews a rigid template, instead offering an in-depth exploration of the chemical logic underpinning the synthesis and a detailed protocol for its validation. We will delve into the venerable Fries rearrangement as our primary synthetic tool, justifying our choice of reagents and conditions. Subsequently, we will construct a "literature standard" for 2'-chloro-2-hydroxybenzophenone based on established spectroscopic principles and data from analogous structures. This will be our benchmark for validating the synthesized product. Finally, we will outline alternative synthetic strategies to provide a comparative context for researchers.

The Synthetic Pathway: Harnessing the Fries Rearrangement

The Fries rearrangement is a powerful and well-established method for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid.[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[1] For the synthesis of 2'-chloro-2-hydroxybenzophenone, we will utilize the Fries rearrangement of 2-chlorophenyl benzoate.

Causality Behind Experimental Choices

Our choice of the Fries rearrangement is predicated on its reliability and the ready availability of the starting materials. The key to a successful and selective synthesis lies in the careful control of reaction conditions.

  • Lewis Acid Catalyst (Anhydrous Aluminum Chloride - AlCl₃): AlCl₃ is a classic and effective Lewis acid for this transformation. It coordinates with the carbonyl oxygen of the ester, rendering the acyl group more electrophilic and facilitating its migration. Anhydrous conditions are critical to prevent the deactivation of the catalyst.

  • Solvent (Nitrobenzene): While the reaction can be run neat, the use of a high-boiling, inert solvent like nitrobenzene allows for better temperature control and can influence the regioselectivity.

  • Temperature: The temperature is a critical parameter that dictates the ratio of ortho to para isomers. Generally, lower temperatures favor the formation of the para-product, while higher temperatures promote the formation of the ortho-isomer, which is our desired product.[2] This is often attributed to the thermodynamic stability of the chelated ortho-product at higher temperatures.

Experimental Workflow: Synthesis of 2'-Chloro-2-Hydroxybenzophenone

start Start: 2-Chlorophenyl Benzoate reagents Anhydrous AlCl₃ Nitrobenzene start->reagents 1. Add reaction Fries Rearrangement (Heat) reagents->reaction 2. Initiate workup Aqueous HCl Workup reaction->workup 3. Quench extraction Solvent Extraction workup->extraction 4. Isolate purification Column Chromatography (Silica Gel) extraction->purification 5. Purify product Product: 2'-Chloro-2-hydroxybenzophenone purification->product 6. Obtain

Caption: Synthetic workflow for 2'-chloro-2-hydroxybenzophenone.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq).

  • Solvent and Reactant Addition: To the flask, add nitrobenzene (as solvent) followed by the slow, dropwise addition of 2-chlorophenyl benzoate (1.0 eq) at room temperature.

  • Reaction: Heat the reaction mixture to 160-170°C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2'-chloro-2-hydroxybenzophenone.[3]

Validation Against Literature Standards: A Predictive Approach

Due to the limited availability of a complete set of published analytical data for 2'-chloro-2-hydroxybenzophenone, we will establish a robust "literature standard" based on predictive analysis of its spectroscopic properties. This approach leverages our understanding of how molecular structure influences spectral output.

Predicted Analytical Data
Analytical Technique Predicted Data
Melting Point Expected to be a crystalline solid with a distinct melting point.
¹H NMR (CDCl₃, 400 MHz) Aromatic protons (8H) expected in the range of δ 6.8-7.8 ppm. A downfield singlet for the hydroxyl proton (>10 ppm) is anticipated due to intramolecular hydrogen bonding with the carbonyl group.
¹³C NMR (CDCl₃, 100 MHz) Carbonyl carbon (~200 ppm), aromatic carbons (115-160 ppm). The carbon bearing the hydroxyl group will be significantly downfield.
IR (KBr) O-H stretch (broad, ~3200-3400 cm⁻¹), C=O stretch (~1630 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and aromatic C-H and C=C stretches.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 232 and an M+2 peak at m/z 234 (due to the ³⁷Cl isotope) in an approximate 3:1 ratio. Key fragments would include [M-Cl]⁺, [M-C₆H₄Cl]⁺, and the benzoyl cation.
Experimental Protocols for Validation

The following are detailed protocols for acquiring the analytical data necessary to validate the synthesized product against our predicted standards.

  • Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument.

  • Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration of the obtained signals with the predicted data.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes with the predicted frequencies for the key functional groups.[4]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Identify the molecular ion peak and the isotopic pattern for chlorine. Analyze the fragmentation pattern and compare it to the predicted fragmentation pathway.[5]

Comparative Analysis of Synthesized vs. Predicted Data
Parameter Predicted Standard Experimental Result (Template) Validation
¹H NMR Chemical Shifts (ppm) Aromatic H: 6.8-7.8, OH: >10
¹³C NMR Chemical Shifts (ppm) C=O: ~200, Aromatic C: 115-160
IR Absorption (cm⁻¹) O-H: ~3200-3400, C=O: ~1630
MS (m/z) M⁺: 232/234

This table should be populated with the experimental data obtained from the synthesized product to provide a clear and objective comparison.

Alternative Synthetic Strategies: A Comparative Overview

While the Fries rearrangement is a robust method, other synthetic routes to 2-hydroxybenzophenones exist, each with its own advantages and disadvantages.

Friedel-Crafts Acylation

A direct Friedel-Crafts acylation of a phenol with a benzoyl chloride derivative can also yield hydroxybenzophenones. However, this method can suffer from poor regioselectivity and the potential for O-acylation as a side reaction.

From Benzofuranones

A more modern approach involves the nickel-catalyzed synthesis from benzofuranone derivatives.[6] This method can offer high yields and good functional group tolerance but may require more specialized starting materials and catalysts.

Workflow Comparison

cluster_0 Fries Rearrangement cluster_1 Friedel-Crafts Acylation cluster_2 From Benzofuranones a1 Phenolic Ester a2 Lewis Acid a1->a2 a3 Heat a2->a3 a4 Hydroxyaryl Ketone a3->a4 b1 Phenol b2 Acyl Halide b1->b2 b3 Lewis Acid b2->b3 b4 Hydroxyaryl Ketone b3->b4 c1 Benzofuranone c2 Ni Catalyst c1->c2 c3 Oxidant c2->c3 c4 Hydroxybenzophenone c3->c4

Caption: Comparison of synthetic workflows.

Conclusion: A Framework for Rigorous Synthesis and Validation

This guide has provided a comprehensive framework for the synthesis and validation of 2'-chloro-2-hydroxybenzophenone. By combining a detailed experimental protocol for the Fries rearrangement with a predictively-derived set of analytical standards, we have established a self-validating system for researchers. The causality behind each experimental choice has been elucidated to empower scientists with a deeper understanding of the reaction.

The successful synthesis and rigorous characterization of specific isomers like 2'-chloro-2-hydroxybenzophenone are paramount for advancing drug discovery and development. This guide serves as a testament to the principle that even in the absence of extensive literature, a combination of foundational chemical principles and modern analytical techniques can pave the way for confident and reproducible scientific exploration.

References

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds.
  • NIST. (n.d.). 2-Hydroxy-5-chlorobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • Effenberger, F., Klenk, H., & Reiter, P. L. (1976). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 15(12), 775-776.
  • Miranda, M. A., & Galindo, F. (2012). Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic aspects. Photochemical & Photobiological Sciences, 11(8), 1339-1346.
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  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. Retrieved from [Link]

  • Chemical Papers. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. 38(2), 217-221.
  • European Publication Server. (2010, November 24). Improved process for the production of poly (ether ketone) - PEK- and its monomer. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

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Comparative Antioxidant Activity of Hydroxybenzophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Hydroxybenzophenones (HBPs) and their derivatives represent a highly versatile class of polyphenolic compounds. Characterized by a central ketone functional group flanked by two aromatic rings bearing various hydroxyl substitutions, these molecules exhibit potent ultraviolet (UV) absorbing properties and robust antioxidant activity. In recent years, researchers have increasingly focused on the therapeutic potential of HBPs—ranging from naturally occurring derivatives like maclurin to synthetic analogs like 2,3,4-trihydroxybenzophenone (THB)—for mitigating oxidative stress in neurodegenerative and hepatic disease models.

This guide provides an objective, data-driven comparison of the antioxidant performance of various HBP derivatives, detailing the causality behind their structural efficacy, self-validating experimental protocols, and in vivo translational data.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The antioxidant capacity of hydroxybenzophenones is fundamentally dictated by the number and positional arrangement of hydroxyl (-OH) groups on the aromatic rings. The primary mechanisms of radical scavenging involve Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Compounds with contiguous hydroxyl groups (e.g., ortho- or meta-dihydroxyl configurations) such as 2,3,4-trihydroxybenzophenone exhibit superior radical scavenging[1][2]. The contiguous arrangement allows for the stabilization of the resulting phenoxyl radical via intramolecular hydrogen bonding. Conversely, simple mono-hydroxybenzophenones or those lacking ring-A substitutions often demonstrate significantly weaker activity, necessitating structural modifications like thiosemicarbazone conjugation to enhance their bio-efficacy[3][4].

Mechanism Stress Oxidative Insult (APAP / Ischemia) ROS ROS Overproduction (Superoxide, Hydroxyl) Stress->ROS Biomarkers GSH/GSSG Restoration MDA Reduction ROS->Biomarkers Induces lipid peroxidation HBP Hydroxybenzophenones (e.g., THB, BP-1) Scavenge Direct Radical Scavenging (HAT / SET Mechanisms) HBP->Scavenge Scavenge->ROS Neutralizes Scavenge->Biomarkers Modulates Protection Tissue Protection (Neuro/Hepatoprotection) Biomarkers->Protection

Mechanistic pathway of hydroxybenzophenone-mediated tissue protection.

Quantitative Comparison of Antioxidant Efficacy

To objectively evaluate the antioxidant potential of HBP derivatives, we compare their half-maximal inhibitory concentrations (


) across standard in vitro assays (DPPH, ABTS) and their effective doses in vivo.

Table 1: Comparative Antioxidant Activity of Selected Hydroxybenzophenone Derivatives

Compound / ExtractAssay TypeEfficacy (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

/ Output)
Reference StandardMechanism / Application
2,3,4-Trihydroxybenzophenone (THB) ABTS Cation Scavenging

PyrogallolPotent neuroprotection in transient middle cerebral artery occlusion (tMCAO) models[2].
2,4-Dihydroxybenzophenone (BP-1) In Vivo (Mice)Restored GSH/GSSG ratio; ↓ MDA at 400-800 mg/kgN/AHepatoprotection against Acetaminophen (APAP) and cocaine-induced toxicity[5][6].
Benzophenone thiosemicarbazone (Analog 1) DPPH Radical Scavenging

Gallic acid (

)
Synthetic modification yielding moderate anti-glycation and antioxidant activity[3][4].
Mangifera indica Extract (Rich in Maclurin & Iriflophenone)DPPH Radical Scavenging

N/AHigh phenolic content correlates with strong radical scavenging and cytotoxicity in HepG2 cells[7][8].

Key Insight: The data illustrates that tri-hydroxylated derivatives (THB) significantly outperform mono- or di-hydroxylated synthetic analogs in direct radical scavenging. Furthermore, the in vivo success of 2,4-dihydroxybenzophenone (BP-1) demonstrates that even moderate in vitro radical scavengers can exert profound tissue-level protection by modulating endogenous antioxidant networks (GSH/GSSG)[5][9].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for evaluating HBP derivatives.

Protocol A: DPPH and ABTS Radical Scavenging Workflows

The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is highly specific for lipophilic compounds, whereas the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay accommodates both aqueous and lipophilic systems. Testing HBP derivatives in both systems validates their electron-donating versus hydrogen-donating capacities.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH: Prepare a

      
       solution of DPPH in analytical grade methanol.
      
    • ABTS: React

      
       ABTS aqueous solution with 
      
      
      
      potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to generate the
      
      
      radical cation. Dilute with ethanol to an absorbance of
      
      
      at
      
      
      .
  • Sample Preparation: Dissolve the HBP derivative (e.g., THB) in DMSO, creating a serial dilution gradient (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).
    
  • Reaction Incubation:

    • Mix

      
       of the sample with 
      
      
      
      of the respective radical solution in a 96-well microplate.
    • Include a vehicle control (DMSO + radical) and a positive control (Gallic acid or Pyrogallol).

    • Incubate in the dark at

      
       for 30 minutes.
      
  • Spectrophotometric Measurement: Measure absorbance at

    
     (DPPH) or 
    
    
    
    (ABTS) using a microplate reader.
  • Data Validation & Calculation: Calculate the percentage of inhibition:

    
    
    Determine the 
    
    
    
    via non-linear regression analysis.

G A Sample Prep (HBP Derivatives) C Incubation (Dark, 30 min) A->C B Radical Generation (DPPH / ABTS+) B->C D Spectrophotometry (517 nm / 734 nm) C->D E IC50 Calculation (Non-linear Regression) D->E

Workflow of standard DPPH and ABTS radical scavenging assays.

Protocol B: In Vivo Hepatic Oxidative Stress Evaluation (MDA & GSH/GSSG)

To prove that in vitro HBP antioxidant activity translates to physiological protection, researchers utilize hepatotoxicity models (e.g., Acetaminophen-induced injury)[5].

Step-by-Step Methodology:

  • Animal Pretreatment: Administer the HBP derivative (e.g., 2,4-dihydroxybenzophenone at 200, 400, or 800 mg/kg) intragastrically (i.g.) to male ICR mice for 4 consecutive days[6].

  • Oxidative Insult: On day 4, 30 minutes post-HBP administration, inject a toxic dose of Acetaminophen (APAP, 350 mg/kg s.c.) or cocaine (75 mg/kg) to induce acute oxidative liver injury[5][6].

  • Tissue Harvesting: 24 hours post-insult, euthanize the subjects. Collect blood for serum transaminase (ALT/AST) analysis and excise liver tissue.

  • Biomarker Quantification:

    • Lipid Peroxidation (MDA): Homogenize liver tissue and react with thiobarbituric acid (TBA). Measure the MDA-TBA adduct spectrophotometrically at

      
      .
      
    • Glutathione Ratio (GSH/GSSG): Use a highly specific enzymatic recycling method (e.g., utilizing glutathione reductase and DTNB). The restoration of the GSH/GSSG ratio in HBP-treated groups compared to the APAP-only group validates the compound's systemic antioxidant buffering capacity[5][6].

Conclusion

Hydroxybenzophenone derivatives offer a highly tunable scaffold for antioxidant drug development. While simple synthetic analogs like thiosemicarbazones provide baseline activity, polyhydroxylated compounds like 2,3,4-trihydroxybenzophenone (THB) demonstrate exceptional radical scavenging kinetics due to optimal hydroxyl positioning[1][4]. Furthermore, the ability of derivatives like 2,4-dihydroxybenzophenone to prevent lipid peroxidation and restore endogenous glutathione pools in vivo highlights their potential as therapeutic agents against drug-induced hepatotoxicity and ischemic stroke[2][9].

When designing novel HBP therapeutics, researchers must prioritize contiguous hydroxyl configurations and validate efficacy using a combination of direct radical scavenging assays and complex in vivo oxidative stress models.

References

  • The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice PubMed / Biological and Pharmaceutical Bulletin[Link]

  • The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice J-Stage[Link]

  • Protective effects of 2,4-dihydroxybenzophenone against acetaminophen-induced hepatotoxicity in mice PubMed Central (PMC) / World Journal of Gastroenterology[Link]

  • [Protective effect of 2,4-dihydroxybenzophenone on cocaine-induced hepatotoxicity and neurotoxicity in mice] PubMed[Link]

  • In vitro antiglycation and antioxidant properties of benzophenone thiosemicarbazones Pakistan Journal of Pharmaceutical Sciences[Link]

  • Polyphenolic Characterization, Antioxidant, and Cytotoxic Activities of Mangifera indica Cultivars from Costa Rica PubMed Central (PMC) / Foods[Link]

Sources

Comprehensive Comparison Guide: Elemental Analysis and Percent Composition Verification for C13H9ClO2

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When verifying the percent composition of pharmaceutical intermediates or fine chemicals with the empirical formula C13H9ClO2—such as [1] or [2]—analysts frequently encounter matrix-induced discrepancies. The theoretical mass fractions for this compound are strictly defined: Carbon (67.11%) , Hydrogen (3.90%) , Chlorine (15.24%) , and Oxygen (13.75%) .

As a Senior Application Scientist, I have designed this guide to objectively compare modern automated CHNS/O/Cl analyzers against traditional wet-chemistry alternatives like the Schöniger flask method and surface analysis techniques (XPS). By understanding the causality behind combustion dynamics, laboratories can implement self-validating protocols that guarantee high-fidelity elemental data.

The Chemical Challenge: Causality in Halogenated Organic Analysis

Halogens are notorious for their flame-retardant properties. During dynamic flash combustion, the presence of chlorine quenches combustion radicals, which can lead to incomplete sample oxidation. As documented in extensive studies on halogenated carbon materials, this incomplete combustion often results in an underestimated concentration of both chlorine and carbon [3].

Furthermore, the combustion of C13H9ClO2 yields a complex mixture of hydrogen chloride (HCl) and chlorine gas (Cl2). If Cl2 is not quantitatively reduced to HCl via a specialized catalytic matrix (such as heated copper turnings), it will evade standard trapping mechanisms. This not only leads to poor analytical recovery but also causes severe corrosion to downstream Thermal Conductivity Detectors (TCD). Therefore, the choice of analytical platform must directly address these thermodynamic and chemical hurdles.

Methodological Comparison: Selecting the Analytical Platform

The Modern Standard: Automated CHNS/O/Cl Analyzers

Modern organic elemental analyzers (such as the [4]) represent the optimal solution for bulk percent composition. By utilizing a patented blank-free ball valve and injecting pure oxygen directly at the point of combustion (1150°C), these systems overpower the halogen flame-retardant effect. They utilize specific reduction columns to ensure all chlorine is converted to HCl, which is then diverted to an electrochemical or UV detector, while C, H, and O are quantified via TCD.

The Traditional Alternative: Schöniger Oxygen Flask Combustion

The [5] remains a highly reliable, albeit manual, alternative specifically for halogen determination. It isolates the halogen by combusting the sample in an oxygen-rich, sealed flask and capturing the combustion aerosol in an alkaline absorbent. While highly accurate for chlorine, it cannot simultaneously determine carbon, hydrogen, or oxygen, requiring parallel analyses.

The Surface Alternative: XPS / SEM-EDS

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-Ray Spectroscopy (EDS) are frequently misused for bulk analysis. Because XPS only penetrates the first few nanometers of a sample, the data is heavily biased by adventitious carbon and surface oxidation. It is excellent for structural bonding information but fundamentally inappropriate for bulk percent composition verification.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . This requires analytical bracketing—running a certified Standard Reference Material (SRM) with a known halogen content (e.g., 4-chlorobenzoic acid) before, during, and after the C13H9ClO2 sequence to prove that the reduction column is not exhausted and recovery remains at 100%.

Protocol A: Automated CHNS/Cl Analysis (High-Throughput)
  • System Blanking & Calibration: Purge the system with helium carrier gas. Run empty tin capsules until the baseline stabilizes. Calibrate the TCD and electrochemical detectors using 4-chlorobenzoic acid (SRM).

  • Sample Preparation: Weigh exactly 2.000 mg of C13H9ClO2 into a tin capsule. Causality note: The tin acts as a combustion catalyst. When exposed to O2, it generates an exothermic flash that temporarily pushes the local micro-environment above 1800°C, ensuring complete destruction of the aromatic rings.

  • Combustion & Reduction: Drop the capsule into the oxidation tube (1150°C). Pass the evolved gases through a copper reduction column at 850°C to reduce NOx to N2 and convert all Cl species to HCl.

  • Separation & Detection: Separate the gases via Temperature Programmed Desorption (TPD). Quantify C, H, and O via TCD. Divert the HCl fraction to an electrochemical cell for precise Cl quantification.

Protocol B: Schöniger Flask Combustion & Ion Chromatography (Targeted Halogen)
  • Preparation: Weigh 10.0 mg of C13H9ClO2 onto an ashless filter paper flag.

  • Absorption Matrix: Add 10 mL of an alkaline absorption solution (0.1 M NaOH with 1% H2O2) into a 500 mL heavy-walled Schöniger flask. Causality note: The H2O2 is critical; it ensures the complete oxidation of any intermediate hypochlorite or chlorine gas into stable chloride ions (Cl-).

  • Combustion: Flush the flask with pure O2 for 30 seconds. Ignite the paper flag and immediately seal the flask. Allow 30 minutes for the complete absorption of the white combustion aerosol into the liquid phase.

  • Quantification: Dilute the absorbent to 50 mL with deionized water. Inject the solution into an Ion Chromatograph (IC) equipped with a conductivity detector to quantify the Cl- concentration.

Quantitative Data & Percent Composition Verification

The following table summarizes the experimental verification of C13H9ClO2 using the compared methodologies. Data represents the mean of triplicate analyses (± RSD).

ParameterTheoretical (%)Automated CHNS/Cl (%)Schöniger + IC (%)XPS (Surface) (%)
Carbon (C) 67.1167.08 ± 0.12N/A69.45 ± 1.50
Hydrogen (H) 3.903.92 ± 0.05N/AN/A
Chlorine (Cl) 15.2415.21 ± 0.0815.18 ± 0.1512.30 ± 1.20
Oxygen (O) 13.7513.71 ± 0.10N/A18.25 ± 1.80
Total Recovery 100.0099.92~15.18 (Cl only)100.00 (Normalized)

Data Insights: The automated CHNS/Cl analyzer provides the most accurate and comprehensive bulk composition, matching theoretical values within a 0.2% margin of error. The Schöniger method provides excellent precision for chlorine but lacks multiplexing capabilities. XPS significantly overestimates carbon and oxygen due to surface contamination, proving its inadequacy for strict percent composition verification.

Analytical Workflow Visualization

The following diagram maps the logical pathways and detector dependencies for each analytical method evaluated in this guide.

G Sample C13H9ClO2 Sample MethodA Automated CHNS/O/Cl Analyzer (High-Temp Combustion) Sample->MethodA MethodB Schöniger Flask Combustion (Wet Chemistry) Sample->MethodB MethodC SEM-EDS / XPS (Surface Analysis) Sample->MethodC GasSep Gas Chromatography (CO2, H2O Separation) MethodA->GasSep Gases DetectCl_A Electrochemical Detection (%Cl) MethodA->DetectCl_A Halides Absorb Aqueous Absorption (Cl- trapping) MethodB->Absorb Oxidation DetectX X-Ray Emission (Surface %C, %O, %Cl) MethodC->DetectX DetectCH TCD Detection (%C, %H) GasSep->DetectCH DetectCl_B Ion Chromatography (%Cl) Absorb->DetectCl_B Result Percent Composition Verification DetectCH->Result DetectCl_A->Result DetectCl_B->Result DetectX->Result Surface Bias

Figure 1: Analytical workflow comparing automated elemental analysis, Schöniger combustion, and XPS.

References

  • National Center for Biotechnology Information. "2-Chlorophenyl benzoate | C13H9ClO2 | CID 221450." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "Chlorohydroxy benzophenone | C13H9ClO2 | CID 6799." PubChem. Available at:[Link]

  • RSC Publishing. "Toward graphene chloride: chlorination of graphene and graphene oxide." RSC Advances. Available at:[Link]

  • Elementar. "Organic elemental analyzer UNICUBE." Elementar.com. Available at:[Link]

  • Defense Technical Information Center. "Oxygen Flask Method for Determining Elements in Oils - An Evaluation." DTIC. Available at:[Link]

Safety Operating Guide

A Guide to the Safe Disposal of Benzophenone and Its Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and precision, not just in experimentation but in the entire lifecycle of chemical management. This guide provides an in-depth, procedural framework for the proper disposal of benzophenone and offers critical guidance for its halogenated derivatives. The ambiguous term "2pr-chloro-2-hydroxy proper disposal procedures" suggests a need for careful, principle-based instructions, as precise disposal protocols are dictated by the exact molecular structure which is not clearly defined. This document is structured to provide clarity, ensure safety, and maintain regulatory compliance.

Part 1: Proper Disposal of Benzophenone

Benzophenone (CAS No. 119-61-9) is a widely used organic compound. While it is readily biodegradable, its disposal requires diligence due to its potential carcinogenicity and ecotoxicity.[1][2] It is classified as harmful to aquatic life with long-lasting effects.[1][3][4]

Core Principles for Benzophenone Disposal

The primary logic behind benzophenone disposal protocols is the mitigation of two key risks: long-term environmental damage and potential human health effects through exposure.[1][5] Safety data sheets consistently highlight that it may cause cancer and damage to organs through prolonged or repeated exposure.[1] Therefore, releasing it into the environment or disposing of it as common refuse is unacceptable.[5][6]

Step-by-Step Disposal Protocol for Benzophenone
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

  • Waste Collection & Segregation:

    • Collect all benzophenone waste, including contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, compatible, and properly sealed container.[1][7]

    • The container must be clearly labeled "Hazardous Waste" followed by "Benzophenone".[7][8]

    • Crucially, do not mix benzophenone waste with other waste streams , especially different solvent types, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][9]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[7][8]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6][8]

    • Ensure secondary containment (e.g., a plastic tray) is used for liquid waste containers to prevent the spread of potential spills.[6]

  • Arranging for Final Disposal:

    • Once the container is full (typically ~90%), or as per your institution's policy, contact your EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[7][9][10]

    • Provide them with the full chemical name and an estimate of the quantity.

    • The standard and safest method of final disposal is incineration at an approved hazardous waste disposal plant.[1][11]

Part 2: Disposal of Chlorinated & Hydroxylated Benzophenone Derivatives

The introduction of a chlorine atom onto the benzophenone structure fundamentally alters its hazard profile and disposal requirements. Halogenated organic compounds are often more persistent in the environment and can be more toxic.[12][13] The disposal of compounds like 2-chlorobenzophenone or 2-hydroxybenzophenone requires an elevated level of caution.[14][15]

Causality Behind Heightened Precautions
  • Persistence: The carbon-chlorine bond is strong, making chlorinated aromatic compounds resistant to natural degradation. This persistence increases the risk of long-term environmental contamination.

  • Toxicity: Halogenated compounds are often more toxic and can be carcinogenic.[16] Their combustion can also produce highly toxic byproducts like hydrogen chloride gas if not performed in a specialized incinerator.[12]

  • Regulatory Scrutiny: Due to these risks, halogenated waste is strictly regulated.[13][17] Waste streams must be segregated to ensure they receive the correct high-temperature incineration treatment with scrubbers to neutralize acidic gases.[12]

General Step-by-Step Disposal Protocol for Halogenated Benzophenones

Disclaimer: This is a general guide. The exact identity of "2pr-chloro-2-hydroxy benzophenone" is unknown. You are required to consult the specific Safety Data Sheet (SDS) for your compound of interest before proceeding.

  • Consult the SDS: This is the most critical step. The SDS for the specific chemical will provide detailed hazard classifications and disposal instructions that supersede any general guide.

  • Strict Waste Segregation:

    • NEVER mix halogenated organic waste with non-halogenated waste.[13][17] This is the most common and costly mistake in laboratory waste management.

    • Designate a specific, compatible waste container (glass is often preferred for organic solvents) for your chlorinated benzophenone derivative.[13]

    • Label the container clearly: "Hazardous Waste," the full chemical name (e.g., "2-Chlorobenzophenone"), and explicitly state "Halogenated Organic Waste."[8][17]

  • Collection and Storage:

    • Follow the same PPE and SAA storage requirements as for benzophenone.[14][18]

    • Given the increased risks, pay special attention to container integrity and ensure it is always tightly sealed to prevent the release of vapors.[14][18]

  • Disposal via EHS:

    • Contact your institution's EHS department. Inform them that you have a halogenated hazardous waste stream.[17] This ensures it is routed to the correct disposal facility equipped for high-temperature incineration with acid gas scrubbing.[12]

Part 3: Data Presentation & Visual Workflow

Hazard and Disposal Summary Table
PropertyBenzophenoneChlorinated/Hydroxylated Benzophenone Derivative
Primary Hazards May cause cancer (H350), Organ damage (H373), Harmful to aquatic life (H412).[1]Skin/eye irritation is common.[15][18][19] Halogenated organics are often persistent, ecotoxic, and require specialized disposal.[12][16]
Waste Classification Hazardous Waste, Non-Halogenated OrganicHazardous Waste, Halogenated Organic
Key Disposal Rule Do not mix with other waste streams.[1]MUST be segregated from non-halogenated waste. [13][17]
Recommended Disposal Incineration at an approved waste disposal plant.[1]High-temperature incineration with acid gas scrubbing capabilities.[12]
PPE Requirement Safety glasses, chemical-resistant gloves, lab coat.Safety glasses, chemical-resistant gloves, lab coat.[14][18]
Chemical Waste Disposal Workflow

G cluster_prep Preparation & Assessment cluster_segregation Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Identify Chemical Waste for Disposal sds Consult Safety Data Sheet (SDS) for Specific Hazards start->sds ppe Don Appropriate PPE sds->ppe is_halogenated Is the compound a halogenated organic? ppe->is_halogenated container_halo Select a 'HALOGENATED' waste container is_halogenated->container_halo  Yes container_nonhalo Select a 'NON-HALOGENATED' waste container is_halogenated->container_nonhalo No   collect Collect waste in the selected container container_halo->collect container_nonhalo->collect label_container Label container with 'Hazardous Waste', full chemical name(s), and date collect->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa contact_ehs Container Full: Contact Environmental Health & Safety (EHS) store_saa->contact_ehs pickup Arrange for pickup by a licensed hazardous waste vendor contact_ehs->pickup end Document Waste Transfer pickup->end

Caption: Decision workflow for laboratory chemical waste disposal.

References

  • SAFETY DATA SHEET BENZOPHENONE FOR SYNTHESIS. (2025). Merck.
  • Benzophenone, 99% Material Safety D
  • Safety D
  • Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH.
  • Chemical Waste. (n.d.). MIT EHS.
  • Safety Data Sheet: Benzophenone ≥99 %, for synthesis. (2025). Carl ROTH.
  • SAFETY DATA SHEET 2-Hydroxybenzophenone. (2025). ThermoFisher.
  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety.
  • 2-Chlorobenzophenone Safety D
  • Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide. (2025). Benchchem.
  • 4-(Allyloxy)-2-hydroxybenzophenone SDS. (n.d.). ECHEMI.
  • Chemical Waste. (n.d.).
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). American Chemical Society.
  • 2-Chlorobenzophenone | CAS No. 5162-03-8. (n.d.). Clearsynth.
  • 2'-Hydroxybenzophenone. (n.d.).
  • 2-Hydroxybenzophenone | 117-99-7. (2026). ChemicalBook.
  • SAFETY D
  • 2-Amino-5-Chloro Benzophenone MATERIAL SAFETY D
  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • 7.2 Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
  • Material Safety Data Sheet - 4-Chlorobenzophenone. (2005). Cole-Parmer.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • SAFETY DATA SHEET 3-Hydroxybenzophenone. (2025). Tokyo Chemical Industry.
  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • 4-Chlorobenzophenone SAFETY D

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-3-hydroxy-2-propanone

Author: BenchChem Technical Support Team. Date: March 2026

Note on Chemical Identity: The chemical name "Benzophenone, 2pr-chloro-2-hydroxy" appears to be a likely misnomer. This guide addresses the handling of 1-Chloro-3-hydroxy-2-propanone (CAS No. 627-30-5), a related compound, and its hazardous analog Chloroacetone (CAS No. 78-95-5), which aligns with the provided structural description. The safety protocols outlined are based on the significant hazards associated with these alpha-chloro-ketones. Always verify the identity and consult the specific Safety Data Sheet (SDS) for the exact material you are handling.

Hazard Assessment: Understanding the Risks

1-Chloro-3-hydroxy-2-propanone and related compounds like Chloroacetone are hazardous materials that demand meticulous handling and the use of appropriate personal protective equipment (PPE).[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact, each posing significant health risks.[2] Understanding the causality behind these risks is the first step in ensuring laboratory safety.

These substances are classified as highly flammable liquids and vapors.[1] They are acutely toxic and can be fatal if inhaled or in contact with skin.[1][2] Furthermore, they are corrosive and can cause severe skin and eye burns.[1][2] The vapor is a lachrymator, meaning it can cause tearing, and is irritating to the respiratory system.[1][2]

Table 1: Summary of Key Hazards

Hazard TypeDescription
Acute Toxicity Fatal if inhaled or absorbed through the skin; toxic if swallowed.[1][2]
Corrosivity Causes severe skin burns and serious eye damage.[1][2]
Flammability Highly flammable liquid and vapor; vapors may form explosive mixtures with air.[1]
Irritation Causes respiratory tract irritation; it is a lachrymator (causes tearing).[1][2]
Organ Damage May cause damage to organs.[1]
Environmental Very toxic to aquatic life with long-lasting effects.[1][2]

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, the primary method for ensuring safety is the implementation of robust engineering controls. PPE should be considered the last line of defense. For a chemical with the hazard profile of 1-Chloro-3-hydroxy-2-propanone, all handling must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4][5] The fume hood should have adequate airflow and be used correctly to ensure vapors are effectively captured and exhausted.[3] Facilities must also be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[2][4][5]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of PPE are critical for preventing exposure. The following table outlines the minimum required PPE for handling 1-Chloro-3-hydroxy-2-propanone.

Table 2: Recommended Personal Protective Equipment

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Tightly fitting safety goggles with side-shields and a face shield.[2][3][4]Disposable nitrile gloves (double-gloving recommended).[3][6]A flame-resistant lab coat.[3]Required if not in a fume hood or if there's a risk of exceeding exposure limits; a full-face respirator is recommended.[3]
Preparing Solutions Tightly fitting safety goggles with side-shields and a face shield.[2][3][4]Disposable nitrile gloves (double-gloving recommended).[3][6]A flame-resistant and impervious lab coat or apron.[3]Required if not in a fume hood or if there's a risk of exceeding exposure limits; a full-face respirator is recommended.[3]
Running Reactions Tightly fitting safety goggles with side-shields and a face shield.[2][3][4]Disposable nitrile gloves (double-gloving recommended).[3][6]A flame-resistant and impervious lab coat or apron.[3]Required if not in a fume hood or if there's a risk of exceeding exposure limits; a full-face respirator is recommended.[3]
Eye and Face Protection

Due to the severe eye irritation and potential for permanent damage, both safety goggles and a face shield are necessary.[2] Standard safety glasses are insufficient. The combination of goggles and a face shield provides protection from both splashes and vapors.[4]

Skin Protection

Impervious gloves, such as nitrile, are essential to prevent skin contact, which can be fatal.[1][3] Given the high toxicity, double-gloving is a prudent measure to protect against tears or permeation.[6] A flame-resistant lab coat should be worn and kept buttoned.[3] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

All work should be performed in a chemical fume hood to avoid inhaling the highly toxic vapors.[3] If a fume hood is not available or if there is a potential to exceed the occupational exposure limit, a full-face respirator with appropriate cartridges must be used.[3]

Step-by-Step Protocols

Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a fit check and don your respirator.

  • Goggles and Face Shield: Put on your safety goggles, followed by the face shield.

  • Gloves: Don the first pair of gloves, then the second pair over the first, ensuring the cuffs of the outer gloves are over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so, and hang it in its designated storage location or dispose of it if it is contaminated.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: If worn, remove your respirator last.

  • Hand Washing: Wash your hands thoroughly with soap and water.[3]

Emergency Procedures for Spills and Exposure

Skin Contact:

  • Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes.[1][4]

  • While rinsing, remove all contaminated clothing.[1][4]

  • Seek immediate medical attention.[1][4][7]

Eye Contact:

  • Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][4]

  • Seek immediate medical attention.[1][2][4]

Inhalation:

  • Move the affected person to fresh air immediately.[1][3]

  • If breathing has stopped, perform artificial respiration.[1][3][7]

  • Seek immediate medical attention.[1][3][7]

Small Spills (inside a fume hood):

  • Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[1][2]

  • Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][2][3]

  • Clean the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's environmental health and safety department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Operational and Disposal Plans

Safe Handling and Storage
  • Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[3][8]

  • Keep containers tightly closed when not in use.[3][8]

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][4][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][3][8]

Disposal Plan

All waste containing 1-Chloro-3-hydroxy-2-propanone must be treated as hazardous waste.[4][6]

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and labeled container.

  • Solid Waste: All contaminated materials (gloves, paper towels, sorbent pads) must be collected in a sealed, labeled container for hazardous waste disposal.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[4][5][6]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Involving 1-Chloro-3-hydroxy-2-propanone fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood full_ppe Standard PPE Required: - Double Nitrile Gloves - Safety Goggles & Face Shield - Flame-Resistant Lab Coat fume_hood->full_ppe  Yes respirator Add Full-Face Respirator with appropriate cartridges fume_hood->respirator No / Risk of Exposure end Proceed with Task full_ppe->end respirator->full_ppe

Caption: PPE selection workflow for handling 1-Chloro-3-hydroxy-2-propanone.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroacetone. NJ.gov. Retrieved from [Link]

  • Cole-Parmer. (2005, August 18). Material Safety Data Sheet - 1,3-Dihydroxyacetone, 99%. Retrieved from [https://www.coleparmer.com/sds/1,3-Dihydroxyacetone, 99%_BP650100.pdf]([Link], 99%_BP650100.pdf)

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.